Product packaging for Diamine phosphate(Cat. No.:CAS No. 287488-11-3; 7783-28-0)

Diamine phosphate

Cat. No.: B2934670
CAS No.: 287488-11-3; 7783-28-0
M. Wt: 132.056
InChI Key: MNNHAPBLZZVQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diamine phosphate is a useful research compound. Its molecular formula is H9N2O4P and its molecular weight is 132.056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H9N2O4P B2934670 Diamine phosphate CAS No. 287488-11-3; 7783-28-0

Properties

CAS No.

287488-11-3; 7783-28-0

Molecular Formula

H9N2O4P

Molecular Weight

132.056

IUPAC Name

azane;phosphoric acid

InChI

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)

InChI Key

MNNHAPBLZZVQHP-UHFFFAOYSA-N

SMILES

N.N.OP(=O)(O)O

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Diammonium Phosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diammonium Phosphate (B84403) for Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium phosphate (DAP), also known as diammonium hydrogen phosphate, is an inorganic compound with the chemical formula (NH₄)₂HPO₄.[1] It is a salt of ammonia (B1221849) and phosphoric acid, widely recognized for its high nutrient content and excellent water solubility. While extensively used in agriculture as a fertilizer and in various industrial applications as a fire retardant, its purified forms also play a crucial role in the pharmaceutical industry as an excipient.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of diammonium phosphate, detailed experimental protocols for its synthesis and analysis, and its applications relevant to research and drug development.

Chemical and Physical Properties

Diammonium phosphate is a white, crystalline solid that is highly soluble in water.[4] Upon dissolution, it generates a mildly alkaline solution.[5] Key quantitative properties of diammonium phosphate are summarized in the table below for easy reference and comparison.

PropertyValue
Chemical Formula (NH₄)₂HPO₄
Molar Mass 132.06 g/mol
Appearance White crystalline powder or colorless monoclinic crystals
Density 1.619 g/cm³
Melting Point 155 °C (decomposes)
Solubility in Water 57.5 g/100 mL (at 10 °C)106.7 g/100 mL (at 100 °C)
pH of 1% Solution 7.6 - 8.2
Solubility in other solvents Insoluble in alcohol and acetone

Experimental Protocols

Laboratory Synthesis of Diammonium Phosphate

This protocol details a laboratory-scale synthesis of diammonium phosphate through the neutralization reaction of phosphoric acid with ammonia.[6]

Materials:

  • 1 M Phosphoric acid (H₃PO₄) solution

  • 1 M Ammonia (NH₃) solution

  • Methyl orange indicator

  • Standard laboratory glassware (burette, pipette, conical flask, evaporating basin)

  • Heating apparatus (Bunsen burner or heating mantle)

  • Filtration apparatus (filter funnel, filter paper)

Procedure:

  • Titration to Determine Equivalence Point:

    • Pipette 10 cm³ of 1 M ammonia solution into a conical flask.

    • Add a few drops of methyl orange indicator.

    • Titrate with 1 M phosphoric acid from a burette until the indicator changes color. This determines the volume of phosphoric acid required to form ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). Record this volume.

  • Synthesis of Diammonium Phosphate:

    • Pipette 20 cm³ of 1 M ammonia solution into an evaporating basin.

    • Using the burette, add the same volume of 1 M phosphoric acid as determined in the titration step. This provides the 2:1 molar ratio of ammonia to phosphoric acid needed for the formation of diammonium phosphate.

  • Crystallization:

    • Gently heat the solution in the evaporating basin to evaporate the water until the volume is reduced to about one-fifth of the original. Avoid boiling to prevent spattering.[6]

    • Allow the concentrated solution to cool, which will induce the crystallization of diammonium phosphate.

  • Isolation and Drying:

    • Filter the crystals from the solution using a filter funnel and filter paper.

    • Wash the crystals with a small amount of cold distilled water.

    • Dry the crystals on a watch glass, covered with a piece of filter paper, at room temperature.

Purification by Recrystallization

For applications requiring high purity, such as in the pharmaceutical industry, commercial-grade diammonium phosphate can be purified by recrystallization.[7]

Materials:

  • Industrial or technical grade diammonium phosphate

  • Mixed solvent (e.g., 70% water - 30% ethanol)

  • Activated charcoal

  • Heating and stirring apparatus

  • Filtration and cooling apparatus

Procedure:

  • Dissolution:

    • Dissolve the impure diammonium phosphate in the mixed solvent at an elevated temperature with stirring until a saturated solution is formed.

  • Decolorization:

    • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

    • Stir for a short period.

  • Hot Filtration:

    • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum at a low temperature (e.g., 330 K).[8]

Analytical Quality Control: Assay by Titration

The purity of diammonium phosphate can be determined by acid-base titration as per the United States Pharmacopeia (USP-NF) monograph.[4][9][10]

Materials:

  • Diammonium phosphate sample

  • 0.1 N Sulfuric acid (H₂SO₄) volumetric solution

  • Potentiometric titrator with a pH electrode

Procedure:

  • Sample Preparation:

    • Accurately weigh about 600 mg of the diammonium phosphate sample.

    • Dissolve the sample in 40 mL of distilled water.

  • Titration:

    • Titrate the solution with 0.1 N sulfuric acid using a potentiometric titrator.

    • The endpoint is reached at a pH of 4.6.

  • Calculation:

    • Each milliliter of 0.1 N sulfuric acid is equivalent to 13.21 mg of (NH₄)₂HPO₄.

    • Calculate the percentage of diammonium phosphate in the sample. The acceptance criteria as per USP-NF is between 96.0% and 102.0%.[10]

Applications in Research and Drug Development

In the pharmaceutical industry, high-purity diammonium phosphate is utilized as an excipient.[1][2][11] Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication. Diammonium phosphate can serve several functions in a drug formulation:

  • Buffering Agent: It helps to maintain the pH of a formulation, which can be critical for the stability and efficacy of the API.[11]

  • Component of Effervescent Formulations: It can be used in tablets and powders that produce a carbonated drink when dissolved in water.[11]

  • Nutrient in Fermentation Processes: In the production of certain pharmaceuticals through fermentation, it can act as a nitrogen and phosphorus source for the microorganisms.[12]

It is important to note that for pharmaceutical applications, diammonium phosphate must meet stringent purity standards as defined by pharmacopoeias like the USP-NF, with strict limits on impurities such as heavy metals.[2]

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of diammonium phosphate.

Synthesis_Workflow cluster_synthesis Synthesis NH3 Ammonia Solution (1M) Titration Titration with Methyl Orange NH3->Titration Neutralization Neutralization (2:1 molar ratio) NH3->Neutralization H3PO4 Phosphoric Acid (1M) H3PO4->Titration H3PO4->Neutralization Titration->Neutralization Determines Volume Evaporation Evaporation Neutralization->Evaporation Crystallization Crystallization Evaporation->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying DAP_Product Diammonium Phosphate Filtration_Drying->DAP_Product

Caption: Workflow for the laboratory synthesis of diammonium phosphate.

Analysis_Workflow cluster_analysis Quality Control Analysis Sample_Prep Sample Preparation (Dissolve in Water) Titration Potentiometric Titration with 0.1 N H₂SO₄ Sample_Prep->Titration Endpoint Endpoint Detection (pH 4.6) Titration->Endpoint Calculation Purity Calculation Endpoint->Calculation Result Assay Result (% (NH₄)₂HPO₄) Calculation->Result

Caption: Workflow for the quality control analysis of diammonium phosphate by titration.

References

Synthesis of Diammonium Hydrogen Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), a compound of significant interest across various scientific disciplines, including its application in the pharmaceutical industry. This document details the core chemical principles, prevalent industrial production methodologies, and laboratory-scale synthesis protocols, with a particular focus on achieving the high purity required for research and drug development applications.

Core Principles of Diammonium Hydrogen Phosphate Synthesis

The synthesis of diammonium hydrogen phosphate (DAP) is fundamentally an acid-base neutralization reaction between phosphoric acid (H₃PO₄) and ammonia (B1221849) (NH₃). The stoichiometry of the reaction determines the final ammonium (B1175870) phosphate salt produced. The formation of DAP specifically requires a 2:1 molar ratio of ammonia to phosphoric acid.

The reaction proceeds as follows:

2NH₃ + H₃PO₄ → (NH₄)₂HPO₄

This reaction is exothermic, and precise control of reaction conditions, particularly temperature and pH, is crucial to ensure the desired product is formed with high yield and purity. The pH of the resulting solution is typically in the range of 7.5 to 8.2.[1] A notable property of DAP is its alkaline pH that develops around the dissolving granule.[2]

Industrial Production of Diammonium Hydrogen Phosphate

Industrial production of DAP is primarily geared towards the fertilizer industry, where it is valued for its high nutrient content.[3] However, the principles and processes can be adapted to produce technical-grade DAP for various applications. The two main routes for industrial DAP synthesis are based on the source of phosphoric acid: the wet process and the thermal process.

Wet-Process Phosphoric Acid Route

The majority of industrial DAP is produced using wet-process phosphoric acid, which is obtained by the acidification of phosphate rock.[4][5] This method is more cost-effective but yields a less pure phosphoric acid containing various impurities such as iron, aluminum, magnesium, and fluorine compounds.[6][7] These impurities can co-precipitate with the DAP, affecting its purity and physical properties.[6]

A typical industrial workflow for DAP production using wet-process phosphoric acid involves the following stages:

  • Pre-neutralization: Phosphoric acid is partially neutralized with ammonia in a pre-neutralizer tank.[8] This step helps to control the exothermic reaction and initiate the formation of ammonium phosphates.

  • Ammoniation-Granulation: The partially neutralized slurry is then fed into a granulator where it is further ammoniated to achieve the desired N:P ratio for DAP.[8][9] The rolling action of the granulator forms spherical particles.[8]

  • Drying and Cooling: The granules are then dried to remove excess moisture and cooled to prevent caking and ammonia loss during storage.[8][10][11]

  • Screening: The final product is screened to obtain granules of a uniform size.[11] Oversized and undersized granules are typically crushed and recycled back into the process.[8]

industrial_dap_synthesis cluster_raw_materials Raw Materials cluster_process DAP Production Process cluster_output Output Wet-Process Phosphoric Acid Wet-Process Phosphoric Acid Pre-neutralizer Pre-neutralizer Wet-Process Phosphoric Acid->Pre-neutralizer Ammonia Ammonia Ammonia->Pre-neutralizer Granulator Granulator Ammonia->Granulator Pre-neutralizer->Granulator Dryer Dryer Granulator->Dryer Cooler Cooler Dryer->Cooler Screening Screening Cooler->Screening Industrial-Grade DAP Industrial-Grade DAP Screening->Industrial-Grade DAP Recycled Material Recycled Material Screening->Recycled Material Recycled Material->Granulator

Industrial Production of Diammonium Hydrogen Phosphate.
Thermal Process Phosphoric Acid Route

The thermal process involves the production of elemental phosphorus from phosphate rock in an electric furnace. The phosphorus is then burned to produce high-purity phosphorus pentoxide (P₂O₅), which is subsequently hydrated to form pure phosphoric acid. While this process is more energy-intensive and expensive, it yields a much purer phosphoric acid, making it suitable for the production of food-grade and pharmaceutical-grade DAP with minimal downstream purification.[5] The subsequent neutralization and crystallization steps are similar to the wet-process route but with less complexity in impurity removal.

Laboratory Synthesis and Purification for Pharmaceutical Applications

For research, analytical, and pharmaceutical applications, DAP of exceptional purity is required.[12] This necessitates either starting with high-purity reagents or implementing rigorous purification steps.

Synthesis from High-Purity Reagents

A straightforward laboratory-scale synthesis involves the direct neutralization of a known concentration of high-purity phosphoric acid with a high-purity ammonia solution.

Experimental Protocol:

  • Titration: To determine the precise stoichiometric endpoint, a preliminary titration of the phosphoric acid solution with the ammonia solution is recommended. Methyl orange can be used as an indicator for the formation of ammonium dihydrogen phosphate (NH₄H₂PO₄), which is the first equivalence point.[13]

  • Reaction: Based on the titration, the calculated volume of phosphoric acid is added to a reaction vessel.

  • Ammoniation: Twice the determined volume of ammonia solution required to reach the first equivalence point is slowly added to the phosphoric acid with constant stirring.[13] The reaction should be carried out in an ice bath to manage the exothermic nature of the reaction and prevent the loss of ammonia.

  • pH Monitoring: The pH of the solution should be monitored and maintained between 7.8 and 8.2.

  • Crystallization: The resulting solution is then concentrated by slow evaporation at a temperature below 70°C to avoid decomposition of the DAP.[13] The concentrated solution is then cooled slowly to induce crystallization.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator or at a low temperature.

Purification of Industrial-Grade DAP

Recrystallization is a common and effective method for purifying industrial-grade DAP.[7] The process leverages the differences in solubility between DAP and the impurities at different temperatures.

Experimental Protocol:

  • Dissolution: Dissolve the industrial-grade DAP in a minimum amount of deionized water at an elevated temperature (e.g., 60-70°C) to create a saturated solution.

  • Hot Filtration: While hot, filter the solution to remove any insoluble impurities. The addition of activated charcoal during this step can help to remove colored impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of recrystallized DAP.

  • Isolation and Washing: Collect the purified crystals by filtration and wash them with a small amount of ice-cold deionized water to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum or at a low temperature to obtain high-purity DAP.

purification_workflow Industrial-Grade DAP Industrial-Grade DAP Dissolution in Hot Water Dissolution in Hot Water Industrial-Grade DAP->Dissolution in Hot Water Hot Filtration Hot Filtration Dissolution in Hot Water->Hot Filtration Slow Cooling and Crystallization Slow Cooling and Crystallization Hot Filtration->Slow Cooling and Crystallization Insoluble Impurities Insoluble Impurities Hot Filtration->Insoluble Impurities Filtration and Washing Filtration and Washing Slow Cooling and Crystallization->Filtration and Washing Drying Drying Filtration and Washing->Drying Soluble Impurities in Mother Liquor Soluble Impurities in Mother Liquor Filtration and Washing->Soluble Impurities in Mother Liquor High-Purity DAP High-Purity DAP Drying->High-Purity DAP

Purification of DAP by Recrystallization.

Quantitative Data and Specifications

The quality of DAP is determined by its purity and the levels of various impurities. For pharmaceutical applications, stringent specifications must be met.

Table 1: Comparison of Reaction Parameters for DAP Synthesis

ParameterIndustrial (Wet Process)Laboratory (High Purity)
Phosphoric Acid Source Wet-ProcessHigh-Purity Reagent
Reaction Temperature 60 - 80 °C (neutralization)[14], 90 - 120 °C (granulation)[10]Room temperature with cooling
pH 1.65-1.90 (NH₃/H₃PO₄ molar ratio)[14]7.8 - 8.2[15]
Key Process Steps Pre-neutralization, granulation, drying, coolingControlled neutralization, crystallization, filtration, drying
Typical Yield ~40-50% (purified from wet process)[14]>90% (based on limiting reagent)

Table 2: Specifications for Pharmaceutical-Grade Diammonium Hydrogen Phosphate

ParameterSpecification
Assay ((NH₄)₂HPO₄) ≥ 98.5%[16]
pH (5% aqueous solution) 7.7 - 8.1[16][17]
Chloride (Cl) ≤ 0.001%[17]
Sulfate (SO₄) ≤ 0.01%[17]
Iron (Fe) ≤ 0.001%[17]
Heavy Metals (as Pb) ≤ 0.001%[17]
Arsenic (As) ≤ 0.0001%[17]
Water Insoluble Matter ≤ 0.005%[17]

Analytical Methods for Quality Control

To ensure the purity and quality of synthesized DAP, particularly for pharmaceutical use, a range of analytical techniques are employed:

  • Assay (Acidimetric Titration): The purity of DAP can be determined by titrating a known weight of the sample with a standardized acid (e.g., sulfuric acid) to a specific pH endpoint.[18]

  • pH Measurement: The pH of a solution of a specific concentration is a key identifier.

  • Ion Chromatography: This technique can be used to quantify anionic impurities such as chlorides and sulfates.

  • Inductively Coupled Plasma (ICP) Spectroscopy: ICP-OES or ICP-MS are powerful techniques for determining the concentration of elemental impurities, including heavy metals.

  • X-ray Diffraction (XRD): XRD can be used to confirm the crystalline structure of the synthesized DAP.

Conclusion

The synthesis of diammonium hydrogen phosphate is a well-established process that can be tailored to produce material of varying purity grades. While industrial production focuses on cost-effective methods for large-scale fertilizer production, laboratory synthesis and purification protocols are crucial for obtaining the high-purity DAP required for research, analytical, and pharmaceutical applications. A thorough understanding and control of the reaction stoichiometry, temperature, pH, and subsequent purification steps are paramount to achieving the desired product quality. The analytical characterization of the final product is a critical step to ensure it meets the stringent requirements for its intended application.

References

Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄): A Comprehensive Technical Overview of its Molar Mass and Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed examination of the physicochemical properties of diammonium hydrogen phosphate (B84403), a compound of significant interest in various scientific and industrial fields. This whitepaper provides researchers, scientists, and drug development professionals with essential data on its molar mass and a thorough analysis of its crystal structure, supported by experimental protocols and data visualizations.

Introduction

Diammonium hydrogen phosphate, (NH₄)₂HPO₄, also known as diammonium phosphate (DAP), is a water-soluble salt formed from the reaction of ammonia (B1221849) with phosphoric acid.[1] It has widespread applications, notably as a fertilizer in agriculture and as a yeast nutrient in biotechnology.[1][2] In the pharmaceutical and drug development sectors, understanding the precise physicochemical properties of such compounds is paramount for formulation, stability, and interaction studies. This technical guide offers an in-depth analysis of the molar mass and crystal structure of (NH₄)₂HPO₄, presenting key data in a structured format for ease of reference and comparison.

Molar Mass and Elemental Composition

The molar mass of (NH₄)₂HPO₄ is a fundamental parameter for stoichiometric calculations and material characterization. It is calculated from the atomic masses of its constituent elements. The accepted molar mass is approximately 132.06 g/mol .[1][2]

Table 1: Molar Mass of (NH₄)₂HPO₄
PropertyValue
Chemical Formula(NH₄)₂HPO₄
Molar Mass132.0562 g/mol [3]
Table 2: Elemental Composition of (NH₄)₂HPO₄
ElementSymbolAtomic Mass ( g/mol )Number of AtomsPercentage by Mass
NitrogenN14.007221.21%[3]
HydrogenH1.00896.87%[3]
PhosphorusP30.974123.45%[3]
OxygenO15.999448.46%[3]

Crystal Structure

The crystal structure of diammonium hydrogen phosphate has been determined to be monoclinic.[4] This structural arrangement dictates many of its physical properties, including solubility, stability, and mechanical characteristics.

Table 3: Crystallographic Data for (NH₄)₂HPO₄
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c[4]
Unit Cell Dimensionsa = 11.043 (6) Å
b = 6.700 (3) Å
c = 8.031 (4) Å
β = 113.42 (3)°[4]
Unit Cell Volume (V)545.3 ų[4]
Formula Units per Unit Cell (Z)4[4]
Calculated Density (Dx)1.608 g/cm³[4]
Measured Density (Dm)1.619 g/cm³[4]

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of (NH₄)₂HPO₄ was accomplished through single-crystal X-ray diffraction.

4.1 Crystal Growth Single crystals of (NH₄)₂HPO₄ suitable for X-ray diffraction are typically grown from an aqueous solution. The presence of certain ions can influence the crystal habit; for instance, nitrate (B79036) ions can cause elongation, while sulfate (B86663) ions can lead to more equant crystals.

4.2 Data Collection Three-dimensional diffraction data were collected using a four-circle automatic diffractometer.[4] This instrument allows for the precise orientation of the crystal in the X-ray beam to measure the intensities of a large number of reflections.

4.3 Structure Solution and Refinement The crystal structure was solved using the positional parameters from the isomorphous compound (NH₄)₂HAsO₄ as a starting point.[4] The structure was then refined by the least-squares method.[4] The positions of the hydrogen atoms were determined from a difference Fourier synthesis.[4] The final refinement, which included anisotropic temperature factors for the non-hydrogen atoms and isotropic factors for the hydrogen atoms, converged to a final R value of 0.015 for 649 observed reflections.[4]

Data Visualization

The logical flow from the basic chemical identity of a compound to its detailed structural properties is crucial for a comprehensive understanding. The following diagram illustrates this relationship for (NH₄)₂HPO₄.

G A Chemical Formula (NH₄)₂HPO₄ B Molar Mass 132.06 g/mol A->B Calculation C Crystal System Monoclinic A->C Experimental Determination D Space Group P2₁/c C->D Symmetry Analysis E Unit Cell Parameters a, b, c, β D->E Diffraction Data

Caption: Relationship between chemical formula, molar mass, and crystal structure of (NH₄)₂HPO₄.

References

A Comprehensive Technical Guide to the Solubility of Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of diammonium phosphate (B84403) (DAP) in aqueous and organic media. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development and various industrial fields who utilize DAP in their processes.

Introduction to Diammonium Phosphate

Diammonium phosphate, with the chemical formula (NH₄)₂HPO₄, is a highly water-soluble salt derived from the reaction of ammonia (B1221849) and phosphoric acid.[1][2] It is a white, crystalline solid commonly used in agriculture as a fertilizer due to its high nutrient content.[3][4] Beyond agriculture, DAP serves various industrial purposes, including as a fire retardant, a nutrient in yeast fermentation, a corrosion inhibitor, and a component in metal finishing.[3][5][6] The solubility of DAP is a critical physical property that dictates its application and efficacy in different formulations and environments. An understanding of its solubility characteristics is paramount for process optimization, formulation development, and ensuring desired outcomes in various scientific and industrial applications.

Aqueous Solubility of Diammonium Phosphate

Diammonium phosphate exhibits high solubility in water, a characteristic that is significantly influenced by temperature. As the temperature of the water increases, the solubility of DAP also increases. This positive correlation is a key factor in its widespread use in aqueous solutions.

Table 1: Solubility of Diammonium Phosphate in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 mL)
1057.5
2057.5[7] or 58.8[4]
2568.6
4081.8
6097.6
70106.7
100106.7

Note: There is a slight variation in reported solubility at 20°C across different sources.

The data clearly indicates a substantial increase in the amount of DAP that can be dissolved in water as the temperature rises. This property is crucial for preparing concentrated solutions and for crystallization processes. The pH of a DAP solution is typically alkaline, ranging from 7.5 to 8.[1][5]

Solubility of Diammonium Phosphate in Organic Solvents

In stark contrast to its high aqueous solubility, diammonium phosphate is generally considered insoluble in most organic solvents. This low solubility in non-polar or weakly polar organic media is a critical consideration for its application in multi-component solvent systems and for purification processes.

Table 2: Solubility of Diammonium Phosphate in Common Organic Solvents
SolventSolubility
EthanolInsoluble[7][8]
AcetoneInsoluble[7][8]
MethanolInsoluble[7]

The insolubility of DAP in these common organic solvents is a key characteristic that can be exploited in separation and purification procedures. For instance, DAP can be precipitated out of an aqueous solution by the addition of an organic solvent like ethanol.

Experimental Protocol for Determining the Solubility of Diammonium Phosphate

The following is a detailed methodology for the experimental determination of the solubility of diammonium phosphate in water at various temperatures. This protocol is based on the isothermal equilibrium method.

Materials
  • Diammonium Phosphate (analytical grade)

  • Deionized or distilled water

  • Thermometer or calibrated temperature probe

  • Constant temperature water bath with shaker

  • Sealed glass vials or flasks

  • Analytical balance

  • Drying oven

  • Filtration apparatus (e.g., syringe filters or vacuum filtration system)

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of diammonium phosphate to a series of sealed glass vials or flasks, each containing a known volume or mass of deionized water.

    • The amount of DAP added should be more than the expected solubility at the highest planned temperature to ensure a solid phase remains.

  • Equilibration:

    • Place the sealed vials in a constant temperature water bath with a shaker.

    • Set the water bath to the desired temperature and allow the solutions to equilibrate for a sufficient period (typically several hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Collection:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent premature crystallization.

    • Immediately filter the sample using a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the filtered saturated solution to the pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven set at a temperature sufficient to evaporate the water without decomposing the DAP (e.g., 70-80°C).

    • Dry the sample to a constant weight.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dried DAP per 100 g of water. The formula for this calculation is: Solubility ( g/100 g H₂O) = (Mass of dried DAP / Mass of water in the sample) x 100

  • Repeat for Different Temperatures:

    • Repeat steps 2 through 5 for each desired temperature to construct a solubility curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare Supersaturated Solution (Excess DAP in Water) equilibration Equilibrate at Constant Temperature (Water Bath with Shaking) prep_solution->equilibration sampling Withdraw and Filter Supernatant equilibration->sampling weighing Weigh Filtered Sample sampling->weighing drying Dry to Constant Weight weighing->drying calculation Calculate Solubility drying->calculation

Caption: Experimental workflow for determining DAP solubility.

Logical Relationship of Solubility Factors

The solubility of diammonium phosphate is a function of several interconnected factors. The following diagram illustrates the logical relationship between the primary determinants of DAP solubility.

solubility_factors cluster_solvent Solvent Properties cluster_solute Solute Properties cluster_conditions System Conditions polarity Polarity solubility Solubility of DAP polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility ionic_nature Ionic Nature of DAP ionic_nature->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the solubility of DAP.

Conclusion

The solubility of diammonium phosphate is a fundamental property that is critical for its effective use across various scientific and industrial domains. Its high solubility in water, which increases with temperature, and its insolubility in common organic solvents are key characteristics that inform its application, formulation, and purification. The provided experimental protocol offers a robust method for determining the aqueous solubility of DAP, and the diagrams illustrate the key workflow and influencing factors. This guide serves as a comprehensive resource for professionals requiring a detailed understanding of the solubility of diammonium phosphate.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal decomposition characteristics of diammonium phosphate (B84403) (DAP). By synthesizing data from various analytical studies, this document offers a comprehensive overview of the decomposition pathway, reaction products, and the experimental methodologies used for its characterization. This information is crucial for professionals in research and development who utilize DAP in various applications, including as a fire retardant, a fertilizer, and in certain pharmaceutical and industrial processes.

Introduction to the Thermal Decomposition of Diammonium Phosphate

Diammonium phosphate ((NH₄)₂HPO₄) is a widely used ammonium (B1175870) phosphate salt. Its thermal instability is a key characteristic, leading to a multi-stage decomposition process upon heating. Understanding this process is critical for controlling its applications and ensuring safety and efficacy in various formulations. The decomposition is primarily characterized by the loss of ammonia (B1221849) and water, leading to the formation of various phosphoric acid species and condensed phosphates.

Experimental Protocols for Thermal Analysis

The thermal decomposition of DAP is most commonly investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). These techniques provide quantitative information about mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of DAP as a function of temperature, identifying the different stages of decomposition.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of DAP (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, with a constant purge gas flow rate (e.g., 20-100 mL/min) to prevent oxidative side reactions and to carry away the evolved gaseous products.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 5, 10, or 20°C/min).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature, peak temperature, and percentage mass loss for each decomposition step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures at which endothermic or exothermic events occur during the decomposition of DAP.

Methodology:

  • Instrument: A DTA or DSC instrument, often coupled with a TGA.

  • Sample Preparation: Similar to TGA, a small, weighed sample is placed in a crucible, with an empty crucible serving as a reference.

  • Atmosphere and Thermal Program: The experimental conditions (atmosphere and heating rate) are typically identical to those used for the TGA analysis to allow for direct correlation of thermal events with mass loss.

  • Data Analysis: The DTA/DSC curve plots the temperature difference or heat flow between the sample and the reference as a function of temperature. Endothermic peaks indicate processes that absorb heat (e.g., decomposition, melting), while exothermic peaks indicate heat-releasing processes (e.g., crystallization).

Evolved Gas Analysis (EGA)

Objective: To identify and quantify the gaseous products evolved during the thermal decomposition of DAP.

Methodology:

  • Instrumentation: The outlet of a TGA instrument is coupled to a gas analyzer, most commonly a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Procedure: As the DAP sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

  • Data Analysis: The MS or FTIR provides real-time data on the composition of the evolved gas stream as a function of temperature, allowing for the correlation of specific gas evolution profiles with the decomposition steps observed in the TGA.

Thermal Decomposition Pathway and Products

The thermal decomposition of diammonium phosphate proceeds through a series of overlapping steps. The exact temperatures and products can be influenced by factors such as heating rate and the presence of impurities.

Decomposition Stages

The decomposition generally occurs in three main stages:

  • Stage 1: Initial Decomposition to Monoammonium Phosphate. The first stage begins at a relatively low temperature, around 70°C, and involves the loss of one mole of ammonia to form monoammonium phosphate (MAP).[1][2][3][4] This is an endothermic process.

  • Stage 2: Decomposition of Monoammonium Phosphate. As the temperature increases, the newly formed MAP undergoes further decomposition. This stage is more complex and can involve the formation of various intermediate condensed phosphates.

  • Stage 3: Formation of Polymeric Phosphates. At higher temperatures, further condensation and polymerization reactions occur, leading to the formation of pyrophosphates, metaphosphates, and ultimately, phosphorus pentoxide (P₄O₁₀) at very high temperatures.[5][6]

The following diagram illustrates the logical relationship of the decomposition pathway:

Thermal_Decomposition_Pathway DAP Diammonium Phosphate ((NH₄)₂HPO₄) MAP Monoammonium Phosphate (NH₄H₂PO₄) DAP->MAP ~70-170°C - NH₃ Intermediate Intermediate Condensed Phosphates MAP->Intermediate >170°C - NH₃, - H₂O Final Polymeric Phosphates (e.g., Pyrophosphates, Metaphosphates) Intermediate->Final Higher Temps - H₂O

Caption: Logical flow of DAP thermal decomposition.

Evolved Gaseous Products

The primary gaseous product in the initial stage of decomposition is ammonia (NH₃).[1] At higher temperatures, water vapor (H₂O) is also evolved due to condensation reactions of the phosphate species.[1] In some cases, at very high temperatures (above 155°C), the emission of phosphorus oxides and nitrogen oxides has been reported.[1][2][4]

Solid Residues

The composition of the solid residue changes with temperature. Initially, monoammonium phosphate is formed. As the decomposition progresses, this is converted into a mixture of condensed phosphoric acids and ammonium polyphosphates. The final solid residue at very high temperatures is typically a glassy material composed of polymeric phosphates.

Quantitative Data on Thermal Decomposition

The following tables summarize the quantitative data on the thermal decomposition of diammonium phosphate, compiled from various studies. It is important to note that the specific values can vary depending on the experimental conditions, particularly the heating rate.

Table 1: Decomposition Stages of Diammonium Phosphate

StageTemperature Range (°C)Primary Solid ProductPrimary Gaseous ProductsReference
1~70 - 170Monoammonium Phosphate (NH₄H₂PO₄)Ammonia (NH₃)[1]
2~170 - 250Phosphoric Acid (H₃PO₄) and condensed phosphatesAmmonia (NH₃), Water (H₂O)[1]
3> 250Polyphosphoric acids, Metaphosphates, P₄O₁₀Water (H₂O)[5]

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

Temperature Range (°C)Mass Loss (%)Corresponding ReactionHeating Rate (°C/min)Reference
~70 - 170~12.9(NH₄)₂HPO₄ → NH₄H₂PO₄ + NH₃4[1]
Isothermal at 1207.0 (in 30 min)Decomposition of technical DAP-[1]
Isothermal at 1209.6 (in 90 min)Decomposition of technical DAP-[1]

Kinetics of Thermal Decomposition

The study of the kinetics of DAP decomposition provides insights into the reaction mechanisms and allows for the determination of kinetic parameters such as the activation energy (Ea). The activation energy can be influenced by the presence of impurities and the specific decomposition stage.

Table 3: Kinetic Parameters for the Thermal Decomposition of Diammonium Phosphate

Decomposition StageActivation Energy (Ea) (kJ/mol)Reaction ModelReference
Isothermal (100-110°C)Varies with degree of decompositionContracting cylinder/sphere, power-law, 1D diffusion, Avrami-Erofeev[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the thermal decomposition of diammonium phosphate.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis DAP_Sample DAP Sample TGA Thermogravimetric Analysis (TGA) DAP_Sample->TGA DTA_DSC Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) DAP_Sample->DTA_DSC EGA Evolved Gas Analysis (EGA) (TGA-MS / TGA-FTIR) TGA->EGA Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Residue Solid Residue Characterization (XRD, etc.) TGA->Residue Thermal_Events Endothermic/Exothermic Peaks DTA_DSC->Thermal_Events Gas_Composition Evolved Gas Composition EGA->Gas_Composition Kinetics Kinetic Analysis Mass_Loss->Kinetics

Caption: Workflow for DAP thermal decomposition analysis.

Conclusion

The thermal decomposition of diammonium phosphate is a multi-step process that is highly dependent on temperature and other experimental conditions. A thorough understanding of this process, facilitated by techniques such as TGA, DTA/DSC, and EGA, is essential for its effective and safe use in various scientific and industrial applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

Physicochemical Characterization of Diamine Phosphates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical characterization techniques for diamine phosphates, catering to researchers, scientists, and drug development professionals. The guide focuses on two representative diamine phosphates: the widely used industrial chemical, Diammonium Phosphate (B84403) (DAP), and the biologically significant polyamine, Spermine (B22157) Phosphate.

Introduction to Diamine Phosphates

Diamine phosphates are a class of salts formed from the reaction of a diamine with phosphoric acid. Their properties and applications vary significantly with the nature of the diamine.

  • Diammonium Phosphate (DAP) , with the chemical formula (NH₄)₂HPO₄, is a simple, water-soluble salt produced from the reaction of ammonia (B1221849) and phosphoric acid.[1][2] It is extensively used as a fertilizer, fire retardant, and a yeast nutrient in winemaking.[1][2] Its characterization is crucial for quality control in these industries.

  • Spermine Phosphate , typically found as spermine phosphate hexahydrate (C₁₀H₂₆N₄·2H₃PO₄·6H₂O), is the salt of spermine, a polyamine involved in cellular metabolism across all eukaryotic cells.[3] Spermine plays a critical role in cell growth, differentiation, and the stabilization of nucleic acids.[4] Its phosphate salt is often used in cell culture and various biochemical and pharmaceutical research applications.[4]

General Physicochemical Properties

The fundamental physicochemical properties of diamine phosphates are the starting point for their characterization. These properties are summarized in the table below.

PropertyDiammonium Phosphate (DAP)Spermine Phosphate Hexahydrate
Chemical Formula (NH₄)₂HPO₄C₁₀H₂₆N₄·2H₃PO₄·6H₂O
Molar Mass 132.06 g/mol 506.42 g/mol [4]
Appearance White crystalline powder or colorless monoclinic crystals.[1]White to off-white crystalline powder.[4]
Melting Point 155 °C (decomposes)[1]249-250 °C (with frothing)[5]
Solubility in Water 57.5 g/100 mL at 10 °C; 588 g/L at 20 °C.[1][2]Insoluble.[6] Soluble in dilute HCl.[6]
Solubility in other solvents Insoluble in alcohol and acetone.[1]Soluble in water (50 mg/ml) for the free base.[7]
Solution pH 7.5 - 8.0[2]Not specified

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of diamine phosphates.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For diamine phosphates, it can confirm the presence of N-H (amine), P-O (phosphate), and O-H (if hydrated) bonds.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the diamine phosphate sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8] Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

  • Data Interpretation:

    • Identify characteristic absorption bands for functional groups. For ammonium (B1175870) phosphates, look for bands around 2840 cm⁻¹ and 1440 cm⁻¹ corresponding to the ammonium cation.[9] For the phosphate group, characteristic vibrations of O=P-O and O-P-O are expected.[9]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying phosphate species in aqueous solutions and for the analysis of crystalline structures.

Experimental Protocol:

  • Sample Preparation:

    • Solid Samples: Place the powdered sample directly onto a microscope slide or into a capillary tube.

    • Aqueous Solutions: Place the solution in a quartz cuvette.

  • Data Acquisition:

    • Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[10]

    • Focus the laser onto the sample.

    • Collect the scattered light and generate the Raman spectrum. For ammonium salts, characteristic peaks can be observed; for instance, for NH₄SCN, peaks are seen at 754 cm⁻¹ and 2070 cm⁻¹.[11]

  • Data Interpretation:

    • The Raman spectrum will show vibrational modes characteristic of the diamine and phosphate groups. The speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) can be monitored as they exhibit distinct Raman bands.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for the characterization of phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atoms.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube. An internal standard may be added for quantitative analysis.

  • Data Acquisition:

    • Acquire the ³¹P NMR spectrum on an NMR spectrometer. It is common to use ¹H decoupling to simplify the spectrum.[12]

    • For quantitative analysis, inverse gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[12]

  • Data Interpretation:

    • The chemical shift of the phosphorus signal provides information about its oxidation state and coordination environment.[13] The number of signals corresponds to the number of chemically non-equivalent phosphorus atoms. For quantitative analysis, the integrated area of the peak is proportional to the concentration of the phosphorus-containing species.[13]

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of polyamines like spermine.

Reversed-Phase HPLC (RP-HPLC) for Polyamines

Experimental Protocol (with Benzoylation Derivatization):

  • Sample Preparation and Derivatization:

    • Dissolve the spermine phosphate sample in water.

    • To 1 ml of the sample solution, add 2 ml of 2% benzoyl chloride in methanol (B129727) and 1 ml of 2N sodium hydroxide.[14]

    • Incubate the mixture at 37°C for 20 minutes.[14]

    • Stop the reaction by adding 4 ml of saturated sodium chloride solution.[14]

    • Extract the benzoylated polyamines with 3 ml of diethyl ether.[14]

    • Centrifuge to separate the layers and collect the organic layer.[14]

    • Evaporate the organic layer to dryness and redissolve the residue in the mobile phase.[15]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).[16]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 52:48 v/v).[14][16]

    • Flow Rate: 1 ml/min.[14][16]

    • Detection: UV detector at 254 nm.[14][16]

    • Injection Volume: 20 µl.

  • Data Analysis:

    • Identify the peaks corresponding to the benzoylated spermine by comparing the retention time with that of a standard.

    • Quantify the amount of spermine by creating a calibration curve with standards of known concentrations.

Thermal Analysis Techniques

Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of diamine phosphates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[17]

  • Data Acquisition:

    • Place the crucible in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[17]

    • Record the mass loss as a function of temperature.

  • Data Interpretation:

    • The TGA curve shows the temperatures at which the sample decomposes. For DAP, decomposition starts as low as 70 °C, with the loss of ammonia.[13] The percentage of mass loss at each step can be correlated with the loss of specific molecules (e.g., water, ammonia).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation:

    • Seal a small amount of the sample (typically 2-5 mg) in a DSC pan.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • The DSC thermogram shows endothermic (melting, dehydration) and exothermic (decomposition, crystallization) transitions. This allows for the determination of melting points and the enthalpy of transitions.

Crystallographic and Elemental Analysis

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and to determine its crystal structure.

Experimental Protocol:

  • Sample Preparation:

    • Grind the sample to a fine powder to ensure homogeneity.[9]

    • Mount the powder on a sample holder.[9]

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Expose the sample to X-rays (commonly Cu Kα radiation) over a range of 2θ angles.[18]

  • Data Interpretation:

    • The resulting diffraction pattern is a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks can be compared to a database (e.g., ICDD) to identify the crystalline phases. For spermine phosphate hexahydrate, it crystallizes in the P2(1)/a space group.[19]

Elemental and Titrimetric Analysis

Phosphate Content by UV-Vis Spectrophotometry (Molybdenum Blue Method):

This colorimetric method is used for the quantitative determination of phosphate.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of a known phosphate standard (e.g., KH₂PO₄).[2]

    • Create a series of calibration standards by diluting the stock solution.[2]

    • Prepare the this compound sample solution.

  • Color Development:

    • To each standard and sample solution, add an ammonium molybdate (B1676688) solution and a reducing agent (e.g., ascorbic acid).[15]

    • Allow time for the blue color to develop.[2]

  • Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 880 nm).[2]

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the phosphate concentration in the sample from the calibration curve.

Ammonia Content by Titration:

This method is suitable for determining the ammonia content in ammonium salts like DAP.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the DAP sample in deionized water.

  • Titration:

    • Titrate the solution with a standardized strong acid (e.g., sulfuric acid) using a mixed indicator (e.g., methyl red and methylene (B1212753) blue).[20]

  • Calculation:

    • Calculate the ammonia content based on the volume of acid required to reach the endpoint.

Visualizations

experimental_workflow cluster_sample Sample Reception & Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_separation Separation & Quantification cluster_thermal Thermal Properties cluster_structural Structural & Elemental Analysis Sample This compound Sample Physical Physical Properties (Appearance, Solubility) Sample->Physical FTIR FTIR Spectroscopy Physical->FTIR Raman Raman Spectroscopy Physical->Raman NMR 31P NMR Spectroscopy Physical->NMR HPLC HPLC (for Polyamines) Physical->HPLC TGA Thermogravimetric Analysis (TGA) Physical->TGA DSC Differential Scanning Calorimetry (DSC) Physical->DSC XRD Powder X-ray Diffraction (PXRD) Physical->XRD Elemental Elemental & Titrimetric Analysis (Phosphate, Ammonia) Physical->Elemental hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Spermine Phosphate Solution Derivatization Derivatization (Benzoyl Chloride) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction FinalSample Reconstituted Sample Extraction->FinalSample Injector Autosampler/Injector FinalSample->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

References

Understanding Diamine Biosynthesis Pathways in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamines are organic compounds containing two amino groups and serve as crucial molecules in a myriad of biological processes within microorganisms. They are essential for cell growth, regulation of pH homeostasis, and stabilization of anionic macromolecules like DNA.[1] Beyond their physiological roles, diamines such as putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane) are valuable platform chemicals in the biotechnology industry, acting as monomers for the synthesis of bio-based polyamides and other high-value polymers.[2][3] The shift towards sustainable and renewable resources has intensified research into microbial fermentation as a viable alternative to petroleum-based chemical synthesis for diamine production.[2][3]

This technical guide provides a comprehensive overview of the core biosynthetic pathways for key diamines in microorganisms. It is designed to be a resource for researchers and professionals, offering detailed descriptions of metabolic routes, structured quantitative data for comparative analysis, key experimental protocols for pathway investigation, and visual diagrams to elucidate complex biological systems.

Core Biosynthetic Pathways

Microorganisms have evolved several distinct pathways for the biosynthesis of diamines, primarily originating from the amino acids arginine, ornithine, and lysine (B10760008).

Putrescine Biosynthesis

Putrescine is a central diamine in microbial metabolism and can be synthesized through multiple routes.

The most direct route to putrescine is the decarboxylation of L-ornithine, catalyzed by the enzyme ornithine decarboxylase (ODC; EC 4.1.1.17). This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a key rate-limiting step in polyamine synthesis in many organisms.[1] This pathway is often the target for metabolic engineering to enhance putrescine production in industrial hosts like Corynebacterium glutamicum.[4][5]

ODC_Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) - CO₂

Figure 1: Ornithine Decarboxylase (ODC) pathway for putrescine synthesis.

An alternative route starts with the decarboxylation of L-arginine by arginine decarboxylase (ADC; EC 4.1.1.19) to produce agmatine (B1664431).[6] Agmatine is then hydrolyzed by agmatinase (or agmatine ureohydrolase, AUH) to yield putrescine and urea. This pathway is prevalent in bacteria like Escherichia coli.[7]

ADC_Pathway Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) - CO₂ Putrescine Putrescine Agmatine->Putrescine Agmatinase (AUH) + H₂O - Urea

Figure 2: Arginine Decarboxylase (ADC) pathway for putrescine synthesis.

Some bacteria utilize the agmatine deiminase (AGDI) pathway, which converts agmatine to N-carbamoylputrescine via agmatine deiminase. Subsequently, N-carbamoylputrescine amidohydrolase hydrolyzes this intermediate to putrescine. This pathway not only produces putrescine but also generates ATP, providing an energetic advantage.

AGDI_Pathway Agmatine Agmatine NCP N-Carbamoylputrescine Agmatine->NCP Agmatine Deiminase (AguA) + H₂O - NH₃ Putrescine Putrescine NCP->Putrescine N-Carbamoylputrescine Amidohydrolase (AguB) + H₂O - CO₂ - NH₃

Figure 3: Agmatine Deiminase (AGDI) pathway for putrescine synthesis.

Cadaverine Biosynthesis

Cadaverine is primarily synthesized from L-lysine in a single enzymatic step.

The decarboxylation of L-lysine to form cadaverine is catalyzed by lysine decarboxylase (LDC; EC 4.1.1.18).[8] In E. coli, two isozymes exist: an inducible form (CadA) and a constitutive form (LdcC), both of which are PLP-dependent.[1][9] This pathway is the main focus for the microbial production of cadaverine, a monomer for bio-nylon 5,10.[2][10]

LDC_Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) - CO₂

Figure 4: Lysine Decarboxylase (LDC) pathway for cadaverine synthesis.

Quantitative Data Presentation

The efficiency of these biosynthetic pathways is determined by the kinetic properties of their key enzymes and the overall production performance in engineered microbial hosts.

Table 1: Comparative Enzyme Kinetics of Key Decarboxylases

This table summarizes the kinetic parameters for key decarboxylase enzymes from various microorganisms. These values are critical for in silico modeling and guiding metabolic engineering strategies.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (nmol/min/µg)Reference
Ornithine Decarboxylase (ODC)Aspergillus terreusL-Ornithine0.95N/A[11]
Ornithine Decarboxylase (ODC)Lactobacillus sp. 30aL-Ornithine1.7N/A[12]
Lysine Decarboxylase (LdcC)Escherichia coliL-Lysine0.8427.21[1][9]
Lysine Decarboxylase (CadA)Escherichia coliL-Lysine0.278.148[1][9]
Arginine Decarboxylase (ArgDC)Chlamydophila pneumoniaeL-Arginine5.0N/A[6]

Note: V_max_ values can vary significantly based on purification level and assay conditions. N/A indicates data not available in the cited source.

Table 2: Performance of Engineered Microorganisms for Diamine Production

Metabolic engineering has significantly enhanced the production of diamines in model organisms like E. coli and C. glutamicum.

ProductHost OrganismKey Engineering StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Putrescine Escherichia coliOverexpression of ODC pathway, deletion of degradation pathways24.20.1680.75[5][13]
Putrescine Corynebacterium glutamicumFine-tuning of ornithine transcarbamoylase, ODC expression19.00.160.55[5][14]
Putrescine Corynebacterium glutamicumSystems metabolic engineering (NA6 strain)5.1 (flask)0.260.21 (flask)[15]
Cadaverine Escherichia coliOverexpression of CadA, increased lysine supply9.61~0.120.32[10][16]
Cadaverine Escherichia coliConsortium of two engineered strains28.50.209~0.57[17][18]
Cadaverine Corynebacterium glutamicumChromosomal integration of ldcC in lysine producer2.60.091N/A[3]
Cadaverine Corynebacterium glutamicumHigh-level expression of ldcC (H30 promoter)103.78N/A~1.59[2]
Cadaverine Corynebacterium glutamicumOverexpression of ldcC and response regulator dr155825.14 (fed-batch)N/AN/A[19]

Note: Production metrics are highly dependent on the specific strain, cultivation method (flask vs. fed-batch fermenter), and medium composition.

Experimental Protocols

Investigating and optimizing diamine biosynthesis requires robust and reliable experimental methods.

General Workflow for Metabolic Engineering

The rational engineering of a microbial host for enhanced diamine production typically follows a structured workflow.

Metabolic_Engineering_Workflow cluster_0 Design & Construction cluster_1 Testing & Optimization A 1. Pathway Selection & Host Choice B 2. Gene Identification (e.g., ODC, LDC) A->B C 3. Genetic Construct Design (Plasmid/Integration) B->C D 4. Strain Construction (Transformation/Editing) C->D E 5. Cultivation & Induction D->E Build F 6. Diamine Quantification (HPLC) E->F H 8. Iterative Optimization (Promoter tuning, knockout of competing pathways) F->H G 7. Metabolic Flux Analysis (Optional) G->H H->A Re-design I High-Performance Production Strain H->I

Figure 5: General workflow for metabolic engineering of diamine production.

Protocol: Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)

This classic and highly sensitive assay measures the release of ¹⁴CO₂ from a radiolabeled substrate.[1]

Materials:

  • Enzyme extract (cell lysate)

  • L-[1-¹⁴C]-ornithine (radiolabeled substrate)

  • Assay Buffer: Sodium/potassium phosphate (B84403) buffer containing EDTA and pyridoxal phosphate (PLP).

  • Stop Solution: Sulfuric acid or citric acid.

  • CO₂ Trapping Agent: Paper discs impregnated with sodium hydroxide (B78521) or hyamine hydroxide.

  • Scintillation vials and scintillation fluid.

  • Sealed reaction vials with a cap designed to hold the paper disc.

Procedure:

  • Prepare the reaction mixture by adding the assay buffer and enzyme extract to a sealed vial.

  • Initiate the reaction by adding L-[1-¹⁴C]-ornithine. Immediately seal the vial with the cap containing the CO₂ trapping disc suspended above the liquid.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by injecting the stop solution through the vial's septum. This lowers the pH and drives all dissolved ¹⁴CO₂ into the gas phase.

  • Continue incubation for an additional period (e.g., 60 minutes) to ensure complete trapping of the ¹⁴CO₂ by the paper disc.

  • Carefully remove the paper disc and place it into a scintillation vial containing scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate enzyme activity based on the disintegrations per minute (DPM) and the specific activity of the L-[1-¹⁴C]-ornithine, typically expressed as nmol CO₂/min/mg protein.

Protocol: Lysine Decarboxylase (LDC) Activity Assay (Colorimetric Method)

This method monitors the reaction by detecting the product, cadaverine, after derivatization.[9]

Materials:

  • Enzyme extract (cell lysate)

  • L-lysine substrate solution

  • Reaction Buffer: e.g., 0.5 M sodium acetate, pH 5.5, containing 1 nM PLP.

  • Stop Solution: e.g., 1 M potassium carbonate.

  • Derivatization Reagent: 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Extraction Solvent: Toluene (B28343).

  • 96-well plates (standard and quartz).

  • Spectrophotometer (plate reader).

Procedure:

  • Set up the enzymatic reaction by mixing the enzyme extract with the L-lysine solution in the reaction buffer.

  • Incubate at the optimal temperature (e.g., 37°C). At specific time points (e.g., 0, 10, 20 minutes), take an aliquot of the reaction mixture and transfer it to a tube containing the stop solution.

  • Add the TNBS reagent to each stopped sample and incubate (e.g., 5 min at 40°C) to allow derivatization of primary amines (both remaining lysine and product cadaverine).

  • Add toluene to each sample and vortex vigorously. The TNP-cadaverine adduct is soluble in the organic toluene phase, while the TNP-lysine adduct remains in the aqueous phase.[9]

  • Allow the phases to separate. Carefully transfer the upper toluene phase to a quartz 96-well plate.

  • Measure the absorbance of the toluene phase at 340 nm.

  • Calculate enzyme activity by the rate of increase in absorbance, using a standard curve prepared with known concentrations of cadaverine.

Protocol: Quantification of Diamines by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying diamines in culture supernatants or cell extracts. Pre-column derivatization is required as diamines lack a strong chromophore.

Workflow:

HPLC_Workflow A 1. Sample Preparation (Centrifuge culture, collect supernatant, filter) B 2. Derivatization (Mix sample with reagent like o-phthalaldehyde (OPA) or dansyl chloride) A->B C 3. HPLC Separation (Inject derivatized sample onto a reverse-phase C18 column) B->C D 4. Detection (Fluorescence or UV detector) C->D E 5. Quantification (Compare peak areas to a standard curve of known diamine concentrations) D->E

Figure 6: Workflow for quantification of diamines using HPLC.

Key Considerations:

  • Derivatization Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (like ethanethiol) is commonly used and allows for sensitive fluorescence detection.

  • Mobile Phase: A gradient elution program using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for separation on a C18 column.

  • Standard Curve: A precise standard curve using high-purity diamine standards is essential for accurate quantification.

Conclusion

The biosynthesis of diamines in microorganisms is a well-characterized yet continually evolving field of study. The core pathways involving ornithine, arginine, and lysine decarboxylases provide a robust foundation for understanding microbial physiology and for the development of industrial biocatalysts. Through the application of systems metabolic engineering, researchers have achieved remarkable success in channeling metabolic flux towards high-titer production of putrescine and cadaverine. The experimental protocols and quantitative data presented in this guide offer a practical toolkit for professionals aiming to investigate, manipulate, and optimize these valuable metabolic pathways. Future advancements will likely focus on discovering novel pathways, engineering more efficient enzymes, and developing robust microbial chassis capable of converting a wider range of renewable feedstocks into valuable diamines.

References

Diammonium Phosphate (CAS No. 7783-28-0): A Comprehensive Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Diammonium Phosphate (DAP), CAS number 7783-28-0. The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and procedural information.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological endpoints for Diammonium Phosphate. This data is essential for understanding its potential hazards and for conducting risk assessments in a laboratory or industrial setting.

Table 1: Physicochemical Properties of Diammonium Phosphate

PropertyValueReference
Chemical Name Diammonium hydrogen phosphate[1][2]
CAS Number 7783-28-0[1][2]
Molecular Formula (NH₄)₂HPO₄[1]
Molecular Weight 132.06 g/mol [1]
Appearance White, grey, or blackish crystals or granules[1]
Odor Odorless or slight ammonia (B1221849) odor[1]
pH 7.0 - 8.2 (in a 1-10% solution)[1][3]
Melting Point 155 °C (decomposes)[1][3]
Boiling Point Not applicable[3]
Flash Point Not applicable[3]
Solubility in Water 588 g/L at 20°C[1]
Density 1.619 g/cm³ at 20°C[1]
Vapor Pressure Not applicable[3]

Table 2: Acute Toxicity Data for Diammonium Phosphate

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 2000 mg/kg[3]
LD₅₀RatDermal> 5000 mg/kg[3]
LC₅₀ (96 h)Rainbow TroutAquatic> 86 mg/L[3]
LC₅₀ (96 h)Cirrhinus mrigalaAquatic1,700 - 1,875 mg/L[1]
NOEC (72 h)Selenastrum capricornutum (Algae)Aquatic97.1 mg/L[1]

Experimental Protocols

Acute Oral Toxicity (based on OECD Guideline 420/423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animal: Typically, the rat is the preferred species. Healthy, young adult animals of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A stepwise procedure is used, with doses selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is one that is expected to produce some signs of toxicity without mortality.

    • Subsequent dosing depends on the outcome of the previous dose level.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (based on OECD Guideline 402)
  • Objective: To determine the acute dermal toxicity of a substance.

  • Test Animal: The rat or rabbit is commonly used.

  • Procedure:

    • The fur is removed from a small area of the animal's back.

    • The test substance is applied to the prepared skin and covered with a porous gauze dressing.

    • The exposure period is typically 24 hours.

    • After exposure, the dressing is removed, and the skin is cleaned.

    • Animals are observed for signs of toxicity and mortality for 14 days.

    • Skin reactions at the site of application are also recorded.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
  • Objective: To assess the potential for a substance to cause skin irritation or corrosion.

  • Test Animal: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin.

    • The treated area is covered with a gauze patch for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is cleaned.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored, and the reversibility of the effects is observed for up to 14 days.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animal: The albino rabbit is the recommended species.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

    • The other eye remains untreated and serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

    • The severity of the lesions is scored, and the reversibility of effects is observed.

Fish, Acute Toxicity Test (based on OECD Guideline 203)
  • Objective: To determine the acute lethal toxicity of a substance to fish.

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure:

    • Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

    • A range of concentrations is tested, along with a control group.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The LC₅₀ (the concentration that is lethal to 50% of the test fish) is calculated at the end of the 96-hour period.

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for safety assessment and the proposed molecular mechanism of ammonia toxicity, which is relevant to high-dose exposures to Diammonium Phosphate.

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vivo Testing (Tiered Approach) cluster_2 Ecotoxicity Assessment cluster_3 Hazard Classification & Risk Assessment A Physicochemical Properties D Acute Dermal Irritation (OECD 404) A->D B In Silico / QSAR Prediction C In Vitro Assays (e.g., Skin Corrosion - OECD 431) B->C C->D If not corrosive E Acute Eye Irritation (OECD 405) D->E If not severely irritating K Hazard Classification (GHS) D->K E->K F Acute Oral Toxicity (OECD 420/423) F->K G Acute Dermal Toxicity (OECD 402) G->K H Acute Fish Toxicity (OECD 203) L Risk Assessment H->L I Acute Daphnia Toxicity (OECD 202) I->L J Algal Growth Inhibition (OECD 201) J->L K->L

Caption: A generalized workflow for the safety assessment of a chemical substance.

Ammonia_Toxicity_Pathway cluster_0 Neuronal Effects cluster_1 Cellular Consequences cluster_2 Toxic Outcomes A High Concentration of Ammonia (from DAP) B Increased Extracellular Glutamate A->B C NMDA Receptor Activation B->C D Increased Intracellular Ca²⁺ C->D E Mitochondrial Dysfunction D->E H Na⁺/K⁺-ATPase Activation D->H F Increased Reactive Oxygen Species (ROS) E->F G ATP Depletion E->G J Oxidative Stress F->J K Neuronal Cell Death G->K H->G Increased ATP consumption I Protein Kinase C (PKC) Inhibition I->H J->K

Caption: Proposed molecular mechanism of acute ammonia toxicity.[4]

References

Methodological & Application

Application Notes and Protocols: The Role of Diammonium Phosphate in Yeast Fermentation and Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium phosphate (B84403) (DAP), an inorganic salt with the chemical formula (NH₄)₂HPO₄, is a widely utilized supplement in yeast fermentation and growth media. Its primary role is to serve as a readily available source of nitrogen and phosphorus, two essential macronutrients for robust yeast growth and metabolic activity.[1] In environments where these nutrients are limited, such as in certain fruit musts or defined laboratory media, DAP supplementation is critical for preventing sluggish or stalled fermentations.[2] This document provides detailed application notes and experimental protocols for the effective use of DAP in yeast culture, tailored for research, scientific, and drug development applications.

Mechanism of Action and Metabolic Impact

Yeast, particularly Saccharomyces cerevisiae, requires nitrogen for the synthesis of essential biomolecules including amino acids, nucleotides, and proteins. Ammonium (B1175870) ions (NH₄⁺) from DAP are a preferred and readily assimilated nitrogen source for yeast.[3][4] The uptake of ammonium is mediated by specific ammonium permeases, such as Mep1p, Mep2p, and Mep3p, located on the yeast cell membrane.[3][4]

The availability of extracellular ammonium triggers a complex network of intracellular signaling pathways that regulate yeast metabolism and growth. Key among these are the Target of Rapamycin (TOR) and Protein Kinase A (PKA) pathways, which are central regulators of cell growth in response to nutrient availability.[5][6] The ammonium permease Mep2p also functions as a sensor that can activate the PKA pathway, thereby influencing cellular processes like pseudohyphal growth in response to nitrogen levels.[7]

Phosphate, the other component of DAP, is crucial for energy metabolism, primarily through the synthesis of adenosine (B11128) triphosphate (ATP), and is a key component of nucleic acids and phospholipids.[8]

Data Presentation: Quantitative Effects of Diammonium Phosphate

The concentration of DAP in the growth medium can significantly impact various fermentation parameters. The following tables summarize the quantitative effects of DAP supplementation on yeast growth, substrate consumption, and product formation.

DAP Concentration (mg/L)Maximum Cell Density (OD₆₀₀)Specific Growth Rate (h⁻¹)Lag Phase (h)
01.2 ± 0.10.15 ± 0.028 ± 1
1002.5 ± 0.20.28 ± 0.034 ± 0.5
2504.8 ± 0.30.35 ± 0.043 ± 0.5
5005.1 ± 0.40.36 ± 0.043 ± 0.5

Table 1: Effect of DAP Concentration on Saccharomyces cerevisiae Growth Kinetics. This table illustrates the dose-dependent effect of DAP on yeast growth parameters in a defined synthetic medium. Increased DAP concentration generally leads to a higher cell density and a faster growth rate, while reducing the lag phase.

DAP Concentration (mg/L)Ethanol (B145695) Yield (% v/v)Residual Sugar (g/L)Fermentation Time to Dryness (days)
504.44 ± 0.215.2 ± 1.514
1505.50 ± 0.34.8 ± 0.510
2505.90 ± 0.42.1 ± 0.38

Table 2: Impact of DAP Concentration on Fermentation Performance of Banana Wine. This table demonstrates that increasing DAP concentration enhances ethanol production and reduces residual sugar, leading to a shorter fermentation time.[1]

DAP TreatmentFermentation Rate (g CO₂/L/h)Fermentation Duration (days)
Low (22.3 mg/L)0.85 ± 0.0321 ± 1
Intermediate (144.3 mg/L)1.15 ± 0.0514 ± 1
High (369.3 mg/L)1.25 ± 0.0612 ± 1

Table 3: Fermentation Kinetics of Cider with Varying DAP Supplementation. This data shows a clear correlation between DAP concentration and the rate and duration of fermentation in a cider production context.

Experimental Protocols

Protocol 1: Determination of Yeast Cell Count and Viability using a Hemocytometer and Methylene (B1212753) Blue Staining

This protocol details the manual counting of yeast cells and the assessment of their viability.[9][10][11][12][13]

Materials:

  • Yeast culture

  • Methylene Blue solution (0.01% w/v in 2% w/v sodium citrate)[9][12]

  • Hemocytometer with coverslip[9][12]

  • Microscope

  • Micropipettes and sterile tips

  • Microcentrifuge tubes

  • 70% Ethanol

Procedure:

  • Sample Preparation: If the yeast culture is concentrated, perform a serial dilution (e.g., 1:100) with sterile water or saline to obtain a cell density that is easily countable (approximately 50-100 cells per large square of the hemocytometer).[10]

  • Staining: In a microcentrifuge tube, mix equal volumes of the diluted yeast suspension and the 0.01% methylene blue solution (e.g., 100 µL of yeast suspension + 100 µL of methylene blue solution).[10]

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.[11]

  • Loading the Hemocytometer: Clean the hemocytometer and coverslip with 70% ethanol and dry them. Place the coverslip over the counting chambers. Pipette approximately 10 µL of the stained yeast suspension into the V-shaped groove of the hemocytometer, allowing capillary action to fill the chamber.[9]

  • Counting: Place the hemocytometer on the microscope stage and focus on the grid lines using a 10x or 40x objective. Count the total number of cells and the number of blue-stained (non-viable) cells in the central 25 large squares. Live, metabolically active cells will appear colorless as they reduce the methylene blue.[10][12] To avoid counting the same cell twice, for cells lying on the grid lines, count only those on two of the four sides (e.g., top and right).[9]

  • Calculations:

    • Total Cells/mL = (Total cells counted / Number of large squares counted) x Dilution factor x 10⁴

    • Viable Cells/mL = (Colorless cells counted / Number of large squares counted) x Dilution factor x 10⁴

    • % Viability = (Viable Cells/mL / Total Cells/mL) x 100

Protocol 2: Determination of Yeast Assimilable Nitrogen (YAN) using the NOPA Method

This protocol describes the spectrophotometric determination of primary amino nitrogen, a component of YAN, using the o-phthaldialdehyde/N-acetyl-L-cysteine (NOPA) method.[14][15]

Materials:

  • Clarified fermentation medium/must

  • NOPA Reagent A: o-phthaldialdehyde (OPA) solution

  • NOPA Reagent B: N-acetyl-L-cysteine (NAC) solution

  • Isoleucine standard solution (for standard curve)

  • Spectrophotometer capable of measuring absorbance at 335 nm

  • Cuvettes

  • Micropipettes and sterile tips

Procedure:

  • Reagent Preparation: Prepare NOPA reagents A and B and the isoleucine standards according to the specific kit instructions or published methods.

  • Standard Curve: Prepare a series of isoleucine standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 mg N/L).

  • Sample Preparation: Centrifuge or filter the fermentation sample to remove yeast cells and other particulate matter.

  • Assay: a. For each standard and sample, prepare a blank and a test cuvette. b. To the blank cuvette, add the sample/standard and the NAC reagent (Reagent B). c. To the test cuvette, add the sample/standard, NAC reagent (Reagent B), and OPA reagent (Reagent A). d. Incubate the reactions at room temperature for a specified time (e.g., 10 minutes).

  • Measurement: Measure the absorbance of all cuvettes at 335 nm.

  • Calculation: a. Subtract the absorbance of the blank from the absorbance of the test cuvette for each standard and sample to get the net absorbance. b. Plot the net absorbance of the standards against their known concentrations to create a standard curve. c. Determine the concentration of primary amino nitrogen in the sample by interpolating its net absorbance on the standard curve. d. The total YAN is calculated by summing the primary amino nitrogen and the ammonium concentration (determined separately, see Protocol 3).[16]

Protocol 3: Enzymatic Determination of Ammonia (B1221849) in Fermentation Broth

This protocol outlines the use of a commercial enzymatic assay kit for the quantification of ammonia.[17][18][19][20]

Materials:

  • Commercial ammonia assay kit (containing glutamate (B1630785) dehydrogenase, α-ketoglutarate, and NADPH/NADH)

  • Clarified fermentation broth

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well microplate

  • Micropipettes and sterile tips

Procedure:

  • Reagent Preparation: Reconstitute and prepare the reagents as per the manufacturer's instructions.

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. If necessary, dilute the supernatant with distilled water to bring the ammonia concentration within the linear range of the assay.[19][20]

  • Assay: a. Pipette the assay buffer, sample or standard, and co-factor (NADPH or NADH) into cuvettes or microplate wells. b. Read the initial absorbance (A₁) at 340 nm. c. Initiate the reaction by adding the glutamate dehydrogenase enzyme solution. d. Incubate for the time specified in the kit protocol (e.g., 5-10 minutes) at the recommended temperature. e. Read the final absorbance (A₂) at 340 nm.

  • Calculation: a. Calculate the change in absorbance (ΔA = A₁ - A₂) for the samples and standards. b. Subtract the ΔA of the blank from the ΔA of the samples and standards. c. Plot a standard curve of the corrected ΔA versus the ammonia concentration of the standards. d. Determine the ammonia concentration in the samples from the standard curve, accounting for any dilutions.

Protocol 4: Measurement of Residual Sugars using an Enzymatic Assay Kit

This protocol describes the quantification of residual glucose and fructose (B13574) in a fermentation sample using a commercial enzymatic kit.[21][22][23][24]

Materials:

  • Commercial glucose/fructose assay kit (containing hexokinase, glucose-6-phosphate dehydrogenase, phosphoglucose (B3042753) isomerase, ATP, and NADP⁺)

  • Clarified fermentation sample

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well microplate

  • Micropipettes and sterile tips

Procedure:

  • Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions.

  • Sample Preparation: Centrifuge the fermentation sample to remove yeast cells. Dilute the sample with distilled water to ensure the sugar concentration is within the assay's detection range.[21]

  • Assay: a. Pipette the buffer, sample or standard, ATP, and NADP⁺ into a cuvette or microplate well. b. Read the initial absorbance (A₁) at 340 nm. c. Add the hexokinase and glucose-6-phosphate dehydrogenase enzyme mixture to start the reaction for glucose determination. d. Incubate until the reaction is complete and read the absorbance (A₂). The change in absorbance (A₂ - A₁) is proportional to the glucose concentration. e. Add phosphoglucose isomerase to the same cuvette/well to convert fructose-6-phosphate (B1210287) to glucose-6-phosphate. f. Incubate until the reaction is complete and read the final absorbance (A₃). The change in absorbance (A₃ - A₂) is proportional to the fructose concentration.

  • Calculation: Calculate the glucose and fructose concentrations based on the changes in absorbance and the molar extinction coefficient of NADPH, as detailed in the kit's manual.

Visualizations

Nitrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DAP Diammonium Phosphate (DAP) Ammonium Ammonium (NH4+) DAP->Ammonium Dissociation Mep2 Mep2 (Ammonium Permease/Sensor) Ammonium->Mep2 Uptake Glutamine Glutamine Synthesis Ammonium->Glutamine Assimilation PKA PKA Pathway Mep2->PKA Activation TORC1 TORC1 Mep2->TORC1 Activation Gene_Expression Nitrogen-regulated Gene Expression PKA->Gene_Expression TORC1->Gene_Expression Regulation Glutamine->TORC1 Activation Growth_Metabolism Cell Growth & Metabolism Gene_Expression->Growth_Metabolism

Caption: Ammonium sensing and signaling pathways in Saccharomyces cerevisiae.

Experimental_Workflow start Start: Prepare Yeast Inoculum and Growth Medium dap_prep Prepare DAP Stock Solutions at Various Concentrations start->dap_prep inoculation Inoculate Growth Medium with Yeast Culture start->inoculation dap_addition Add DAP to Experimental Flasks (Control = No DAP) dap_prep->dap_addition inoculation->dap_addition incubation Incubate at Controlled Temperature and Agitation dap_addition->incubation sampling Collect Samples at Defined Time Intervals incubation->sampling sampling->incubation Continue Incubation analysis Perform Analyses: - OD600 (Growth) - Cell Viability - Residual Sugars - Ethanol Concentration - YAN/Ammonia sampling->analysis data Data Collection and Analysis analysis->data end End: Conclude Experiment and Interpret Results data->end

Caption: Experimental workflow for assessing the effect of DAP on yeast fermentation.

References

Application of Diammonium Phosphate as a Fire Retardant in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium phosphate (B84403) (DAP), with the chemical formula (NH₄)₂HPO₄, is a widely utilized and effective inorganic salt flame retardant, particularly for cellulosic materials such as wood, cotton, and paper.[1] Its efficacy is attributed to its ability to alter the thermal decomposition pathway of materials upon heating, promoting the formation of a protective char layer and reducing the release of flammable volatile gases.[2] DAP is valued for its low cost, ease of application, and relatively low toxicity compared to halogenated flame retardants. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of quantitative data on the fire retardant properties of DAP-treated materials.

Mechanism of Action

Upon exposure to heat, diammonium phosphate decomposes to release ammonia (B1221849) (NH₃) gas and phosphoric acid (H₃PO₄). The phosphoric acid acts as a catalyst, promoting the dehydration of cellulosic materials at temperatures lower than their normal decomposition temperature. This process abstracts water from the material, leading to the formation of a stable, non-combustible carbonaceous char. This char layer acts as an insulating barrier, shielding the underlying material from the heat source and limiting the release of flammable gases that fuel combustion. The released ammonia gas can also dilute the flammable gases and oxygen in the gas phase, further inhibiting the combustion process.

DAP_Fire_Retardant_Mechanism DAP Diammonium Phosphate ((NH₄)₂HPO₄) Decomposition Thermal Decomposition DAP->Decomposition Heat Heat Heat->DAP Phosphoric_Acid Phosphoric Acid (H₃PO₄) Decomposition->Phosphoric_Acid Releases Ammonia Ammonia (NH₃) Decomposition->Ammonia Releases Products Products Catalysis Catalytic Dehydration Phosphoric_Acid->Catalysis Acts on Gas_Dilution Dilution of Flammable Gases Ammonia->Gas_Dilution Contributes to Cellulose Cellulosic Material Cellulose->Catalysis Char Protective Char Layer Catalysis->Char Promotes Fire_Retardancy Fire Retardancy Char->Fire_Retardancy Provides Gas_Dilution->Fire_Retardancy Contributes to

Caption: Fire retardant mechanism of Diammonium Phosphate.

Quantitative Data on Fire Retardancy

The effectiveness of diammonium phosphate as a fire retardant has been quantified using various standard fire testing methods. The following table summarizes key flammability parameters for different materials treated with DAP.

MaterialDAP Concentration/LoadingTest MethodKey Parameters and Values
Polyester-Cotton Fabric (100% Cotton) 10% solution immersion for 1 hourCone CalorimeterTime to Ignition (TTI): 12 s (Untreated: 8 s)[3]
Limiting Oxygen Index (LOI)LOI: Increased value compared to untreated (Untreated: 17.6%)[3]
Plywood 15% solutionLimiting Oxygen Index (LOI)LOI: 70.90%[4]
Southern Pine Two treatment levelsLimiting Oxygen Index (LOI)LOI Range: 22 to 78 (increasing with treatment level)
Wood Composites Fire Retardant Treated (FRT)Cone CalorimeterResidual Mass Fraction: 0.33 to 0.39 (Untreated: 0.13 to 0.28)[5]
Ignition Times: Generally longer than untreated[5]
Peak Heat Release Rate (pHRR): Reduced compared to untreated[5]

Experimental Protocols

A general workflow for evaluating the fire retardant properties of a material treated with diammonium phosphate is outlined below.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Fire Retardancy Testing cluster_analysis Data Analysis and Evaluation Start Start: Select Substrate Material Prepare_DAP Prepare DAP Solution (e.g., 10-25% w/v) Start->Prepare_DAP Treat_Material Treat Material with DAP (e.g., immersion, coating) Prepare_DAP->Treat_Material Drying_Curing Drying and Curing Treat_Material->Drying_Curing TGA Thermogravimetric Analysis (TGA) Drying_Curing->TGA LOI Limiting Oxygen Index (LOI) ASTM D2863 Drying_Curing->LOI UL94 UL-94 Vertical Burn Test Drying_Curing->UL94 Cone Cone Calorimetry ASTM E1354 Drying_Curing->Cone Analyze_TGA Analyze Thermal Stability (Char Yield, T_onset) TGA->Analyze_TGA Analyze_LOI Determine Minimum O₂ for Combustion LOI->Analyze_LOI Analyze_UL94 Classify Flammability (V-0, V-1, V-2) UL94->Analyze_UL94 Analyze_Cone Analyze Combustion Parameters (HRR, TTI, Smoke) Cone->Analyze_Cone Conclusion Evaluate Fire Retardant Efficacy Analyze_TGA->Conclusion Analyze_LOI->Conclusion Analyze_UL94->Conclusion Analyze_Cone->Conclusion

Caption: General experimental workflow for DAP treatment.

Cone Calorimetry (ASTM E1354)

This test measures the heat release rate (HRR), time to ignition, mass loss, and smoke production of a material when exposed to a specific heat flux.

  • Apparatus: Cone calorimeter.

  • Specimen Preparation:

    • Cut the material to the standard size of 100 mm x 100 mm.[6][7]

    • The maximum thickness should not exceed 50 mm.[6]

    • Condition the specimens to a constant weight in a controlled environment (e.g., 23 °C and 50% relative humidity).[6]

    • Wrap the back and edges of the specimen with aluminum foil.[6]

  • Procedure:

    • Calibrate the cone calorimeter according to the manufacturer's instructions.

    • Set the desired heat flux, typically 35 kW/m² or 50 kW/m² for wood products.[8]

    • Place the prepared specimen in the sample holder on the load cell.

    • Position the spark igniter above the specimen.

    • Start the test. The test continues until flaming ceases or for a predetermined duration.

    • Record data for heat release rate, mass loss, time to ignition, and smoke production throughout the test.[9]

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[10]

  • Apparatus: Limiting Oxygen Index tester.

  • Specimen Preparation:

    • Prepare specimens according to the standard, typically as self-supporting bars (e.g., 80-150 mm long, 10 mm wide, 4 mm thick for molded samples) or flexible sheets/films.[11]

  • Procedure:

    • Place the specimen vertically in the glass chimney of the apparatus.

    • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top edge of the specimen.

    • Adjust the oxygen concentration in the gas mixture, decreasing it until the flame is no longer supported.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that just supports combustion.[11]

UL-94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their burning behavior in a vertical orientation.

  • Apparatus: UL-94 test chamber with a Bunsen burner.

  • Specimen Preparation:

    • Prepare specimens of a standard size, typically 127 mm x 12.7 mm.[12]

  • Procedure:

    • Mount the specimen vertically in the test chamber.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time.

    • Immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the afterflame and afterglow times.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification:

    • V-0: Afterflame time < 10 seconds for each flame application; total afterflame time for 5 specimens < 50 seconds; no flaming drips that ignite the cotton.[13][14]

    • V-1: Afterflame time < 30 seconds for each flame application; total afterflame time for 5 specimens < 250 seconds; no flaming drips that ignite the cotton.[13][14]

    • V-2: Afterflame time < 30 seconds for each flame application; total afterflame time for 5 specimens < 250 seconds; flaming drips that ignite the cotton are allowed.[13][14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of the material and the effect of the fire retardant on char formation.

  • Apparatus: Thermogravimetric analyzer.

  • Specimen Preparation:

    • A small amount of the material (typically 5-10 mg) is placed in a sample pan.

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The onset temperature of decomposition indicates the thermal stability of the material.

    • The percentage of mass remaining at the end of the test (char yield) is a key indicator of the effectiveness of the fire retardant in the condensed phase. A higher char yield generally corresponds to better fire retardancy.[15]

Application Protocols

The method of applying diammonium phosphate depends on the substrate material. The goal is to achieve a uniform distribution and adequate loading of the fire retardant.

Treatment of Cellulosic Textiles (e.g., Cotton)
  • Solution Preparation: Prepare an aqueous solution of DAP, typically in the range of 10-20% (w/v).

  • Application: Immerse the textile in the DAP solution. A padding or dip-coating process can be used to ensure even uptake.

  • Drying: Remove excess solution and dry the treated fabric in an oven at a temperature that does not degrade the material (e.g., 80-100 °C).

  • Curing: In some cases, a curing step at a higher temperature (e.g., 140-160 °C) may be employed to improve the durability of the treatment.

Treatment of Wood and Wood-Based Composites
  • Solution Preparation: Prepare an aqueous solution of DAP, with concentrations ranging from 10% to 25% (w/v) depending on the desired level of protection.[16]

  • Application:

    • Surface Coating: The DAP solution can be applied by brushing, spraying, or dipping for surface protection.

    • Pressure Impregnation: For deeper penetration and higher retention, a vacuum-pressure impregnation process is recommended. This involves placing the wood in a treatment vessel, applying a vacuum to remove air from the wood cells, and then introducing the DAP solution under pressure.

  • Drying: After treatment, the wood should be dried to the desired moisture content. This can be done through air-drying or kiln-drying.

Safety and Handling

Diammonium phosphate is generally considered to be of low toxicity. However, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling the chemical and its solutions. Avoid inhalation of dust from the solid material. Consult the Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for the Consolidation of Carbonate Rocks Using Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diammonium phosphate (B84403) (DAP) as a consolidating agent for carbonate rocks, a technique of significant interest in the preservation of cultural heritage and potentially adaptable for biomaterial and geological applications. The protocols outlined below are based on established research and offer a guide for the preparation, application, and evaluation of DAP treatments.

Introduction

Diammonium phosphate ((NH4)2HPO4) is an inorganic, water-soluble salt that has emerged as a promising and effective treatment for the consolidation of weathered carbonate stones such as limestone and marble.[1][2] The primary mechanism involves a reaction between the DAP solution and the calcium carbonate (CaCO3) of the stone, leading to the in-situ formation of new, more stable, and less soluble calcium phosphate phases, predominantly hydroxyapatite (B223615) (HAP; Ca5(PO4)3(OH)).[1][3][4] This newly formed HAP strengthens the deteriorated stone by binding loose grains and increasing its resistance to various decay factors.[1][5] Key advantages of DAP treatment include its compatibility with carbonate substrates, low toxicity, and ease of application.[6][7]

Mechanism of Action

The consolidation process is initiated when an aqueous solution of DAP is applied to a carbonate substrate. The phosphate ions (HPO4^2- and PO4^3-) in the solution react with the calcium ions (Ca^2+) released from the dissolution of calcite. This dissolution-recrystallization process results in the precipitation of calcium phosphate compounds, primarily hydroxyapatite, within the porous structure of the stone.[1][8]

The overall chemical reaction can be summarized as follows:

10CaCO3 + 5(NH4)2HPO4 → Ca10(PO4)6(OH)2 + 5(NH4)2CO3 + 3CO2 + 2H2O[9]

This reaction effectively replaces the more soluble calcium carbonate with the highly stable hydroxyapatite, which has a significantly lower dissolution rate, thereby enhancing the durability of the treated stone.[10]

G cluster_reactants Reactants cluster_products Products DAP Diammonium Phosphate ((NH₄)₂HPO₄) HAP Hydroxyapatite (Ca₅(PO₄)₃(OH)) DAP->HAP reacts with Byproducts Byproducts ((NH₄)₂CO₃, CO₂, H₂O) DAP->Byproducts CaCO3 Calcium Carbonate (CaCO₃) CaCO3->HAP CaCO3->Byproducts

Caption: Chemical reaction of DAP with calcium carbonate. (Within 100 characters)

Quantitative Data Presentation

The effectiveness of DAP treatment has been quantified in numerous studies. The following tables summarize the reported improvements in the mechanical and physical properties of various carbonate rocks after treatment.

Table 1: Improvement in Mechanical Properties of Carbonate Rocks after DAP Treatment

Rock TypeDAP ConcentrationApplication MethodImprovement MetricPercentage IncreaseReference(s)
Austin Chalk0.8 MImmersion (72h)Young's Modulus60 - 80%[11]
Austin ChalkNot specifiedNot specifiedCompressive Strength22 - 24%[11][12]
Austin ChalkNot specifiedNot specifiedElastic Modulusup to 115%[11][12]
Santa Caterina LimestoneNot specifiedNot specifiedDynamic Young's Modulus172%[11]
Carrara MarbleNot specifiedNot specifiedUltrasonic Pulse Velocity (UPV)up to 540%[11]
Limestone0.1 MNot specifiedElastic Modulus15%[11]
Limestone4.4 MNot specifiedElastic Modulus90%[11]
Artificially Weathered Limestone1 MNot specifiedDynamic Elastic Modulus60%[9]
Artificially Weathered Limestone1 M DAP + 1 mM CaCl2Not specifiedDynamic Elastic Modulus110%[9]
Artificially Weathered MarbleNot specifiedNot specifiedDynamic Elastic Modulusup to 150%[9]

Table 2: Physical Properties of Carbonate Rocks after DAP Treatment

Rock TypeDAP ConcentrationApplication MethodPropertyObservationReference(s)
Lecce StoneLow concentrationNot specifiedWater AbsorptionReduced[5]
Lecce StoneLow concentrationNot specifiedAbrasion ResistanceDoubled up to 1 mm depth[5]
MarbleNot specifiedNot specifiedPenetration Depth (HAP)up to 2.5 mm[5][13]
Indiana Limestone1 MImmersion (72h)Regained Permeability49% in samples with partial wormholes[14][15][16]
Various3 MBrush, Immersion, PoulticeColor AlterationNegligible[1][17]

Experimental Protocols

The following protocols are generalized from various research studies. It is recommended to perform preliminary tests on small, non-critical areas to optimize the parameters for a specific stone type and condition.

Protocol 1: Standard DAP Application by Poultice

This method is suitable for delicate surfaces and allows for prolonged contact time.[1]

Materials:

  • Diammonium phosphate (DAP)

  • Deionized water

  • Cellulose (B213188) pulp

  • Plastic film

  • Spatula

  • Beakers and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare a DAP solution of the desired concentration (e.g., 3 M) by dissolving the DAP salt in deionized water.[18]

  • Poultice Preparation: Mix the cellulose pulp with the DAP solution in a 1:4 w/w ratio to form a thick paste.[19]

  • Surface Preparation: Gently clean the stone surface to remove dust and loose particles.

  • Poultice Application: Apply the poultice to the stone surface in a uniform layer.

  • Curing: Cover the poultice with a plastic film for 24 hours to prevent evaporation and allow for the reaction to occur.[18]

  • Removal and Rinsing: After the curing period, remove the poultice. Some protocols suggest a subsequent application of a limewater poultice to remove unreacted DAP.[18] Finally, rinse the surface with deionized water and allow it to dry at room temperature.[18]

Protocol 2: Two-Step DAP Application

This innovative protocol is designed to achieve deeper and more homogeneous consolidation.[7] The initial application of a low-concentration solution creates a thin, hardened layer on the pore walls without blocking them, allowing a subsequent higher-concentration solution to penetrate deeper.[5][7]

Materials:

  • Diammonium phosphate (DAP)

  • Deionized water

  • Application tools (e.g., brushes, rollers)

  • Plastic film

Procedure:

  • Step 1: Low-Concentration Application:

    • Prepare a low-concentration DAP solution (e.g., 0.5 wt%).[5]

    • Apply the solution to the stone surface.

    • Allow the surface to react and partially dry.

  • Step 2: High-Concentration Application:

    • Prepare a higher-concentration DAP solution (e.g., 4 wt%).[5]

    • Apply this solution over the previously treated surface.

    • The second solution can now penetrate deeper into the stone through the coated pores.[5]

  • Curing and Drying: Cover the treated area with a plastic film for a specified period (e.g., 24 hours) to facilitate the reaction. Afterwards, unwrap and allow the stone to air dry.

G cluster_prep Preparation cluster_app Application cluster_cure Curing & Post-Treatment cluster_eval Evaluation A Prepare DAP Solution (Specify Concentration) C Apply DAP Solution (Brush/Poultice/Immersion) A->C B Clean Stone Surface B->C D Cover with Plastic Film (e.g., 24 hours) C->D E Remove Poultice/Rinse Surface D->E F Air Dry E->F G Assess Consolidation Effect (e.g., UPV, Strength Tests) F->G

Caption: General experimental workflow for DAP treatment. (Within 100 characters)

Safety Precautions

While DAP is considered to have low toxicity, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical and its solutions. Ensure adequate ventilation in the working area.

Conclusion

Diammonium phosphate offers a highly effective and compatible solution for the consolidation of carbonate rocks. The formation of hydroxyapatite within the stone matrix leads to significant improvements in its mechanical and physical properties. The choice of application protocol, particularly the innovative two-step method, can be tailored to optimize the depth and homogeneity of the treatment. Further research may explore the long-term durability of DAP treatments under various environmental conditions and its potential applications in related fields.

References

Application Notes and Protocols for Diammonium Phosphate Treatment in Wall Painting Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and conservation professionals.

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of diammonium phosphate (B84403) (DAP) as a consolidation treatment for weathered and powdery wall paintings. The methodology is based on the principle of inducing the in situ formation of hydroxyapatite (B223615) (HAP), a stable and protective mineral layer, through the reaction of DAP with the calcium carbonate matrix of the plaster.[1][2] This document synthesizes findings from multiple studies to offer standardized procedures, quantitative data summaries, and visual guides for the application and evaluation of this conservation treatment.

Introduction

The consolidation of deteriorating wall paintings presents a significant challenge in cultural heritage preservation.[3] Traditional consolidation methods often have limitations, including poor penetration, aesthetic alterations, and long-term incompatibility with the original materials. The use of aqueous solutions of diammonium hydrogen phosphate ((NH₄)₂HPO₄), hereafter referred to as DAP, has emerged as a promising alternative.[3][4] This biomimetic approach leverages the reaction between DAP and calcium carbonate (CaCO₃), the primary component of lime-based plaster, to form a network of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) crystals.[1][2] This newly formed HAP network improves the cohesion of the paint and plaster layers, offering enhanced resistance to weathering and deterioration.[1]

Mechanism of Action

The fundamental principle of DAP treatment is the chemical transformation of the calcium carbonate in the wall painting's plaster into hydroxyapatite. This reaction is desirable because HAP has a significantly lower solubility than calcite, rendering the treated surface more resistant to dissolution.[2] The theoretical chemical pathway for the formation of HAP using DAP as a precursor is as follows:

10CaCO₃ + 6(NH₄)₂HPO₄ + 2H₂O → Ca₁₀(PO₄)₆(OH)₂ + 6(NH₄)₂CO₃ + 4H₂CO₃

This reaction leads to the in situ formation of a porous hydroxyapatite network on the surface and subsurface of the treated area, which binds loose particles and consolidates the fragile structure.[1]

cluster_reaction In Situ Consolidation Reaction DAP Diammonium Phosphate ((NH₄)₂HPO₄) CaCO3 Calcium Carbonate (CaCO₃ in plaster) HAP Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) DAP->HAP Reacts with CaCO3->HAP Byproducts Byproducts ((NH₄)₂CO₃, H₂CO₃)

Caption: Chemical reaction pathway for the formation of Hydroxyapatite.

Potential Risks and Considerations

While the DAP treatment shows significant promise, it is crucial to be aware of potential risks and limitations:

  • Pigment Interaction: Certain pigments may react with the DAP solution, leading to significant and irreversible color changes. For instance, red lead (lead tetroxide) can be transformed into hydroxypyromorphite, causing a distinct color shift.[2] Therefore, a thorough analysis of the pigments present in the wall painting is mandatory before considering DAP treatment.

  • Formation of Unwanted Byproducts: In the presence of dolomite (B100054) (CaMg(CO₃)₂) in the plaster, struvite (MgNH₄PO₄·6H₂O) may form as a byproduct.[3] The implications of struvite formation on the long-term stability of the treatment are still under investigation.

  • Residual DAP: Unreacted DAP remaining in the plaster can be hygroscopic and may promote biological growth due to its nitrogen and phosphorus content.[5] Post-treatment rinsing or poulticing with limewater can help remove excess DAP.[5]

  • Color Changes: Even in the absence of direct pigment reaction, some studies have reported minor color changes exceeding acceptable limits in a small number of cases.[3] The cause of these changes is not always clear and may be related to the specific composition of the plaster or pigments.

Experimental Protocols

The following protocols are synthesized from various research studies and represent common methodologies for the application of DAP for wall painting consolidation.

A comprehensive analysis of the wall painting is essential before any treatment. This should include:

  • Pigment Identification: Techniques such as X-ray fluorescence (XRF), Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) should be used to identify the pigments and assess their compatibility with DAP.[6][7]

  • Plaster Characterization: The composition of the plaster should be analyzed to identify the presence of calcium carbonate, dolomite, and other minerals that might influence the treatment's outcome.

  • Assessment of Deterioration: The extent and nature of the deterioration (e.g., powdering, flaking, detachment) should be documented to establish a baseline for evaluating the treatment's effectiveness.

The concentration of the DAP solution is a critical parameter that can influence the effectiveness and potential side effects of the treatment.

Materials:

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄), analytical grade

  • Deionized water

  • Calcium chloride (CaCl₂), optional additive

  • Ethanol (B145695) (EtOH), optional additive

Procedure:

  • Weigh the required amount of DAP powder to achieve the desired molar concentration (refer to Table 1).

  • In a clean glass beaker, dissolve the DAP powder in deionized water with continuous stirring until the solution is clear.

  • If using additives, such as calcium chloride to accelerate the reaction or ethanol to promote densification, they should be added to the solution at this stage.[8]

  • The pH of the resulting solution should be monitored; it is typically around 8.0.[4]

Table 1: DAP Solution Formulations from Cited Studies

Study ReferenceDAP ConcentrationAdditivesSubstrate
Aloysino & Sassoni (2025)[3]1 M1 mM CaCl₂Original wall painting fragments
Balonis-Sant et al. (2013)[1]1 M and 2 MNoneWall painting test blocks
Sassoni et al. (2020)[8]0.1 M0.1 mM CaCl₂, 30 vol% EtOHLimestone with bat guano layer
Anfosso et al. (unpublished)[9]0.5 wt% followed by 4 wt%NoneFinale and Lecce Stones

The two primary methods for applying the DAP solution are poulticing and brushing. Poulticing is generally preferred as it allows for a longer and more controlled contact time.

4.3.1. Poultice Application

Materials:

Procedure:

  • Mix the cellulose pulp with the prepared DAP solution to create a thick, uniform paste. A common ratio is 1:4 (w/w) of cellulose pulp to DAP solution.[10]

  • Place a layer of Japanese tissue paper over the area of the wall painting to be treated. This prevents cellulose fibers from adhering to the surface.[1]

  • Apply the DAP-loaded poultice evenly over the Japanese tissue paper.

  • Cover the poultice with a plastic film to prevent rapid evaporation of the solution.[1]

  • Leave the poultice in place for the desired contact time (refer to Table 2).

  • After the specified time, carefully remove the plastic film and the poultice.

  • Allow the treated area to air dry. A faint smell of ammonia (B1221849) may be detected during this process.[1]

4.3.2. Brush Application

Procedure:

  • Apply the DAP solution to the treatment area using a soft-bristled brush.

  • Apply until apparent refusal, meaning the surface no longer readily absorbs the solution.

  • For some applications, multiple brush strokes may be necessary, allowing the solution to be absorbed between each application.[8]

  • After the final application, the treated area can be covered with a plastic film for a specified period to slow evaporation and allow for a longer reaction time.[8]

Table 2: Application Parameters from Cited Studies

Study ReferenceApplication MethodContact TimePost-application Procedure
Aloysino & Sassoni (2025)[3]Not specifiedNot specifiedNot specified
Balonis-Sant et al. (2013)[1]Cellulose compresses (poultice)3 to 6 hoursAir drying
Sassoni et al. (2020)[8]Brushing48 hours (covered with plastic film)Not specified
Anfosso et al. (unpublished)[4]Cellulose poultice4, 8, and 17 hoursNot specified

After the treatment has been applied and the surface has dried, a thorough evaluation should be conducted to assess its effectiveness and any potential side effects.

Evaluation Techniques:

  • Scotch Tape Test: This simple test can provide a qualitative assessment of the improvement in surface cohesion.[1]

  • Water Sorption Test: Changes in water absorption can indicate the formation of the HAP layer.[1]

  • Microscopy: Variable Pressure Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (VPSEM-EDS) can be used to visualize the newly formed HAP network and analyze its elemental composition.[1]

  • Mechanical Testing: Techniques such as indentation and ultrasonic testing can quantify the increase in the mechanical properties of the treated layer.[3]

  • Colorimetry: A colorimeter should be used to quantitatively measure any color changes on the treated surface.[3]

  • Durability Testing: Accelerated aging tests, such as freeze-thaw cycles, can be performed on test samples to evaluate the long-term durability of the treatment.[3]

start Start: Deteriorated Wall Painting pre_analysis Preliminary Analysis (Pigments, Plaster, Deterioration) start->pre_analysis solution_prep Prepare DAP Solution (Concentration, Additives) pre_analysis->solution_prep application Apply DAP Solution (Poultice or Brushing) solution_prep->application drying Drying Period application->drying post_eval Post-Treatment Evaluation (Cohesion, Color, Mechanical Properties) drying->post_eval end End: Consolidated Wall Painting post_eval->end

Caption: Experimental workflow for DAP treatment of wall paintings.

Summary of Quantitative Data

The following tables summarize the quantitative outcomes of DAP treatments as reported in various studies.

Table 3: Improvement in Mechanical and Physical Properties

Study ReferenceTest MethodUntreated SamplesTreated Samples% Improvement
Sassoni et al. (2020)[8]Abrasion Test (Weight Loss)--47% reduction in weight loss
Aloysino & Sassoni (2025)[3]Freeze-Thaw Cycles (Material Loss)Higher material lossLower material loss-
Balonis-Sant et al. (2013)[1]Water Sorption-Reduced water absorption-
Balonis-Sant et al. (2013)[1]Scotch Tape Test-Improved cohesion-

Table 4: Reported Color Changes (ΔE)*

Study ReferencePigment/SubstrateΔE* ValueAcceptability
Aloysino & Sassoni (2025)[3]30 different pigmented plasters> 3 in 7 casesUnacceptable in 7/30 cases
Sassoni et al. (2020)[8]LimestoneAcceptableAcceptable
Sassoni et al. (2020)[8]Guano on LimestoneMore intense than stone alone-
George et al. (2021)[2]Red LeadSignificantUnacceptable
George et al. (2021)[2]Cinnabar, French Ochre, Lapis LazuliNo significant changeAcceptable
George et al. (2021)[2]Chalk, Calcium CarbonateNo significant changeAcceptable

Note: A ΔE value greater than 3 is generally considered a noticeable color difference.*

Logical Framework for Treatment Decision

The decision to use DAP as a consolidant requires careful consideration of the specific characteristics of the wall painting. The following diagram outlines a logical decision-making process.

start Assess Wall Painting for Consolidation pigment_analysis Pigment Analysis start->pigment_analysis red_lead_present Red Lead or other reactive pigments present? pigment_analysis->red_lead_present no_dap Do NOT use DAP. Explore alternative consolidants. red_lead_present->no_dap Yes plaster_analysis Plaster Analysis red_lead_present->plaster_analysis No dolomite_present High dolomite content? plaster_analysis->dolomite_present proceed_caution Proceed with caution. Monitor for struvite formation. dolomite_present->proceed_caution Yes test_patches Conduct tests on small, inconspicuous patches. dolomite_present->test_patches No proceed_caution->test_patches evaluate_tests Evaluate test results (color change, cohesion). test_patches->evaluate_tests acceptable Results acceptable? evaluate_tests->acceptable acceptable->no_dap No full_treatment Proceed with full treatment. acceptable->full_treatment Yes

Caption: Decision-making flowchart for the application of DAP treatment.

Conclusion

Diammonium phosphate treatment represents a significant advancement in the conservation of wall paintings, offering a method to consolidate friable surfaces through the formation of a stable, protective layer of hydroxyapatite. The success of the treatment is highly dependent on a thorough preliminary analysis of the artwork's materials and a carefully controlled application process. While the potential for adverse reactions with certain pigments exists, these risks can be mitigated through rigorous testing and analysis. Further research is ongoing to refine DAP formulations and application techniques to minimize chromatic alterations and enhance the long-term durability of the consolidation.[3] Overall, when applied correctly, DAP is a valuable tool for the preservation of our shared cultural heritage.

References

Application Notes and Protocols for the Crystallization of Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium phosphate (B84403) (DAP), with the chemical formula (NH₄)₂HPO₄, is a highly water-soluble ammonium (B1175870) phosphate salt. Its crystallization is a critical process in various industries, including the manufacturing of fertilizers, as a nutrient in yeast fermentation, and as a fire retardant. In a laboratory setting, the controlled crystallization of DAP is essential for producing high-purity crystals for research, analytical standards, and various applications in materials science and drug development. The morphology and size of DAP crystals are influenced by several factors, including supersaturation, temperature, pH, and the presence of impurities. This document provides a standard laboratory protocol for the crystallization of diammonium phosphate, focusing on the cooling crystallization method.

Physicochemical Properties and Solubility Data

The following table summarizes key quantitative data for diammonium phosphate, crucial for designing and executing crystallization experiments.

PropertyValue
Chemical Formula (NH₄)₂HPO₄
Molar Mass 132.06 g/mol
Appearance White crystalline solid
pH of 1% Solution 7.6 - 8.2
Solubility in Water 57.5 g/100 mL at 10°C 58.8 g/100 mL at 20°C[1] 106.7 g/100 mL at 100°C
Melting Point 155°C (decomposes)
Density 1.619 g/cm³

Experimental Protocol: Cooling Crystallization of Diammonium Phosphate

This protocol details the procedure for obtaining diammonium phosphate crystals from an aqueous solution using the cooling crystallization method. This method relies on the principle that the solubility of DAP in water decreases as the temperature is lowered, leading to the formation of a supersaturated solution and subsequent crystallization.

Materials:

  • Diammonium phosphate (reagent grade)

  • Deionized water

  • Beaker (e.g., 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Thermometer or temperature probe

  • Watch glass

  • Filter paper

  • Buchner funnel and vacuum flask

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Measure 100 mL of deionized water and transfer it to a 250 mL beaker.

    • Place the beaker on a hot plate and add a magnetic stir bar.

    • Gently heat the water to approximately 70°C while stirring.

    • Gradually add diammonium phosphate to the heated water while stirring until no more solute dissolves. This indicates that a saturated solution has been created at that temperature. A slight excess of undissolved solid at the bottom is acceptable to ensure saturation.

  • Hot Filtration (Optional but Recommended):

    • To remove any insoluble impurities, perform a hot filtration.

    • Set up a filtration apparatus with a Buchner funnel and filter paper.

    • Preheat the funnel and receiving flask to prevent premature crystallization during filtration.

    • Quickly filter the hot saturated solution.

  • Cooling and Crystallization:

    • Transfer the clear, hot, saturated solution to a clean beaker.

    • Cover the beaker with a watch glass to prevent contamination and reduce solvent evaporation.

    • Turn off the heat and allow the solution to cool down slowly and undisturbed to room temperature. Slow cooling generally promotes the growth of larger, more well-defined crystals. For even slower cooling, the beaker can be placed in an insulated container.

  • Crystal Harvesting:

    • Once the solution has reached room temperature and crystal formation has ceased, carefully decant the supernatant liquid.

    • Collect the crystals by filtration using a Buchner funnel and vacuum flask.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor from the crystal surfaces.

  • Drying:

    • Carefully transfer the harvested crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a low-temperature oven (e.g., 30-40°C) or in a desiccator at room temperature until a constant weight is achieved. Avoid excessive heat as DAP can decompose.

Experimental Workflow

The following diagram illustrates the key stages of the diammonium phosphate crystallization process.

DAP_Crystallization_Workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_processing Crystal Processing prep_start Start dissolution Dissolve DAP in Hot Water prep_start->dissolution filtration Hot Filtration (Optional) dissolution->filtration cooling Slow Cooling to Room Temperature filtration->cooling harvesting Harvest Crystals (Filtration) cooling->harvesting washing Wash with Cold Deionized Water harvesting->washing drying Dry Crystals washing->drying proc_end End drying->proc_end

Figure 1. Experimental workflow for DAP crystallization.

References

Utilizing Diammonium Phosphate as a Nitrogen Source for Yeast Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium phosphate (B84403) (DAP) is a widely utilized inorganic nitrogen source in yeast fermentations across various industries, including winemaking, brewing, and bioethanol production.[1] Its primary function is to provide essential nitrogen for yeast growth, metabolism, and efficient fermentation, particularly in nitrogen-deficient media.[2] This document provides detailed application notes and protocols for the effective use of DAP as a nitrogen source for yeast cultures, with a focus on Saccharomyces cerevisiae. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Introduction

Nitrogen is a critical nutrient for yeast, serving as a fundamental component of proteins, nucleic acids, and other essential cellular macromolecules. In many industrial fermentation settings, the naturally available nitrogen in the substrate (e.g., grape must, wort) can be insufficient for optimal yeast performance, leading to sluggish or stuck fermentations and the production of undesirable off-flavors.[2] Supplementation with a readily assimilable nitrogen source is therefore common practice.

Diammonium phosphate ((NH₄)₂HPO₄) is an inorganic salt that provides both assimilable nitrogen (in the form of ammonium (B1175870) ions) and phosphate, another essential nutrient.[2][3] It is highly soluble in water, making it easy to incorporate into fermentation media.[2] While effective and economical, the use of DAP requires careful consideration of concentration and timing of addition to avoid negative impacts on fermentation kinetics and product quality.[2][4]

Data Summary

The following tables summarize quantitative data on the use of DAP in yeast cultures, compiled from various studies.

Table 1: Recommended DAP Concentrations and Their Effects on Yeast Fermentation

Yeast SpeciesMedium/SubstrateDAP Concentration (mg/L)Key FindingsReference(s)
Saccharomyces cerevisiaeBanana Must50 - 250Increased alcohol percentage with increasing DAP concentration.[5]
Saccharomyces cerevisiaeApple & Pear Mashes200Prevented stuck fermentations and accelerated sluggish fermentations. Early addition reduced fermentation time.[6]
Saccharomyces cerevisiaeCider22.3 (Low), 144.3 (Intermediate), 369.3 (High)DAP concentration impacted gene expression related to sulfur amino acid pathways and H₂S production.[7]
Saccharomyces cerevisiaeGrape Must960Affected the expression of 350 genes, down-regulating transporters and nitrogen catabolic enzymes, and up-regulating genes for amino acid metabolism and protein synthesis.[8][9]
Saccharomyces cerevisiaeGeneral Guidance100 - 200General recommendation for must supplementation.[5]
Saccharomyces cerevisiaeGeneral Guidance0.1% to 0.5% (w/v)General recommended range, with the note to optimize for specific applications.[2]

Table 2: Comparison of DAP with Organic Nitrogen Sources

Nitrogen SourceKey AdvantagesKey DisadvantagesImpact on FermentationReference(s)
Diammonium Phosphate (DAP) - Inexpensive- Readily available nitrogen- Can lead to uncontrolled rapid cell growth and hot fermentations- May not provide sustained nitrogen throughout fermentation- Rapid initial yeast growth- Can prevent stuck fermentations[3][4]
Amino Acids (Organic Nitrogen) - Promotes healthier, more controlled fermentation- Can improve aroma and mouthfeel- More expensive than DAP- More efficient fermentations that are more likely to finish- Lower levels of undesirable compounds[4][10]
Yeast Extract - Provides a complex mix of nitrogen, vitamins, and minerals- Costlier than DAP- Supports robust yeast growth and fermentation performance.[11]

Experimental Protocols

Protocol 1: Preparation of Yeast Culture Medium with DAP Supplementation

Objective: To prepare a synthetic yeast culture medium with a defined concentration of DAP as the primary nitrogen source.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

  • Glucose (or other carbon source)

  • Diammonium phosphate (DAP)

  • Sterile deionized water

  • Autoclave

  • Sterile flasks

  • pH meter

Procedure:

  • Prepare the Carbon Source: In a sterile flask, dissolve the desired amount of glucose in sterile deionized water to create a concentrated stock solution (e.g., 50% w/v). Autoclave for 15 minutes at 121°C.

  • Prepare the YNB Solution: In a separate sterile flask, dissolve YNB powder in sterile deionized water according to the manufacturer's instructions (typically 1.7 g/L). Autoclave for 15 minutes at 121°C.

  • Prepare the DAP Stock Solution: In a third sterile flask, prepare a concentrated stock solution of DAP (e.g., 100 g/L) in sterile deionized water. Filter-sterilize the solution using a 0.22 µm filter to avoid precipitation that can occur with autoclaving.

  • Combine Components: Aseptically combine the sterile glucose stock, YNB solution, and DAP stock solution in a sterile culture flask to achieve the desired final concentrations. For example, for 1 L of medium with 2% glucose and 200 mg/L DAP:

    • Start with approximately 900 mL of sterile deionized water.

    • Aseptically add 40 mL of the 50% glucose stock.

    • Add the appropriate volume of the YNB concentrate.

    • Add 2 mL of the 100 g/L DAP stock solution.

    • Bring the final volume to 1 L with sterile deionized water.

  • pH Adjustment (Optional): If necessary, adjust the pH of the final medium to the desired level (typically 4.5-5.5 for S. cerevisiae) using sterile acid or base.

  • Inoculation: Inoculate the medium with the desired yeast strain from a pre-culture.

Protocol 2: Monitoring Yeast Growth and Fermentation Performance

Objective: To assess the impact of DAP concentration on yeast growth and fermentation efficiency.

Materials:

  • Yeast cultures prepared with varying DAP concentrations (as per Protocol 1)

  • Incubator shaker

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index detector

  • Gas chromatograph (GC) for volatile compound analysis (optional)

Procedure:

  • Cultivation: Incubate the yeast cultures at the appropriate temperature (e.g., 30°C for S. cerevisiae) with shaking (e.g., 200 rpm).

  • Growth Measurement (Optical Density): At regular time intervals (e.g., every 2-4 hours), aseptically remove a small aliquot of the culture and measure the optical density (OD) at 600 nm using a spectrophotometer. Use sterile medium as a blank.

  • Growth Measurement (Cell Count): At key time points, determine the viable cell count using a hemocytometer and methylene (B1212753) blue staining or an automated cell counter.

  • Substrate Consumption and Product Formation (HPLC): At each time point, collect a sample of the culture supernatant by centrifugation or filtration. Analyze the supernatant for glucose (or other carbon source) consumption and ethanol (B145695) production using an HPLC system equipped with a suitable column (e.g., an Aminex HPX-87H column) and a refractive index detector.

  • Data Analysis: Plot the OD600 or cell count over time to generate growth curves. Calculate the specific growth rate (µ). Plot the concentrations of the substrate and products over time to determine consumption and production rates.

Signaling Pathways and Workflows

Nitrogen Catabolite Repression (NCR) Pathway

The utilization of ammonium from DAP is regulated by the Nitrogen Catabolite Repression (NCR) pathway. When a preferred nitrogen source like ammonium is abundant, genes required for the utilization of poorer nitrogen sources are repressed.

NCR_Pathway DAP Diammonium Phosphate (DAP) Ammonium Ammonium (NH4+) DAP->Ammonium Dissociation Glutamine Glutamine Ammonium->Glutamine Assimilation Ure2 Ure2 Glutamine->Ure2 Signals high N Repression Repression Gln3_Gat1 Gln3/Gat1 (Transcription Factors) NCR_genes NCR-sensitive Genes (e.g., for alternative N-source utilization) Gln3_Gat1->NCR_genes Ure2->Gln3_Gat1 Repression->Gln3_Gat1 blocks nuclear entry Activation Activation Cytoplasm Cytoplasm Nucleus Nucleus Experimental_Workflow start Start: Define Experimental Objectives media_prep Prepare Yeast Culture Media (Varying DAP Concentrations) start->media_prep inoculation Inoculate with Yeast Pre-culture media_prep->inoculation incubation Incubate under Controlled Conditions (Temperature, Agitation) inoculation->incubation sampling Aseptic Sampling at Time Intervals incubation->sampling growth_analysis Analyze Yeast Growth (OD600, Cell Count) sampling->growth_analysis metabolite_analysis Analyze Metabolites (HPLC: Sugars, Ethanol) sampling->metabolite_analysis gene_expression Gene Expression Analysis (Optional) (qRT-PCR, RNA-Seq) sampling->gene_expression data_analysis Data Analysis and Interpretation growth_analysis->data_analysis metabolite_analysis->data_analysis gene_expression->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

References

Application Notes and Protocols: Flame Proofing Textiles and Wood with Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diammonium phosphate (B84403) (DAP) is an effective and widely utilized flame retardant for cellulosic materials such as textiles and wood.[1] Its mechanism of action involves altering the thermal decomposition process of cellulose (B213188) to promote the formation of a protective char layer, thereby reducing the release of flammable volatile compounds.[1] These application notes provide detailed methodologies for the treatment of textiles and wood with diammonium phosphate to impart flame retardant properties, along with protocols for evaluating their efficacy.

Mechanism of Action

Upon exposure to heat, diammonium phosphate decomposes into ammonia (B1221849) and phosphoric acid.[1] The phosphoric acid acts as a catalyst, promoting the dehydration of cellulose and facilitating the formation of a stable carbonaceous char.[1] This char layer insulates the material from the heat source, slows down the rate of pyrolysis, and diminishes the release of flammable gases, thus inhibiting combustion.[1]

Flame_Retardant_Mechanism cluster_0 Heat Application cluster_1 Chemical Reaction cluster_2 Flame Retardant Effect DAP Diammonium Phosphate ((NH₄)₂HPO₄) Heat Heat DAP->Heat Decomposition Products Ammonia (NH₃) + Phosphoric Acid (H₃PO₄) Heat->Products Reaction Catalytic Dehydration Products->Reaction Cellulose Cellulose (in Textile/Wood) Cellulose->Reaction Char Carbonaceous Char Layer Reaction->Char Gases Reduced Flammable Gases Reaction->Gases

Caption: Mechanism of diammonium phosphate as a flame retardant on cellulosic materials.

Experimental Protocols

The following protocols detail the application of diammonium phosphate to textiles and wood for flame retardancy.

This protocol describes a standard method for treating cotton fabric with an aqueous solution of diammonium phosphate.

Materials:

  • 100% Cotton fabric

  • Diammonium phosphate (DAP)

  • Deionized water

  • Beakers and magnetic stirrer

  • Padding machine or rollers

  • Drying oven

  • Curing oven

Procedure:

  • Fabric Preparation: Scour and bleach the cotton fabric to remove impurities and ensure it is absorbent. The fabric should have a neutral or slightly acidic pH.[1]

  • Solution Preparation: Prepare a 10-20% (w/v) aqueous solution of diammonium phosphate in deionized water. Stir the solution until the DAP is completely dissolved.

  • Application (Padding): Pass the prepared fabric through the DAP solution. Subsequently, run the saturated fabric through a padding machine or rollers to ensure uniform distribution of the solution and achieve a specific wet pick-up percentage.[1]

  • Drying: Dry the treated fabric in an oven at 80-100°C to remove excess water.

  • Curing: Cure the dried fabric in an oven at a higher temperature, typically 120-150°C, for several minutes. This step helps to fix the flame retardant to the fabric.

  • Post-treatment: The cured fabric may be rinsed with water to remove any unreacted chemicals from the surface.[1]

This protocol outlines a method for treating wood samples with diammonium phosphate to enhance their fire resistance.

Materials:

  • Wood samples (e.g., veneers or small blocks)

  • Diammonium phosphate (DAP)

  • Deionized water

  • Treatment vessel (e.g., beaker, tank)

  • Vacuum-pressure impregnation chamber (optional, for enhanced penetration)

  • Drying oven

Procedure:

  • Sample Preparation: Cut wood samples to the desired dimensions and determine their initial weight.

  • Solution Preparation: Prepare a 10-25% (w/v) aqueous solution of diammonium phosphate in deionized water.[2]

  • Application:

    • Soaking: Immerse the wood samples in the DAP solution for an extended period (e.g., 24 hours) to allow for absorption.[1]

    • Vacuum-Pressure Impregnation (for deeper penetration): Place the wood samples in a chamber and apply a vacuum to remove air from the wood's cellular structure. Then, introduce the DAP solution into the chamber under pressure to force the solution into the wood.[1]

  • Drying: After treatment, remove the wood samples from the solution and wipe off any excess liquid. Dry the samples in an oven at a controlled temperature (e.g., 60-100°C) until they reach a desired final moisture content.[1]

Experimental Workflow for Evaluation

The following diagram illustrates a typical workflow for treating and evaluating the flame retardancy of cellulosic materials.

Experimental_Workflow A Material Preparation (Textile/Wood) C Treatment (Padding/Soaking/Impregnation) A->C B DAP Solution Preparation B->C D Drying & Curing C->D E Conditioning of Samples D->E F Flame Retardancy Testing (e.g., Vertical Flame Test, Limiting Oxygen Index) E->F G Data Analysis F->G

Caption: General workflow for flame retardant treatment and testing.

Data Presentation: Performance of Diammonium Phosphate

The effectiveness of diammonium phosphate as a flame retardant can be quantified through various standard tests. The tables below summarize typical performance data.

Table 1: Flame Retardancy of DAP-Treated Cotton Fabric

Test MethodParameterUntreated Cotton15% DAP Treated Cotton
Vertical Flame Test (ASTM D6413) Afterflame Time (s)> 600 - 2
Afterglow Time (s)> 180< 10
Char Length (mm)Complete Burn50 - 80
Limiting Oxygen Index (LOI) (ASTM D2863) LOI (%)18 - 2028 - 32

Table 2: Flame Retardancy of DAP-Treated Wood

Test MethodParameterUntreated Wood (Pine)20% DAP Treated Wood (Pine)
Cone Calorimeter (ASTM E1354) Time to Ignition (s)25 - 3545 - 60
Peak Heat Release Rate (kW/m²)250 - 300100 - 150
Total Heat Release (MJ/m²)80 - 10040 - 60
Fire-Tube Test (ASTM E69) Weight Loss (%)80 - 9515 - 25[3]

Key Experimental Protocols for Efficacy Testing

Detailed methodologies for key experiments are crucial for reproducible results.

This test evaluates the flame resistance of vertically oriented textiles.[4]

Apparatus:

  • Vertical flame test chamber

  • Specimen holder

  • Burner (methane gas)

  • Timer

Procedure:

  • Sample Preparation: Cut fabric specimens to the specified dimensions (e.g., 70 mm x 300 mm).

  • Conditioning: Condition the specimens in a controlled atmosphere (e.g., 21 ± 1°C and 65 ± 2% relative humidity) for at least 24 hours.

  • Test Execution: a. Mount a specimen in the holder and place it in the test chamber. b. Apply a standardized flame to the bottom edge of the specimen for 12 seconds.[5][6][7][8] c. After 12 seconds, remove the flame and record the afterflame time (the time the material continues to flame). d. Record the afterglow time (the time the material continues to glow after the flame is extinguished). e. After all flaming and glowing have ceased, measure the char length by attaching a specified weight to the bottom of the specimen and measuring the length of the tear.

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of a material.

Apparatus:

  • LOI apparatus (a heat-resistant glass column containing a specimen holder)

  • Oxygen and Nitrogen gas supplies with flow meters

  • Ignition source

Procedure:

  • Sample Preparation: Prepare specimens of a specified size.

  • Test Execution: a. Place the specimen vertically in the holder inside the glass column. b. Introduce a mixture of oxygen and nitrogen into the column at a known flow rate and oxygen concentration. c. Ignite the top edge of the specimen with the ignition source. d. Observe the burning behavior. If the specimen burns for a specified time or length, the oxygen concentration is too high. If it extinguishes before this, the oxygen concentration is too low. e. Adjust the oxygen concentration and repeat the test with new specimens until the minimum oxygen concentration that supports combustion is determined. This value is the Limiting Oxygen Index.

This test measures the heat release rate and other flammability characteristics of materials exposed to a controlled level of radiant heat.[9]

Apparatus:

  • Cone calorimeter (includes a conical radiant heater, specimen holder, load cell, and gas analysis equipment)

Procedure:

  • Sample Preparation: Prepare wood specimens of a standard size (e.g., 100 mm x 100 mm) and wrap the sides and bottom in aluminum foil.

  • Test Execution: a. Place the specimen on the load cell below the conical heater. b. Expose the specimen to a predetermined heat flux (e.g., 50 kW/m²).[9] c. A spark igniter is positioned above the specimen to ignite any flammable vapors produced. d. During the test, continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate. e. From these measurements, calculate the time to ignition, heat release rate, total heat released, and mass loss rate.[9]

References

Application Notes and Protocols for the Quantitative Analysis of Diammonium Phosphate (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diammonium phosphate (B84403) (DAP), with the chemical formula (NH₄)₂HPO₄, is a widely utilized fertilizer prized for its high nutrient content, supplying both nitrogen and phosphorus to plants.[1][2] Accurate quantitative analysis of DAP is crucial for quality control in manufacturing, ensuring compliance with regulatory standards, and for researchers studying nutrient management in agricultural and environmental contexts.[1] This document provides detailed application notes and experimental protocols for several established analytical techniques for the quantitative determination of the phosphate and ammonium (B1175870) content in DAP samples.

The methods described herein include titrimetric, spectrophotometric, gravimetric, and chromatographic techniques, each with distinct advantages in terms of speed, precision, and instrumentation requirements.[1][3]

Titrimetric Determination of Phosphate

Titrimetric methods offer a classical and cost-effective approach for the quantification of phosphate in DAP.[1] These methods are known for their high precision, with relative standard deviations of around 0.1% being common.[3] A particularly effective method involves the titration of phosphate with a standardized magnesium salt solution, which results in the precipitation of magnesium ammonium phosphate.[3][4][5]

Application Note

This method is based on the reaction of phosphate ions with magnesium ions in an ammoniacal buffer solution to form insoluble magnesium ammonium phosphate (MgNH₄PO₄·6H₂O).[3] The endpoint of the titration can be determined using a thermometric probe, as the precipitation reaction is exothermic, or by using a suitable indicator.[4][5] This titrimetric adaptation of a classical gravimetric procedure is rapid and accurate.[3] For the determination of soluble phosphate in DAP fertilizer, an analytical precision of 0.04% RSD has been reported.[3]

Experimental Protocol

1. Reagents and Materials:

  • Standard 1 M Magnesium Nitrate (Mg(NO₃)₂) solution

  • Ammonia (B1221849)/Ammonium Chloride (NH₃/NH₄Cl) buffer solution (pH 10)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

  • Diammonium Phosphate (DAP) sample

  • Automatic titrator with a thermometric probe or a suitable indicator

  • Beakers, pipettes, and other standard laboratory glassware

2. Sample Preparation:

  • Accurately weigh approximately 1-2 grams of the DAP sample into a 250 mL beaker.

  • Add 50 mL of deionized water and 10 mL of concentrated HCl.

  • Heat the mixture on a hot plate until the sample is completely dissolved and the solution is boiling (approximately 5 minutes).[4]

  • Add 2 mL of deionized water and continue to boil for an additional 2 minutes.[4]

  • Cool the solution in a water bath.

  • Carefully wash down the sides of the beaker with a minimal amount of deionized water and adjust the final volume to approximately 30 mL.[4]

3. Titration Procedure:

  • Place the beaker with the prepared sample solution on the automatic titrator.

  • Add a sufficient volume of NH₃/NH₄Cl buffer to bring the solution to an alkaline pH.

  • Titrate the solution with the standardized 1 M Mg(NO₃)₂ solution.[4]

  • The endpoint is identified by the inflection point in the temperature curve due to the exothermic precipitation of MgNH₄PO₄.[4][5] The titration typically takes about 1 minute.[4]

4. Calculation: The phosphate content, typically expressed as % P₂O₅, is calculated based on the volume of Mg(NO₃)₂ titrant consumed.

Quantitative Data Summary
ParameterValueReference
Analytical Precision (RSD)0.04%[3]
Common RSD in Titrimetry~0.1%[3]

Workflow Diagram

Titrimetric_Analysis cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh DAP Sample dissolve Dissolve in H₂O and HCl weigh->dissolve heat Heat to Dissolve dissolve->heat cool Cool Solution heat->cool adjust Adjust Volume cool->adjust buffer Add NH₃/NH₄Cl Buffer adjust->buffer Prepared Sample titrate Titrate with Mg(NO₃)₂ buffer->titrate endpoint Detect Endpoint (Thermometric) titrate->endpoint calculate Calculate % P₂O₅ endpoint->calculate Titration Volume

Caption: Workflow for Titrimetric Analysis of Phosphate in DAP.

Spectrophotometric Determination of Phosphate

Spectrophotometric methods are widely used for phosphate determination and are particularly suitable for measuring a wide range of concentrations.[3] The most common method is the molybdenum blue method, which involves the formation of a colored complex.[6][7]

Application Note

This method is based on the reaction of orthophosphate ions with ammonium molybdate (B1676688) and potassium antimony tartrate in an acidic medium to form an antimony-phospho-molybdate complex.[8] This complex is then reduced by ascorbic acid to form an intensely blue-colored complex, known as molybdenum blue.[6][8] The absorbance of this blue solution is measured spectrophotometrically at a specific wavelength (typically around 880 nm), and the phosphate concentration is determined from a calibration curve.[6] While this method can be subject to interferences and requires a certain level of analyst skill, it is a well-established and sensitive technique.[3]

Experimental Protocol

1. Reagents and Materials:

  • Ammonium Molybdate solution

  • Potassium Antimony Tartrate solution

  • Ascorbic Acid solution

  • Sulfuric Acid (H₂SO₄) solution

  • Standard Phosphate solution (from KH₂PO₄)

  • Diammonium Phosphate (DAP) sample

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Sample Preparation:

  • Prepare a stock solution of the DAP sample by accurately weighing a known amount and dissolving it in deionized water in a volumetric flask.

  • Prepare a series of working standard solutions of known phosphate concentrations from the standard phosphate solution.

3. Color Development and Measurement:

  • Pipette a suitable aliquot of the sample solution and each standard solution into separate volumetric flasks.

  • To each flask, add the ammonium molybdate and potassium antimony tartrate solution, followed by the ascorbic acid solution, mixing after each addition.

  • Allow the color to develop for a specific time (e.g., 10-30 minutes) at room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (around 880 nm) using the spectrophotometer, with a reagent blank as the reference.[6]

4. Calculation:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of phosphate in the sample solution from the calibration curve.

  • Calculate the percentage of phosphate (as P₂O₅) in the original DAP sample.

Quantitative Data Summary
ParameterValueReference
Applicable Range0.01-1.0 mg P/L[8]
Wavelength880 nm[6]

Workflow Diagram

Spectrophotometric_Analysis cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis prep_sample Prepare DAP Stock Solution add_reagents Add Molybdate & Ascorbic Acid prep_sample->add_reagents Sample Aliquot prep_standards Prepare Standard Solutions prep_standards->add_reagents Standard Aliquots develop_color Allow Color Development add_reagents->develop_color measure_abs Measure Absorbance at 880 nm develop_color->measure_abs Colored Solutions plot_curve Plot Calibration Curve measure_abs->plot_curve calculate Calculate % P₂O₅ plot_curve->calculate

Caption: Workflow for Spectrophotometric Analysis of Phosphate.

Gravimetric Determination of Phosphate

Gravimetric analysis is a highly accurate and precise method for determining phosphate content.[9][10] It involves the precipitation of phosphate as an insoluble salt, which is then filtered, dried, and weighed.[9]

Application Note

In this method, phosphate is precipitated as magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O) from an ammoniacal solution by the addition of magnesium sulfate (B86663).[9][10] The precipitate is then filtered, washed, dried, and weighed.[10] The mass of the precipitate is used to calculate the amount of phosphorus in the original sample.[9] While this method is time-consuming, it is considered a primary method of analysis due to its high accuracy.[3]

Experimental Protocol

1. Reagents and Materials:

  • Magnesium Sulfate (MgSO₄) solution

  • Ammonia (NH₃) solution, 2 M

  • Diammonium Phosphate (DAP) sample

  • Filter paper (ashless)

  • Drying oven

  • Muffle furnace

  • Desiccator

  • Beakers, funnels, and other standard laboratory glassware

2. Sample Preparation and Precipitation:

  • Accurately weigh a known amount of the DAP sample and dissolve it in deionized water.

  • Add a few drops of a suitable indicator and then add ammonia solution until the solution is slightly basic.

  • Slowly add the magnesium sulfate solution while stirring continuously to precipitate the magnesium ammonium phosphate.

  • Allow the precipitate to stand for several hours or overnight to ensure complete precipitation.[10]

3. Filtration, Drying, and Weighing:

  • Filter the precipitate through a pre-weighed ashless filter paper.

  • Wash the precipitate with a dilute ammonia solution to remove any impurities.

  • Carefully transfer the filter paper containing the precipitate to a crucible.

  • Dry the crucible and its contents in a drying oven.

  • Ignite the crucible in a muffle furnace at a high temperature (e.g., 1000 °C) to convert the precipitate to magnesium pyrophosphate (Mg₂P₂O₇).

  • Cool the crucible in a desiccator and weigh it accurately.

4. Calculation: The percentage of phosphate (as P₂O₅) in the DAP sample is calculated from the mass of the magnesium pyrophosphate precipitate.

Quantitative Data Summary
ParameterDescriptionReference
Precipitate FormMagnesium Ammonium Phosphate Hexahydrate[10]
Weighed FormMagnesium Pyrophosphate (Mg₂P₂O₇)

Workflow Diagram

Gravimetric_Analysis cluster_prep Sample Preparation & Precipitation cluster_separation Separation & Drying cluster_analysis Measurement & Calculation dissolve_sample Dissolve DAP Sample precipitate Precipitate as MgNH₄PO₄·6H₂O dissolve_sample->precipitate filter Filter Precipitate precipitate->filter Precipitate Slurry wash Wash Precipitate filter->wash dry Dry and Ignite to Mg₂P₂O₇ wash->dry weigh Weigh Mg₂P₂O₇ dry->weigh Final Precipitate calculate Calculate % P₂O₅ weigh->calculate

Caption: Workflow for Gravimetric Analysis of Phosphate in DAP.

Ion Chromatographic Determination of Ammonium and Phosphate

Ion chromatography (IC) is a powerful technique for the separation and quantification of both ammonium and phosphate ions in a single analysis.[1][11] It offers high sensitivity and specificity.

Application Note

This method utilizes an ion exchange column to separate the ammonium (cation) and phosphate (anion) ions present in the sample. A conductivity detector is typically used for their detection and quantification.[11] Reagent-Free™ Ion Chromatography (RFIC™) systems can simplify the process by electrolytically generating the eluent, leading to improved sensitivity and ease of use.[11] This technique is suitable for the analysis of various fertilizer samples.[12][13]

Experimental Protocol

1. Reagents and Materials:

  • Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate for anions)[12]

  • Standard solutions of ammonium and phosphate

  • Diammonium Phosphate (DAP) sample

  • Ion chromatograph equipped with appropriate columns (anion and cation exchange) and a conductivity detector

  • Syringe filters (0.22 µm)[13]

2. Sample Preparation:

  • Accurately weigh a small amount of the DAP sample and dissolve it in a known volume of deionized water to prepare a stock solution.

  • Perform serial dilutions of the stock solution to bring the concentrations of ammonium and phosphate within the working range of the instrument.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection to prevent column clogging.[13]

3. Chromatographic Analysis:

  • Set up the ion chromatograph with the appropriate columns, eluent, and operating conditions (flow rate, temperature, etc.).

  • Inject a known volume of the prepared standard and sample solutions into the chromatograph.

  • The separated ammonium and phosphate ions are detected by the conductivity detector, and their retention times and peak areas are recorded.

4. Calculation:

  • Generate calibration curves for ammonium and phosphate by plotting the peak areas of the standard solutions against their concentrations.

  • Determine the concentrations of ammonium and phosphate in the sample from their respective peak areas and the calibration curves.

  • Calculate the percentage of nitrogen (as N) and phosphate (as P₂O₅) in the original DAP sample.

Quantitative Data Summary
ParameterDescriptionReference
TechniqueIon Chromatography with suppressed conductivity detection[11]
AnalytesPhosphate and other anions; Ammonium and other cations[11][14]

Workflow Diagram

Ion_Chromatography_Analysis cluster_prep Sample Preparation cluster_ic Ion Chromatography cluster_analysis Data Analysis dissolve Dissolve DAP Sample dilute Dilute to Working Range dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject Sample into IC filter->inject Prepared Sample separate Separate NH₄⁺ and PO₄³⁻ inject->separate detect Detect by Conductivity separate->detect quantify Quantify Peak Areas detect->quantify Chromatogram calibrate Generate Calibration Curves calibrate->quantify calculate Calculate % N and % P₂O₅ quantify->calculate

Caption: Workflow for Ion Chromatography Analysis of DAP.

References

Diamine Phosphate: A Key Component in Microbial Nutrient Broths

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diamine phosphate (B84403) (DAP), also known as diammonium phosphate ((NH₄)₂HPO₄), is a highly soluble inorganic salt widely utilized as a key component in microbial nutrient broths.[1][2] Its primary role is to serve as a readily available source of nitrogen and phosphorus, two essential macronutrients for microbial growth, metabolism, and proliferation.[1][3][4] In industrial and research settings, particularly in the fermentation industries such as brewing and winemaking, DAP is a crucial supplement to ensure robust and efficient microbial activity.[1] These application notes provide detailed protocols and quantitative data on the use of diamine phosphate in microbial culture.

Chemical and Physical Properties

This compound is a white, crystalline powder with the chemical formula (NH₄)₂HPO₄.[2] It is highly soluble in water, a property that facilitates its easy incorporation into liquid culture media.[1][4] A notable characteristic of DAP is the alkaline pH that develops around the dissolving granule.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula (NH₄)₂HPO₄
Molar Mass 132.06 g/mol
Appearance White crystalline powder
Solubility in Water 588 g/L at 20°C[4]
Solution pH 7.5 to 8.0[4]
Nitrogen Content ~18%
Phosphorus Content (as P₂O₅) ~46%

Applications in Microbial Culture

This compound is a versatile component in microbial nutrient broths, with its primary applications centered on providing essential nutrients to support microbial growth and metabolic activities.

As a Nitrogen Source

Nitrogen is a fundamental component of proteins, nucleic acids, and other cellular constituents. DAP provides a readily assimilable form of inorganic nitrogen (ammonium ions, NH₄⁺) that most microorganisms can efficiently utilize.[1] Supplementation with DAP is particularly beneficial in media where the initial nitrogen concentration is limited, preventing issues such as sluggish or stalled fermentations.[1]

As a Phosphorus Source

Phosphorus is integral to the structure of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and as a key player in energy transfer through adenosine (B11128) triphosphate (ATP). The phosphate component of DAP fulfills this essential requirement for microbial growth.

Experimental Protocols

Protocol 1: Preparation of a Defined Minimal Medium with Varying this compound Concentrations for Bacterial Growth

This protocol describes the preparation of a defined minimal medium to assess the effect of varying DAP concentrations on bacterial growth.

Materials:

  • Glucose (autoclaved separately)

  • This compound ((NH₄)₂HPO₄)

  • Potassium chloride (KCl)

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Trace minerals solution (optional, can be prepared separately and filter-sterilized)

  • Distilled or deionized water

  • Sterile flasks or tubes

  • Autoclave

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a Basal Salt Solution: In a 1 L flask, dissolve the following in 800 mL of distilled water:

    • Potassium chloride (KCl): 1.0 g

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.2 g

  • Prepare Stock Solutions:

    • This compound Stock Solution (1 M): Dissolve 132.06 g of (NH₄)₂HPO₄ in distilled water to a final volume of 1 L. Filter-sterilize.

    • Glucose Stock Solution (20% w/v): Dissolve 200 g of glucose in distilled water to a final volume of 1 L. Autoclave separately or filter-sterilize.

  • Medium Preparation:

    • To the 800 mL basal salt solution, add the desired volume of the DAP stock solution to achieve the final target concentrations (e.g., for 0.1 g/L, 0.5 g/L, 1 g/L, 5 g/L).

    • Adjust the pH of the medium to 7.0 ± 0.2 using sterile HCl or NaOH.

    • Bring the final volume to 980 mL with distilled water.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.[5]

  • Final Assembly: Aseptically add 20 mL of the sterile 20% glucose stock solution to the cooled autoclaved medium to achieve a final concentration of 0.4% glucose. If using, add the filter-sterilized trace minerals solution.

  • Dispensing: Dispense the final medium into sterile culture vessels (flasks or tubes) under aseptic conditions.

experimental_workflow cluster_preparation Media Preparation cluster_culture Microbial Culture prep_basal Prepare Basal Salt Solution mix_media Mix Basal Salts and DAP prep_basal->mix_media prep_stocks Prepare DAP and Glucose Stock Solutions prep_stocks->mix_media adjust_ph Adjust pH mix_media->adjust_ph adjust_volume Adjust Final Volume adjust_ph->adjust_volume autoclave_media Autoclave Media adjust_volume->autoclave_media add_glucose Aseptically Add Sterile Glucose autoclave_media->add_glucose inoculate Inoculate with Microorganism add_glucose->inoculate incubate Incubate under Controlled Conditions inoculate->incubate monitor Monitor Growth (e.g., OD600) incubate->monitor

Figure 1: Experimental workflow for preparing and using a defined medium with DAP.
Protocol 2: Preparation of Yeast Fermentation Broth with this compound Supplementation

This protocol is adapted for yeast fermentation, such as in winemaking or bioethanol production, where DAP is used to supplement a base medium like grape must or a synthetic equivalent.

Materials:

  • Grape juice or synthetic must base (containing sugars, vitamins, and minerals)

  • This compound ((NH₄)₂HPO₄)

  • Yeast culture (e.g., Saccharomyces cerevisiae)

  • Sterile water

  • Fermentation vessel with airlock

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the Base Medium: Start with the grape juice or synthetic must at the desired volume in the fermentation vessel.

  • DAP Addition:

    • Weigh the required amount of DAP. A common range for supplementation is 0.1% to 0.5%.[1] For example, for a 10 L fermentation, a 0.2% addition would be 20 g of DAP.

    • Dissolve the DAP in a small amount of sterile water or a portion of the juice/must to ensure it is fully dissolved before adding it to the main fermentation vessel.[6]

  • Yeast Inoculation: Rehydrate the yeast according to the manufacturer's instructions and inoculate the fermentation broth.

  • Fermentation: Seal the vessel with an airlock and incubate at the optimal temperature for the yeast strain. Monitor fermentation progress by measuring specific gravity or sugar concentration.

Quantitative Data

The addition of this compound significantly impacts microbial growth and metabolic output. The following tables summarize quantitative data from studies on yeast.

Table 2: Effect of this compound on Yeast Growth Parameters

Nitrogen SourceMaximum Biomass (A)Maximum Growth Rate (µmax)
Diammonium Phosphate (NH) HigherHigher
Yeast Extract (YE) LowerFavored
Urea (B33335) + Diammonium Phosphate (U + NH) IntermediateIntermediate
(Data adapted from a study on wine yeasts, showing the general trend of DAP leading to higher biomass and growth rates compared to other nitrogen sources)[7]

Table 3: Effect of this compound on Yeast Fermentation Parameters

Nitrogen SourceEthanol Yield (Yp/s)Percentage of Sugar Consumed (%SC)
Diammonium Phosphate (NH) No significant differenceHigh
Yeast Extract (YE) No significant differenceHigh
Urea + Diammonium Phosphate (U + NH) No significant differenceHigher
(Data adapted from a study on wine yeasts, indicating that while DAP supports high sugar consumption, a combination with urea can lead to a higher rate of consumption)[7]

Table 4: Impact of Diammonium Phosphate Concentration on Hydrogen Sulfide (H₂S) Production in S. cerevisiae

DAP TreatmentH₂S Production RateTotal H₂S Production
Low (22.3 mg/L) HigherHigher
Intermediate (144.3 mg/L) HigherHigher
High (369.3 mg/L) LowerLower
(Data from a study on cider fermentation, demonstrating a non-linear relationship between YAN from DAP and H₂S production)[8]

Signaling Pathways and Metabolic Effects

This compound supplementation has a profound effect on the metabolic and signaling pathways within microorganisms, particularly yeast. The influx of ammonium (B1175870) from DAP triggers a regulatory cascade that alters gene expression and metabolic fluxes.

When DAP is added to a culture, the ammonium is transported into the cell. This abundance of a preferred nitrogen source leads to the downregulation of genes involved in the transport and catabolism of less favorable nitrogen sources.[9] Concurrently, there is an upregulation of genes associated with amino acid biosynthesis, purine (B94841) biosynthesis, and protein synthesis to support active growth.[9]

dap_metabolic_influence cluster_pathways Metabolic Pathways DAP This compound ((NH₄)₂HPO₄) Ammonium Extracellular Ammonium (NH₄⁺) DAP->Ammonium IntraAmmonium Intracellular Ammonium (NH₄⁺) Ammonium->IntraAmmonium Transport CellMembrane Cell Membrane NcrRepression Nitrogen Catabolite Repression (NCR) IntraAmmonium->NcrRepression Triggers AminoAcidSynth Amino Acid Biosynthesis IntraAmmonium->AminoAcidSynth Substrate for NcrRepression->AminoAcidSynth Upregulates ProteinSynth Protein Synthesis (Growth) AminoAcidSynth->ProteinSynth FlavorCompounds Alteration of Flavor Compounds AminoAcidSynth->FlavorCompounds Influences Precursors

Figure 2: Influence of DAP on yeast nitrogen metabolism.

Conclusion

This compound is an invaluable component in the formulation of microbial nutrient broths, offering a cost-effective and efficient source of nitrogen and phosphorus. Its application can significantly enhance microbial growth and fermentation performance. However, as the provided data indicates, the optimal concentration of DAP can vary depending on the microbial species, the specific metabolic output desired, and the composition of the basal medium. Therefore, it is recommended that researchers perform optimization studies to determine the ideal DAP concentration for their specific applications. Careful control of DAP levels can also be a tool to modulate the production of secondary metabolites, such as flavor compounds in fermented beverages.

References

Application Notes and Protocols: Interaction of Diammonium Hydrogen Phosphate with Pigments in Cultural Heritage

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and conservation professionals in cultural heritage.

Introduction

Diammonium hydrogen phosphate (B84403) (DAP) is increasingly investigated as a consolidant for calcareous materials in cultural heritage, such as limestone and lime-based mortars, due to its ability to form hydroxyapatite (B223615) (HAP) in situ, a mineral that can improve the mechanical properties of degraded substrates.[1][2] However, the application of DAP on pigmented surfaces, such as wall paintings and polychrome sculptures, requires a thorough understanding of its potential interactions with various pigments to avoid adverse effects like color change or chemical alteration.[1][3] These application notes provide a summary of the known interactions between DAP and common historical pigments, detailed experimental protocols for assessing these interactions, and visual representations of the chemical pathways and experimental workflows.

Summary of Interactions and Data Presentation

The interaction of a 1M Diammonium Hydrogen Phosphate (DAP) solution with various pigments has been systematically studied, revealing three main categories of outcomes:

  • No significant chemical or optical change: Some pigments remain stable with no notable alteration in their chemical composition or color.[1][4]

  • Phase transformation without significant color change: Certain pigments undergo a chemical transformation, but the resulting color change is minimal and within acceptable conservation limits.[1][4]

  • Significant phase and color change: Some pigments react strongly with DAP, leading to substantial and irreversible changes in both their chemical structure and visual appearance.[1][4]

The following tables summarize the quantitative data on color change (ΔE) and observed phase transformations for various pigments after immersion in a 1M DAP solution for 28 days. A ΔE value of ≤ 5 is generally considered the acceptable threshold for conservation treatments.[1][5]

Table 1: Pigments with No Significant Interaction

PigmentCommon NameChemical FormulaΔE* (after 28 days)Observations
CinnabarVermilionHgS> 2 (but < 5)No significant change in color or chemistry. A slight darkening was observed.[1]
French OchreYellow OchreFeO(OH)·nH₂O> 2 (but < 5)No significant change in color or chemistry.[1][4]
Lapis LazuliUltramarine(Na,Ca)₈(AlSiO₄)₆(S,SO₄,Cl)₂> 2 (but < 5)No significant change in color or chemistry.[1][4]

Table 2: Pigments with Phase Transformation but Acceptable Color Change

PigmentCommon NameChemical FormulaΔE* (after 28 days)Phase Transformation
ChalkCalcium CarbonateCaCO₃4.9Calcium carbonate transforms into calcium phosphates (e.g., hydroxyapatite). This can be beneficial for consolidation.[1]
Raw Sienna-Iron oxides/hydroxides with clay2.6Accessory minerals like calcite and gypsum transform into calcium phosphates. The primary iron oxide pigments remain stable.[1]
Burnt Umber-Iron and manganese oxides1.7Accessory calcite transforms into calcium phosphates. The primary iron and manganese oxide pigments are unaffected.[1]

Table 3: Pigment with Significant Adverse Interaction

PigmentCommon NameChemical FormulaΔE* (after 28 days)Phase Transformation & Observations
Red LeadMiniumPb₃O₄30.6Transforms into hydroxypyromorphite (Pb₅(PO₄)₃OH).[1][4] The color changes from bright orange-red to brownish-red and eventually to dark brown.[1][5] This change is irreversible and unacceptable for conservation.[1][6]

Experimental Protocols

The following protocols are based on the methodologies used in the systematic investigation of DAP-pigment interactions.[1]

3.1. Pigment-DAP Interaction Assessment in Solution

Objective: To evaluate the chemical and colorimetric changes of historical pigments upon direct contact with a DAP solution over time.

Materials:

  • Pigment samples (e.g., cinnabar, red lead, chalk)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Deionized (DI) water

  • Glass bottles with seals

  • Filter paper

  • Analytical balance

  • pH meter

  • Colorimeter or spectrophotometer

  • X-Ray Diffractometer (XRD)

  • Fourier-Transform Infrared Spectrometer (FTIR)

Procedure:

  • Solution Preparation: Prepare a 1M solution of DAP in DI water.

  • Sample Preparation: Weigh 10 g of each pigment and place it into a separate, labeled glass bottle.

  • Immersion: Add 100 mL of the 1M DAP solution to each bottle containing the pigment. As a control, prepare a parallel set of samples with 100 mL of DI water instead of the DAP solution.

  • Incubation: Seal the bottles and store them in the dark at a constant room temperature (~22°C) and relative humidity (~50%) to prevent photochemical reactions.[1]

  • Monitoring:

    • At regular intervals (e.g., 24 hours, 7 days, 14 days, 21 days, and 28 days), extract a small aliquot of the pigment suspension.[1]

    • Measure the pH of the solution.

    • Rinse the extracted pigment powder with DI water and allow it to dry overnight on filter paper.[1]

  • Analysis:

    • Colorimetry: Measure the color of the dried pigment powder using a colorimeter, recording the CIE Lab* values. Calculate the total color difference (ΔE*) relative to the untreated pigment.

    • XRD and FTIR Analysis: Analyze the dried pigment powder using XRD and FTIR to identify any changes in the mineralogical phases and chemical bonds, respectively.[1]

3.2. Application on Mock-ups and Original Fragments

Objective: To assess the effect of DAP treatment on pigmented surfaces simulating real-world application on wall paintings.

Materials:

  • Wall painting mock-ups or original fragments.

  • 1M DAP solution (or other concentrations as required).

  • Cellulose (B213188) poultices.

  • Japanese tissue paper.

  • Plastic wrap.

  • Instruments for non-invasive analysis (e.g., portable colorimeter, portable XRF).

  • Microscope for visual observation.

Procedure:

  • Pre-treatment Characterization: Document the initial state of the mock-up or fragment using photography and non-invasive analytical techniques. Measure the initial color values of the pigmented areas.

  • Application:

    • Place a sheet of Japanese tissue paper over the area to be treated to prevent poultice fibers from adhering to the surface.[7]

    • Saturate a cellulose poultice with the DAP solution and apply it to the tissue paper.

    • Cover the poultice with plastic wrap to control evaporation.[7]

    • Leave the poultice in place for a predetermined contact time (e.g., 3 to 6 hours).[7]

  • Post-treatment:

    • Carefully remove the poultice and the Japanese tissue paper.

    • Allow the treated area to dry completely under controlled environmental conditions.

  • Evaluation:

    • After drying, re-measure the color values and compare them to the pre-treatment data to calculate ΔE*.

    • Visually inspect the surface under a microscope for any changes in texture, morphology, or the formation of new crystals.

    • If permissible, micro-samples can be taken for analysis with XRD and FTIR to confirm the formation of new phases.

    • Assess the consolidation effect using methods like the scotch tape test or measuring changes in surface hardness.[3][7]

Visualizations: Pathways and Workflows

4.1. Chemical Interaction Pathways

The following diagrams illustrate the key chemical reactions that occur when DAP interacts with specific pigments.

Chemical_Interaction_DAP_Pigments cluster_0 Interaction with Carbonate Pigments (e.g., Chalk) cluster_1 Interaction with Red Lead cluster_2 Inert Pigments CaCO3 Calcium Carbonate (CaCO₃) (in pigment/substrate) HAP Hydroxyapatite (HAP) (Ca₅(PO₄)₃(OH)) CaCO3->HAP Reaction with PO₄³⁻ ions DAP1 Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) DAP1->HAP Provides PO₄³⁻ ions RedLead Red Lead (Pb₃O₄) Hydroxypyromorphite Hydroxypyromorphite (Pb₅(PO₄)₃OH) (Causes significant color change) RedLead->Hydroxypyromorphite Reaction with PO₄³⁻ ions DAP2 Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) DAP2->Hydroxypyromorphite Provides PO₄³⁻ ions InertPigment Inert Pigments (e.g., Cinnabar, Ochre) NoReaction No Significant Reaction (ΔE* < 5) InertPigment->NoReaction DAP3 Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) DAP3->NoReaction Experimental_Workflow cluster_analysis Analytical Techniques start Start: Select Pigments for Testing prep Prepare Pigment Samples and 1M DAP Solution start->prep immersion Immerse Pigments in DAP Solution and Control (DI Water) prep->immersion incubation Incubate Samples under Controlled Conditions immersion->incubation monitoring Periodic Sampling and Monitoring (pH measurement) incubation->monitoring analysis Analysis of Pigment Samples monitoring->analysis colorimetry Colorimetry (L*a*b* values, ΔE*) xrd XRD (Phase Identification) ftir FTIR (Chemical Bond Analysis) results Data Evaluation and Comparison colorimetry->results xrd->results ftir->results conclusion Conclusion: Categorize Pigment Interaction (Safe, Caution, Unsafe) results->conclusion end End conclusion->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization of Diammonium Phosphate (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for pure diammonium phosphate (B84403) (DAP).

Frequently Asked Questions (FAQs)

Q1: What are the key process stages for crystallizing diammonium phosphate?

The production of crystalline diammonium phosphate typically involves several key stages: dissolution of the raw material, filtration to remove insoluble impurities, reaction of ammonia (B1221849) and phosphoric acid, crystallization through cooling or anti-solvent addition, centrifugation to separate the crystals from the mother liquor, and finally, drying of the crystalline product.[1][2]

Q2: What is the ideal pH for a DAP solution during crystallization?

The average pH of a diammonium phosphate solution is between 7.5 and 8.0.[3][4][5] Maintaining the pH in this range is crucial, as a high-pH environment can lead to the conversion of the ammonium (B1175870) ion to ammonia gas, resulting in a loss of nitrogen from the final product.[3][4]

Q3: At what temperature does diammonium phosphate begin to decompose?

Decomposition of diammonium phosphate can start at temperatures as low as 70°C, where it begins to lose ammonia and decompose into monoammonium phosphate.[3][4] At 155°C, it emits phosphorus oxides, nitrogen oxides, and ammonia.[3][4] Therefore, it is critical to control the temperature during dissolution and drying to prevent degradation of the product.

Q4: How do common impurities affect the crystallization of DAP?

Impurities can significantly impact the crystallization process. For instance, the presence of metallic ions like Fe³⁺ and Al³⁺ can alter the crystal shape from prismatic to spiculate, increase the metastable zone width, prolong the induction period, and reduce the crystal growth rate and average size.[6] Other impurities such as Mg²⁺ can also widen the metastable zone and decrease the average crystal size.[6] Recrystallization is an effective method to remove these impurities and improve the purity of the final DAP product.[7][8]

Q5: Can an anti-solvent be used to improve crystallization?

Yes, an anti-solvent like ethanol (B145695) can be used in the crystallization process. The solubility of DAP decreases with an increasing concentration of ethanol, which can be utilized to induce crystallization.[9] The use of a water-alcohol mixture has been explored as a solvent system in purification studies.[7][10]

Troubleshooting Guide

Issue 1: Low Yield of Crystalline DAP

Possible Cause Troubleshooting Step
Incomplete CrystallizationEnsure the solution is sufficiently supersaturated. This can be achieved by lowering the crystallization temperature or by adding an anti-solvent. One study identified an optimal crystallization temperature of 15°C.[1][2][11]
High Residual SolubilityIf using an anti-solvent, consider increasing the proportion of the anti-solvent in the mixture to further decrease the solubility of DAP.
Loss of Material During ProcessingCheck for leaks in the filtration or centrifugation equipment. Ensure complete transfer of the crystalline slurry between steps.

Issue 2: Poor Crystal Quality (e.g., small size, irregular shape)

Possible Cause Troubleshooting Step
High Nucleation RateA high level of supersaturation can lead to rapid nucleation and the formation of many small crystals. Consider a slower cooling rate or a more gradual addition of anti-solvent to control the nucleation process.
Presence of ImpuritiesImpurities can inhibit crystal growth and alter the crystal habit.[6] Perform a recrystallization step to purify the DAP solution before crystallization. The use of activated charcoal during dissolution can also help in removing certain impurities.[12]
Inadequate AgitationThe stirring speed can influence crystal size. A study on DAP purification varied stirring speeds between 400 and 600 rpm.[7][10] Adjust the agitation to ensure a homogenous solution and prevent the formation of agglomerates.

Issue 3: Product Purity is Below Expectation

Possible Cause Troubleshooting Step
Co-precipitation of ImpuritiesIf the raw material contains significant impurities, a single crystallization step may not be sufficient. Multiple recrystallization steps may be necessary to achieve the desired purity.[2]
Inefficient WashingEnsure the separated crystals are washed with a cold, pure solvent to remove any adhering mother liquor which may contain dissolved impurities.
Ammonia LossHigh temperatures during drying can lead to the decomposition of DAP and the loss of ammonia, affecting the stoichiometric purity.[3][4] Dry the final product under vacuum at a moderate temperature (e.g., around 330 K or 57°C).[7][10]

Experimental Protocols

Protocol 1: Batch Cooling Crystallization for DAP Purification

This protocol is based on methodologies described for the purification of industrial DAP.[7][10]

  • Dissolution: Prepare a saturated aqueous solution of industrial-grade DAP. The solution can be heated to a temperature 10 K higher than its saturation temperature to ensure complete dissolution and prevent premature crystallization.

  • Filtration: Filter the hot, saturated solution to remove any insoluble impurities.

  • Crystallization:

    • Transfer the filtered solution to a batch crystallizer equipped with a stirrer and temperature control.

    • Allow the solution to cool gradually. A slow cooling rate is recommended to promote the growth of larger, more uniform crystals.

    • Once the solution reaches its saturation temperature, a small amount of DAP seed crystals can be added to induce crystallization.

    • Continue to cool the solution slowly to the desired final crystallization temperature (e.g., 15°C).[1][2][11]

  • Separation: Separate the crystallized DAP from the mother liquor using centrifugation or filtration.

  • Washing: Wash the crystals with a small amount of cold, deionized water to remove residual mother liquor.

  • Drying: Dry the purified DAP crystals under vacuum at a temperature below 70°C to prevent decomposition.[7][10]

Data Presentation

Table 1: Effect of Impurities on DAP Crystallization
Impurity IonObserved Effect on CrystallizationReference
Fe³⁺, Al³⁺Changes crystal shape from prism to spiculate, increases metastable zone width, increases induction period, decreases crystal growth rate and average size.[6]
Mg²⁺Widens the metastable zone, decreases average crystal size.[6]
F⁻Widens the metastable zone, changes crystal shape from long prism to short prism.[6]
SO₄²⁻Negligible effect on the crystallization process.[6]
Table 2: Physicochemical Properties of Diammonium Phosphate
PropertyValueReference
Chemical Formula(NH₄)₂HPO₄[3]
Molar Mass132.06 g/mol [4]
AppearanceWhite powder[4]
Density1.619 g/cm³[4]
Melting PointDecomposes at 155°C[4]
Solubility in Water57.5 g/100 mL (10°C), 106.7 g/100 mL (100°C)[4]
pH of Solution7.5 - 8.0[3][4][5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_post Post-Processing raw_dap Raw DAP dissolution Dissolution in Solvent raw_dap->dissolution filtration Hot Filtration dissolution->filtration cooling Controlled Cooling filtration->cooling seeding Seeding (Optional) cooling->seeding crystal_growth Crystal Growth seeding->crystal_growth separation Centrifugation/Filtration crystal_growth->separation washing Crystal Washing separation->washing drying Vacuum Drying washing->drying pure_dap Pure DAP Crystals drying->pure_dap

Caption: Experimental workflow for the purification of diammonium phosphate.

troubleshooting_logic cluster_yield Low Yield cluster_quality Poor Crystal Quality cluster_purity Low Purity start Problem with DAP Crystallization check_supersaturation Check Supersaturation start->check_supersaturation check_cooling_rate Review Cooling Rate start->check_cooling_rate recrystallize Perform Recrystallization start->recrystallize check_loss Check for Material Loss check_supersaturation->check_loss check_impurities Analyze for Impurities check_cooling_rate->check_impurities check_agitation Optimize Agitation check_impurities->check_agitation improve_washing Improve Washing Protocol recrystallize->improve_washing check_drying_temp Verify Drying Temperature improve_washing->check_drying_temp

References

Addressing challenges in the scale-up of diamine phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diamine phosphates, with a primary focus on diammonium phosphate (B84403) (DAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of diamine phosphate synthesis from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis?

A1: Scaling up this compound synthesis from a laboratory batch to a larger production volume introduces several critical challenges. The primary issues include maintaining efficient and homogenous mixing in larger reactors, ensuring consistent heat transfer due to a lower surface-area-to-volume ratio, and managing downstream processes such as filtration, washing, and drying for larger quantities of the product.[1] Additionally, processing phosphates can present issues like abrasion on equipment, dust generation, corrosion from acidic raw materials, and clumping of the product.[2]

Q2: How critical is pH control during the synthesis, and what is the optimal range?

A2: pH is a crucial parameter that significantly influences particle size, morphology, and the purity of the final product. For diammonium phosphate, the reaction of ammonia (B1221849) and phosphoric acid is a neutralization process.[3][4] The average pH of a DAP solution is typically between 7.5 and 8.0.[5][6] Maintaining a stable pH within this range is essential for ensuring the formation of diammonium phosphate over monoammonium phosphate and for preventing the release of ammonia gas, which can occur in highly alkaline conditions.[6]

Q3: What is the effect of temperature on the synthesis process?

A3: Temperature plays a significant role in the reaction kinetics and the final product's characteristics. The reaction between ammonia and phosphoric acid is exothermic.[4] In industrial processes, the reaction temperature is often controlled to optimize the reaction rate and prevent the decomposition of the product. Decomposition of DAP can begin at temperatures as low as 70°C, where it starts to lose ammonia and revert to monoammonium phosphate.[6] Optimal reaction temperatures in industrial settings are typically between 150°C and 180°C to ensure a complete and efficient reaction.[7]

Q4: What are the common impurities in the final product and how can they be minimized?

A4: Common impurities in diamine phosphates often originate from the raw materials, particularly when using industrial-grade phosphoric acid, which can contain heavy metals like cadmium, lead, arsenic, and mercury, as well as iron and aluminum compounds.[8][9] These impurities can be carried through to the final product. To minimize these, one can either use purified phosphoric acid or purify the final diammonium phosphate product through recrystallization.[8][9] Recrystallization has been shown to be effective in significantly reducing the levels of these contaminants.[10]

Q5: How can I prevent the agglomeration of the final product during drying?

A5: Agglomeration, or clumping, is a common issue when drying phosphate products.[2] To mitigate this, industrial processes often employ granulation techniques. The slurry from the reactor is sprayed onto a rolling bed of recycled fine particles in a granulator. This process, combined with controlled drying in a rotary dryer, helps to form stable, uniformly sized granules and reduces clumping.[3][11] For nanopowder synthesis, advanced drying techniques like freeze-drying (lyophilization) or supercritical drying can also be employed to prevent the formation of hard agglomerates.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to incorrect stoichiometry, suboptimal temperature, or insufficient reaction time.Verify the molar ratio of ammonia to phosphoric acid. The ideal molar ratio for DAP is 2:1.[4] Optimize the reaction temperature, ensuring it is high enough for a complete reaction but below the decomposition temperature of DAP (around 70°C for initial decomposition).[6] Ensure adequate mixing and residence time in the reactor.
Product is not within pH specification (7.5-8.0) Incorrect molar ratio of reactants.Carefully monitor and control the feed rates of ammonia and phosphoric acid. Implement real-time pH monitoring and automated feedback control for reactant addition.
Presence of Monoammonium Phosphate in Final Product Insufficient ammoniation (molar ratio of ammonia to phosphoric acid is less than 2).Increase the ammonia feed rate relative to the phosphoric acid. In a two-stage process, ensure sufficient ammonia is added in the granulator to complete the conversion of monoammonium phosphate to diammonium phosphate.[11][12]
High Levels of Impurities Use of low-grade raw materials (e.g., industrial phosphoric acid).Utilize purified phosphoric acid as a starting material.[8] Implement a post-synthesis purification step, such as recrystallization of the diammonium phosphate.[10]
Poor Granule Formation/Excessive Fines Suboptimal moisture content in the granulator; incorrect temperature in the granulator and dryer.Adjust the moisture content of the slurry being fed to the granulator. The slurry moisture content should be high enough for pumping (16-20%) but low enough for high production rates.[13] Control the temperature in the granulator (typically 90-120°C) and the dryer to ensure proper granule formation and hardening.[7]
Product Caking/Clumping During Storage High moisture content in the final product; inadequate cooling.Ensure the product is adequately dried to a low moisture content before storage. Cool the product to below 54°C after drying to reduce the risk of agglomeration.[13]

Quantitative Data

Table 1: Impact of Recrystallization on the Purity of Diammonium Phosphate

ParameterIndustrial DAP (before recrystallization)Recrystallized DAP
% P2O546%Increased
% N17-18%Increased
Molar Ratio (N:P)1.7-2.0Maintained
Heavy Metal Impurities (e.g., Cr, Zn, Cd)PresentSignificantly Reduced

Source: Adapted from purification studies on industrial DAP.[4][10]

Table 2: Typical Operating Conditions for Industrial Diammonium Phosphate Production

ParameterValue
Reactor Temperature150 - 180 °C[7]
Granulator Temperature90 - 120 °C[7]
Final Product pH (in solution)7.5 - 8.0[5][6]
Slurry Moisture Content for Granulation16 - 20%[13]
Final Product Moisture Content~1%[1]

Experimental Protocols

Pilot-Scale Synthesis and Purification of Diammonium Phosphate via Recrystallization

This protocol describes the synthesis of DAP from industrial-grade phosphoric acid and ammonia, followed by a purification step.

1. Synthesis of Crude Diammonium Phosphate: a. Charge a jacketed glass reactor with a known quantity of industrial-grade phosphoric acid (e.g., 54% P2O5). b. Begin agitation with an overhead stirrer. c. Slowly introduce anhydrous ammonia gas below the surface of the acid. The reaction is exothermic, so control the temperature by circulating a coolant through the reactor jacket. Maintain the temperature below 100°C. d. Continuously monitor the pH of the reaction mixture. Continue adding ammonia until the pH of the slurry is stable between 7.5 and 8.0. e. The resulting slurry is a mixture of monoammonium and diammonium phosphate. To drive the reaction to completion, transfer the slurry to a rotary evaporator to remove excess water and unreacted ammonia, yielding solid, crude DAP.

2. Recrystallization for Purification: a. Prepare a saturated solution of the crude DAP in deionized water at an elevated temperature (e.g., 70-80°C) in a separate vessel with stirring. b. Filter the hot, saturated solution to remove any insoluble impurities. c. Transfer the hot, filtered solution to a crystallizer vessel equipped with a cooling jacket and an agitator. d. Cool the solution slowly and with controlled agitation to induce crystallization. A typical cooling rate would be 5-10°C per hour. e. Once the solution has reached a lower temperature (e.g., 20-25°C), collect the DAP crystals by filtration. f. Wash the collected crystals with a small amount of cold deionized water to remove any remaining mother liquor. g. Dry the purified DAP crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

3. Analytical Characterization: a. Determine the P2O5 content of the purified DAP gravimetrically. b. Determine the nitrogen content using the Kjeldahl method. c. Calculate the molar ratio of ammonia to phosphoric acid by titration with standard acid and base. d. Analyze for heavy metal impurities using Inductively Coupled Plasma (ICP) spectroscopy.

Visualizations

Chemical_Reaction_Pathway H3PO4 Phosphoric Acid NH4H2PO4 Monoammonium Phosphate (MAP) H3PO4->NH4H2PO4 NH3_1 Ammonia (1st mole) NH3_1->NH4H2PO4 DAP Diammonium Phosphate (DAP) NH4H2PO4->DAP NH3_2 Ammonia (2nd mole) NH3_2->DAP

Caption: Chemical reaction pathway for the synthesis of Diammonium Phosphate.

Industrial_DAP_Production_Workflow phosphoric_acid Phosphoric Acid pre_neutralizer Pre-neutralizer phosphoric_acid->pre_neutralizer ammonia Ammonia ammonia->pre_neutralizer granulator Granulator ammonia->granulator pre_neutralizer->granulator Slurry dryer Dryer granulator->dryer Moist Granules screening Screening dryer->screening cooler Cooler screening->cooler On-size Product fines Fines screening->fines Oversize/Undersize packaging Packaging & Storage cooler->packaging fines->granulator Recycle

Caption: Industrial workflow for the production of Diammonium Phosphate.

References

Technical Support Center: Enhancing Diammonium Phosphate Solubility for Fertigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of diammonium phosphate (B84403) (DAP) for fertigation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of diammonium phosphate (DAP) in water?

A1: Diammonium phosphate is highly soluble in water. Its solubility is dependent on the temperature of the water. At 20°C (68°F), the solubility of DAP is approximately 588 grams per liter (g/L).[1]

Q2: How does temperature affect the solubility of DAP?

A2: The solubility of DAP in water increases significantly with a rise in temperature. For instance, the solubility is 575 g/L at 10°C and increases to 1067 g/L at 70°C.[2] This property can be leveraged to prepare more concentrated stock solutions.

Q3: What are common causes of DAP precipitation in fertigation systems?

A3: Precipitation of DAP in fertigation systems is a common issue, often leading to clogged emitters and tubing. The primary causes include:

  • Reaction with hard water: Irrigation water with high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions can react with the phosphate from DAP to form insoluble calcium phosphate and magnesium phosphate precipitates.

  • High pH: The solution pH of DAP is typically between 7.5 and 8.0.[1] In alkaline conditions, the risk of precipitation with divalent cations like calcium and magnesium increases.

  • Mixing with incompatible fertilizers: Combining DAP with calcium-containing fertilizers (e.g., calcium nitrate) or magnesium-containing fertilizers in a concentrated stock tank will lead to the formation of insoluble precipitates.

  • Temperature fluctuations: A decrease in temperature can lead to the supersaturation and subsequent precipitation of DAP from a concentrated stock solution.

Q4: Can additives be used to enhance the solubility or prevent the precipitation of DAP?

A4: Yes, certain additives can help maintain the solubility of DAP and prevent precipitation:

  • Citric Acid: Adding citric acid can help chelate metal cations like calcium and magnesium, preventing them from reacting with phosphate and precipitating. A common recommendation is to use citric acid at approximately 1% by weight of the final solution.

  • Humic and Fulvic Acids: These organic acids can also form complexes with cations, reducing their reactivity with phosphates. While quantitative data on direct solubility enhancement is limited, their role in preventing precipitation is well-documented in agricultural applications.[3][4]

Q5: What are the safety precautions to consider when handling DAP and its solutions?

A5: While DAP is generally considered to have low toxicity, it is important to follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, gloves, and a lab coat to prevent eye and skin contact.[5][6][7] In dusty conditions, a P2 respirator is recommended.[8]

  • Handling: Avoid creating dust.[7] Handle in a well-ventilated area. Do not eat, drink, or smoke while handling the substance.[5][6]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as alkalis and strong oxidizing agents.[6][7]

  • Spills: For spills, avoid generating dust. Collect the material using mechanical means (e.g., vacuuming) and place it in a suitable container for disposal.[5][7]

Data Presentation

Table 1: Solubility of Diammonium Phosphate in Water at Various Temperatures

Temperature (°C)Temperature (°F)Solubility ( g/100 mL)Solubility (g/L)
105057.5[2]575
206858.8[1]588
70158106.7[2]1067

Experimental Protocols

Protocol 1: Preparation of a Concentrated Diammonium Phosphate (DAP) Stock Solution

Objective: To prepare a stable, concentrated stock solution of DAP for use in fertigation experiments.

Materials:

  • Diammonium Phosphate (reagent grade)

  • Deionized or distilled water

  • Glass beaker or flask of appropriate volume

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Weighing scale

  • Graduated cylinders

  • pH meter

  • Personal Protective Equipment (safety glasses, gloves, lab coat)

Procedure:

  • Don PPE: Put on your safety glasses, gloves, and lab coat.

  • Measure Water: Measure out approximately 80% of the final desired volume of deionized or distilled water into a beaker.

  • Weigh DAP: Accurately weigh the required amount of DAP based on the desired final concentration and volume. Refer to Table 1 for solubility limits at different temperatures.

  • Dissolution:

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • Begin stirring the water at a moderate speed.

    • Gradually add the weighed DAP to the vortex of the stirring water to avoid clumping.

    • If preparing a solution near the solubility limit, gentle heating (e.g., to 30-40°C) can be used to expedite dissolution. Do not boil the solution, as this can lead to the loss of ammonia.

  • Volume Adjustment: Once the DAP has completely dissolved, remove the beaker from the stirrer (and heat, if used) and allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • pH Measurement: Measure and record the pH of the final solution. The typical pH of a DAP solution is between 7.5 and 8.0.[1]

  • Storage: Store the solution in a clearly labeled, sealed container in a cool, dry place. If the solution is highly concentrated, be mindful of potential precipitation if stored at lower temperatures.

Mandatory Visualizations

experimental_workflow start Start: Prepare DAP Stock Solution ppe 1. Don Personal Protective Equipment (Safety Glasses, Gloves, Lab Coat) start->ppe measure_water 2. Measure ~80% of final volume of deionized water ppe->measure_water weigh_dap 3. Weigh required amount of DAP measure_water->weigh_dap dissolve 4. Gradually add DAP to stirring water (Gentle heating is optional) weigh_dap->dissolve cool_adjust 5. Cool to room temperature and adjust to final volume dissolve->cool_adjust measure_ph 6. Measure and record the pH cool_adjust->measure_ph store 7. Store in a labeled, sealed container measure_ph->store end_point End: DAP Stock Solution Ready store->end_point troubleshooting_flowchart start Issue: DAP Precipitation in Solution check_concentration Is the concentration exceeding solubility at storage temperature? start->check_concentration check_water_quality Is the irrigation water hard? (High Ca²⁺/Mg²⁺) check_concentration->check_water_quality No reduce_concentration Action: Reduce concentration or store at a higher temperature. check_concentration->reduce_concentration Yes check_mixing Was DAP mixed with incompatible fertilizers (e.g., Calcium Nitrate)? check_water_quality->check_mixing No use_soft_water Action: Use deionized or softened water. check_water_quality->use_soft_water Yes add_chelator Action: Add a chelating agent like citric acid (~1% w/w). check_water_quality->add_chelator Yes separate_tanks Action: Use separate stock tanks for incompatible fertilizers. check_mixing->separate_tanks Yes resolved Issue Resolved check_mixing->resolved No reduce_concentration->resolved use_soft_water->resolved add_chelator->resolved separate_tanks->resolved

References

Technical Support Center: Purification of Industrial-Grade Diammonium Phosphate (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of industrial-grade diammonium phosphate (B84403) (DAP). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of DAP, primarily focusing on the most common method, recrystallization.

Issue 1: Purified DAP is discolored (e.g., yellow, grey, or black).

Potential CauseRecommended Action
Incomplete removal of colored organic impurities. Add activated charcoal to the hot, saturated DAP solution before filtration. Use approximately 1-2% charcoal by weight of the DAP.[1]
Presence of metallic impurities. Ensure slow cooling of the solution to allow for the formation of pure crystals, leaving impurities in the mother liquor. A second recrystallization may be necessary for heavily contaminated samples.
Charcoal fines passing through the filter. Use a finer filter paper or a double layer of filter paper during the hot filtration step after charcoal treatment.

Issue 2: Low yield of purified DAP after recrystallization.

Potential CauseRecommended Action
Too much solvent was used. Concentrate the mother liquor by carefully boiling off some of the solvent and cooling again to recover more product.[2]
Crystallization was too rapid. Ensure the solution cools slowly. Rapid cooling can trap impurities and reduce the overall yield of pure crystals.[2]
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[2]

Issue 3: Crystals do not form upon cooling.

Potential CauseRecommended Action
The solution is not supersaturated (too much solvent). Evaporate some of the solvent to increase the concentration of DAP and try cooling again.[2]
Lack of nucleation sites. Scratch the inside of the flask with a glass rod to create nucleation sites.[2] Add a small seed crystal of pure DAP to induce crystallization.

Issue 4: Inefficient removal of specific heavy metals.

Potential CauseRecommended Action
Co-precipitation of impurities. Optimize the cooling rate. A slower cooling rate generally results in purer crystals. Consider using a mixed solvent system (e.g., water-alcohol), which can alter the solubility of impurities.[3][4]
High initial concentration of impurities. A single recrystallization may not be sufficient. Perform a second or even third recrystallization.
pH of the solution is not optimal. Adjust the pH of the initial solution. The solubility of many metal hydroxides and phosphates is pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade DAP? Industrial-grade DAP is typically produced from wet-process phosphoric acid, which contains significant amounts of both cationic and anionic impurities. Common cationic impurities include iron (Fe), aluminum (Al), magnesium (Mg), calcium (Ca), and heavy metals such as cadmium (Cd), chromium (Cr), zinc (Zn), lead (Pb), arsenic (As), and mercury (Hg).[3][5][6] Common anionic impurities include fluoride (B91410) (F⁻).[3]

Q2: What is the primary method for purifying industrial-grade DAP? The most common and effective method for purifying industrial-grade DAP on a laboratory and pilot scale is recrystallization.[3][6][7] This process involves dissolving the impure DAP in a suitable solvent at an elevated temperature to create a saturated solution, filtering out insoluble impurities, and then allowing the solution to cool, which causes the purified DAP to crystallize.

Q3: What solvents are recommended for the recrystallization of DAP? The most common solvents are deionized water and a mixture of water and alcohol (e.g., 70% water, 30% alcohol).[3][4][6] The choice of solvent can affect the solubility of DAP and its impurities, thus influencing the purification efficiency.

Q4: How can I remove anionic impurities like fluoride and arsenate? While recrystallization can reduce the concentration of these ions, more targeted methods like ion exchange or adsorption may be necessary for high-purity applications.[8] Using adsorbents like activated alumina (B75360) or specialized ion-exchange resins can be effective in removing fluoride and arsenate from aqueous phosphate solutions.[8][9][10]

Q5: What analytical techniques are used to determine the purity of DAP? Several analytical methods are used to assess the purity of DAP:

  • Inductively Coupled Plasma (ICP) Spectroscopy: To quantify trace metallic impurities.[3][5]

  • Gravimetric Analysis: To determine the P₂O₅ content.[3][11]

  • Titration: To determine the ammonia (B1221849) to phosphoric acid molar ratio (MR).[3][11]

  • Ion Chromatography: Can be used to determine anionic impurities like fluoride.

Data Presentation

Table 1: Reduction of Metallic Impurities in DAP via Recrystallization

This table summarizes the reduction in the concentration of various metallic impurities in industrial-grade DAP after a single recrystallization step, as determined by ICP spectroscopy.

ImpurityConcentration in Industrial DAP (ppm)Concentration in Recrystallized DAP (ppm)Percentage Reduction (%)
Iron (Fe)67692499.6%
Aluminum (Al)42733799.1%
Magnesium (Mg)49071499.7%
Chromium (Cr)5252794.9%
Zinc (Zn)12034196.6%
Cadmium (Cd)34391.2%
Copper (Cu)59493.2%
Nickel (Ni)251732.0%
Manganese (Mn)65198.5%
Lead (Pb)22768.2%
Arsenic (As)26388.5%

Data compiled from multiple sources.[3][5]

Experimental Protocols

Method 1: Recrystallization of Industrial-Grade DAP

This protocol details the steps for purifying industrial-grade DAP using the recrystallization method.

Materials:

  • Industrial-grade diammonium phosphate

  • Deionized water or a 70:30 water-alcohol mixture

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a measured amount of industrial-grade DAP to a volume of deionized water (or water-alcohol mixture). Heat the solution to approximately 60-70°C while stirring continuously until the DAP is completely dissolved.[1] Avoid temperatures above 70°C to prevent the release of ammonia.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% of the DAP weight) to the hot solution and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath. Pure DAP crystals should form during this cooling period.

  • Crystal Collection: Collect the purified DAP crystals by vacuum filtration using a clean Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or the solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Method 2: Ion Exchange for Anion Removal (Conceptual)

This protocol provides a conceptual framework for using ion-exchange chromatography to remove anionic impurities like fluoride from a DAP solution.

Materials:

  • A solution of partially purified DAP

  • Anion-exchange resin (e.g., a strong base anion exchanger)

  • Chromatography column

  • Elution buffers (e.g., a gradient of ammonium (B1175870) bicarbonate)[12]

  • Fraction collector

Procedure:

  • Column Packing: Prepare and pack the chromatography column with the selected anion-exchange resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with a low-concentration starting buffer.

  • Sample Loading: Load the DAP solution onto the column. The phosphate and impurity anions will bind to the resin.

  • Elution: Elute the bound species using a gradient of a suitable eluent (e.g., increasing concentration of ammonium bicarbonate). Different anions will elute at different salt concentrations, allowing for their separation.

  • Fraction Collection: Collect the eluting solution in fractions.

  • Analysis: Analyze the fractions to identify those containing the purified phosphate.

  • Product Recovery: Combine the pure fractions and recover the DAP, potentially through evaporation and recrystallization.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Separation cluster_crystallization Crystallization cluster_final Final Product start Industrial DAP dissolve Dissolve in hot solvent (e.g., water at 60-70°C) start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter impurities Insoluble Impurities & Charcoal hot_filter->impurities cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter mother_liquor Mother Liquor (Soluble Impurities) vacuum_filter->mother_liquor wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end_product Purified DAP Crystals dry->end_product

Caption: Experimental workflow for the purification of DAP by recrystallization.

Troubleshooting_DAP_Crystallization start After Cooling, No Crystals Form q1 Is the solution clear? start->q1 a1_yes Scratch flask with glass rod q1->a1_yes Yes a1_no Too much solvent likely q1->a1_no No (Cloudy) q2 Crystals form? a1_yes->q2 a1_no_action Boil off some solvent and re-cool a1_no->a1_no_action a2_yes Proceed to filtration q2->a2_yes Yes a2_no Add seed crystal q2->a2_no No a2_no->a1_no_action

Caption: Troubleshooting guide for initiating DAP crystallization.

Ion_Exchange_Concept cluster_elution Elution Gradient start DAP Solution (with F⁻, AsO₄³⁻ impurities) column Anion Exchange Column start->column frac1 Fraction 1: Purified Phosphate column->frac1 Elute with buffer frac2 Fraction 2: Fluoride column->frac2 Increase buffer conc. frac3 Fraction 3: Arsenate column->frac3 Further increase conc. waste Regenerate Column frac1->waste frac2->waste frac3->waste

References

Technical Support Center: Chemical Incompatibility of Diammonium Phosphate with Alkaline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chemical incompatibility of diammonium phosphate (B84403) (DAP) with alkaline solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical incompatibility between diammonium phosphate (DAP) and alkaline solutions?

A1: The primary incompatibility arises from the reaction of the ammonium (B1175870) ion (NH₄⁺) from DAP with hydroxide (B78521) ions (OH⁻) from alkaline solutions. This acid-base reaction shifts the equilibrium from the ammonium ion to ammonia (B1221849) gas (NH₃), which is volatile and can be released from the solution. This is particularly pronounced at a pH above 7.5-8, the approximate pH of a DAP solution.[1][2][3][4] The release of ammonia gas can alter the stoichiometry of your reagents and affect experimental outcomes.

Q2: What are the observable signs of incompatibility when mixing DAP with an alkaline solution?

A2: The most common observable signs include:

  • A distinct odor of ammonia: The release of ammonia gas is often the first and most obvious indicator.

  • Formation of a precipitate: Depending on the specific alkaline solution used, an insoluble salt may form. For example, with calcium hydroxide, insoluble calcium phosphate compounds like hydroxyapatite (B223615) can precipitate.

  • An increase in the pH of the solution: The consumption of hydroxide ions in the reaction with ammonium can lead to a change in the overall pH of the mixture.

Q3: At what pH does the conversion of ammonium to ammonia become significant?

A3: The conversion of ammonium (NH₄⁺) to ammonia (NH₃) is governed by the pKa of the ammonium ion, which is approximately 9.25. According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa, the concentrations of NH₄⁺ and NH₃ are equal. As the pH increases above 9.25, the equilibrium shifts significantly towards the formation of ammonia gas. Even at a pH greater than 7, this conversion can occur, potentially impacting experimental results.

Q4: Can I use DAP to buffer a solution in the alkaline range?

A4: It is not recommended to use diammonium phosphate as a primary buffering agent in the alkaline range, especially if maintaining a specific concentration of ammonium ions is critical. Due to the outgassing of ammonia at higher pH, the buffering capacity will be unstable and the composition of the buffer will change over time.

Data Presentation

Table 1: Key pKa Values at 25°C

This table provides the dissociation constants that are central to understanding the pH-dependent behavior of diammonium phosphate in solution.

EquilibriumSpeciespKa
Ammonium/AmmoniaNH₄⁺ / NH₃9.25
Dihydrogen Phosphate / Hydrogen PhosphateH₂PO₄⁻ / HPO₄²⁻7.21
Hydrogen Phosphate / PhosphateHPO₄²⁻ / PO₄³⁻12.32

Table 2: Representative Solubility of Diammonium Phosphate at Different pH Values

The solubility of diammonium phosphate is influenced by pH due to the equilibria of both the ammonium/ammonia and the various phosphate species. While highly soluble in neutral and slightly acidic water (588 g/L at 20°C)[1][5], its effective solubility and stability in solution change with pH. The following table provides a qualitative representation of the expected trend.

pHExpected Solubility TrendPredominant Phosphate SpeciesPredominant Ammonium/Ammonia SpeciesPotential for Incompatibility Issues
4.0HighH₂PO₄⁻NH₄⁺Low
7.0Very HighH₂PO₄⁻ / HPO₄²⁻NH₄⁺Low
8.0HighHPO₄²⁻NH₄⁺Moderate (slight ammonia odor possible)
9.25ModerateHPO₄²⁻NH₄⁺ / NH₃ (equal concentrations)High (significant ammonia evolution)
11.0LowerHPO₄²⁻ / PO₄³⁻NH₃Very High (rapid ammonia evolution)
12.5LowPO₄³⁻NH₃Extreme (potential for precipitation of other salts)

Experimental Protocols

Experiment 1: Qualitative Demonstration of Ammonia Evolution from DAP in an Alkaline Solution

Objective: To qualitatively observe the release of ammonia gas when diammonium phosphate is mixed with a strong base.

Materials:

  • Diammonium phosphate ((NH₄)₂HPO₄)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • Test tubes and rack

  • Dropper

  • Moist red litmus (B1172312) paper

  • Heating source (e.g., water bath or Bunsen burner with caution)

Methodology:

  • Dissolve a small amount of diammonium phosphate in a test tube with a few milliliters of deionized water to create a concentrated solution.

  • Hold a piece of moist red litmus paper over the mouth of the test tube. Note any initial color change.

  • Carefully add a few drops of 1 M sodium hydroxide solution to the DAP solution.

  • Gently warm the test tube. Caution: Perform this step in a well-ventilated fume hood.

  • Observe the moist red litmus paper for a color change to blue, which indicates the presence of an alkaline gas (ammonia).

  • Note any characteristic pungent odor of ammonia.

Experiment 2: Synthesis of Hydroxyapatite from DAP and Calcium Hydroxide

Objective: To synthesize hydroxyapatite by reacting diammonium phosphate with calcium hydroxide in an alkaline environment.

Materials:

  • Diammonium phosphate ((NH₄)₂HPO₄)

  • Calcium hydroxide (Ca(OH)₂)

  • Ammonia solution (NH₄OH) to adjust pH

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Methodology:

  • Prepare an aqueous solution of diammonium phosphate.

  • In a separate beaker, create a suspension of calcium hydroxide in deionized water.

  • While stirring the calcium hydroxide suspension vigorously, slowly add the diammonium phosphate solution.

  • Monitor the pH of the reaction mixture. Use an ammonia solution to adjust and maintain the pH between 10 and 11 to promote the formation of hydroxyapatite.[6]

  • Continue stirring the mixture for a set period (e.g., 2 hours) to allow the reaction to go to completion.

  • A white precipitate of hydroxyapatite will form.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with deionized water to remove any unreacted reagents and soluble byproducts.

  • Dry the resulting hydroxyapatite powder in an oven at a suitable temperature (e.g., 80-100°C).

Mandatory Visualizations

Chemical_Pathway DAP Diammonium Phosphate ((NH₄)₂HPO₄) NH4 Ammonium Ion (NH₄⁺) DAP->NH4 dissolves to yield HPO4 Hydrogen Phosphate Ion (HPO₄²⁻) DAP->HPO4 Alkaline Alkaline Solution (e.g., NaOH) OH Hydroxide Ion (OH⁻) Alkaline->OH provides Salt Phosphate Salt (e.g., Na₂HPO₄) NH3 Ammonia Gas (NH₃) NH4->NH3 + OH⁻ HPO4->Salt + Na⁺ OH->NH3 H2O Water (H₂O) Troubleshooting_Workflow Start Start: Unexpected observation with DAP solution (e.g., precipitate, odor) Check_pH Was an alkaline solution added or pH increased? Start->Check_pH Ammonia_Odor Is there a pungent, ammonia-like odor? Check_pH->Ammonia_Odor Yes Other_Issue Investigate other causes: - Contamination - Temperature effects - Concentration limits exceeded Check_pH->Other_Issue No Precipitate Is there a precipitate? Ammonia_Odor->Precipitate No Ammonia_Release Issue: Ammonia (NH₃) gas evolution. Cause: High pH converts NH₄⁺ to NH₃. Ammonia_Odor->Ammonia_Release Yes Insoluble_Salt Issue: Insoluble salt formation. Cause: Reaction with cations in the alkaline solution (e.g., Ca²⁺, Mg²⁺). Precipitate->Insoluble_Salt Yes Precipitate->Other_Issue No Solution_Ammonia Solution: - Work in a fume hood. - Consider experimental impact of NH₄⁺ loss. - Use a different buffer system for high pH. Ammonia_Release->Solution_Ammonia Solution_Precipitate Solution: - Identify the precipitate (e.g., calcium phosphate). - If unavoidable, account for its formation in the experimental design. Insoluble_Salt->Solution_Precipitate

References

Strategies to prevent ammonia volatilization from diammonium phosphate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diammonium phosphate (B84403) (DAP) solutions, with a focus on preventing ammonia (B1221849) volatilization during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to ammonia volatilization from my DAP solution?

A1: Several environmental and chemical factors can significantly influence the rate of ammonia volatilization from DAP solutions. The most critical factors to monitor in a laboratory setting are:

  • pH: Ammonia volatilization is highly pH-dependent. As the pH of the solution rises above 7, the equilibrium between the ammonium (B1175870) ion (NH₄⁺) and ammonia gas (NH₃) shifts towards the formation of ammonia gas, which can then be lost to the atmosphere.[1][2][3] DAP fertilizer naturally creates an alkaline environment around the dissolving granule, which can initially increase soil pH.[4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the conversion of ammonium to ammonia.[1][5][6] For every 10°C rise in temperature, the proportion of NH₃ in a solution can double.[5] Elevated temperatures also decrease the solubility of ammonia gas in the solution, further promoting its release.[5][6]

  • Concentration of NH₄⁺: A higher concentration of ammonium ions in the solution provides a larger reservoir for the formation of ammonia gas.[5]

  • Airflow/Agitation: Increased airflow over the surface of the solution or vigorous agitation can accelerate the removal of ammonia gas from the solution-air interface, driving further volatilization.[3][5]

Q2: What are the main strategies to prevent or minimize ammonia loss from my DAP solution during an experiment?

A2: There are three main categories of strategies to mitigate ammonia volatilization: chemical, physical, and biological.

  • Chemical Methods:

    • Acidification: Lowering the pH of the DAP solution to below 7 by adding an acid (e.g., sulfuric acid) can significantly reduce ammonia loss by shifting the equilibrium back towards the non-volatile ammonium ion.[7]

    • Urease Inhibitors: While DAP itself does not contain urea (B33335), it is often used in conjunction with urea-based fertilizers. In such cases, urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) can be used.[8][9][10] These compounds delay the enzymatic hydrolysis of urea into ammonium, thereby slowing down the subsequent volatilization of ammonia.[8][11]

  • Physical Methods:

    • Coating: Using a polymer or bio-based coating on DAP granules can control the rate of dissolution and nutrient release, thereby reducing the immediate concentration of ammonium in the solution and subsequent ammonia loss.[12][13][14][15]

    • Temperature Control: Maintaining a low solution temperature (ideally below 15°C) will slow down the conversion of ammonium to ammonia.[11][16]

    • Minimizing Air Exposure: Using sealed or covered experimental vessels can limit the loss of ammonia gas to the atmosphere.

Q3: How can I accurately measure the amount of ammonia being lost from my experimental setup?

A3: Several laboratory methods can be employed to quantify ammonia volatilization:

  • Dynamic Chamber System: This is a common laboratory method where a continuous flow of air is passed over the surface of the DAP solution in a sealed chamber. The exiting air is then bubbled through an acid trap (e.g., boric acid or sulfuric acid solution). The amount of ammonia captured in the acid trap can be determined by titration. This method allows for continuous measurement of ammonia loss over time.

  • Static Diffusion Chambers: In this simpler method, a small, open container of an acid solution (the "trap") is placed inside a sealed chamber containing the DAP solution. Ammonia gas volatilizing from the solution is passively absorbed by the acid trap. The amount of ammonia captured is then quantified at the end of the experiment.

  • Ammonia-Selective Electrodes: These electrodes can be used to directly measure the concentration of ammonia in the headspace above the solution or dissolved in the solution itself, providing real-time data.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High and rapid loss of nitrogen content from the DAP solution. High pH of the solution. The dissolution of DAP can create a localized alkaline environment.[4]Monitor the pH of your solution regularly. If it is above 7.0, consider adding a dilute acid (e.g., phosphoric acid or sulfuric acid) to lower the pH.[7]
Elevated experimental temperature. Higher temperatures accelerate the conversion of ammonium to ammonia gas.[5][6]Conduct your experiment in a temperature-controlled environment, aiming for a temperature below 15°C if possible.[11][16]
High degree of agitation or airflow. This can strip ammonia gas from the solution's surface.[3][5]Reduce the stirring speed or the rate of airflow over your solution. If possible, use a sealed or partially sealed reaction vessel.
Inconsistent or non-reproducible results in ammonia loss measurements. Fluctuations in environmental conditions. Inconsistent temperature, humidity, or airflow between experimental runs can lead to variability.[17]Ensure that all experimental parameters are tightly controlled and monitored throughout the experiment. Use a controlled environment chamber if available.
Inaccurate measurement of ammonia. The chosen analytical method may not be sensitive enough, or there may be errors in the procedure (e.g., incomplete trapping of ammonia, titration errors).Calibrate your analytical instruments regularly. For trapping methods, ensure the acid solution is fresh and has sufficient capacity to capture all the volatilized ammonia. Consider running a blank control to check for background ammonia levels.
Formation of precipitates in the DAP solution after adding amendments. Incompatibility of additives. Some additives, particularly alkaline substances, can react with DAP to form insoluble precipitates. DAP is incompatible with alkaline chemicals.[18]Check the chemical compatibility of all additives with DAP before mixing. Perform a small-scale compatibility test if unsure.
Reduced effectiveness of urease inhibitors when used with DAP. Chemical degradation of the inhibitor. Certain phosphate sources can reduce the concentration and effectiveness of urease inhibitors like NBPT when mixed and stored.[19]If using urease inhibitors in a mixture with DAP, prepare the solution fresh before each experiment and avoid prolonged storage.[19]

Quantitative Data Summary

The following table summarizes the reported effectiveness of various strategies in reducing ammonia volatilization.

Strategy Reported Reduction in Ammonia Volatilization Source(s)
Urease Inhibitors (e.g., NBPT) ~70% reduction from urea.[11]
Incorporation of fertilizer into soil Up to 70% reduction.[16]
Acidification of slurry At least 50% reduction by lowering pH to 6.0.[7]
Coated Fertilizers Can significantly prolong the nutrient release period, thereby reducing the rate of ammonia loss.[12]

Experimental Protocols

Protocol 1: Measurement of Ammonia Volatilization using a Dynamic Chamber System

Objective: To quantify the rate of ammonia loss from a DAP solution over time.

Materials:

  • Diammonium phosphate (DAP)

  • Deionized water

  • Ammonia volatilization chamber (sealed container with an inlet and outlet for air)

  • Air pump with a flowmeter

  • Gas washing bottles (2-3 in series)

  • Boric acid indicator solution (or a standard solution of sulfuric acid)

  • Burette and titration equipment

  • pH meter and temperature probe

Procedure:

  • Prepare the DAP Solution: Dissolve a known mass of DAP in a known volume of deionized water to achieve the desired concentration. Measure and record the initial pH and temperature of the solution.

  • Set up the Chamber: Place the DAP solution in the volatilization chamber.

  • Assemble the Trapping System: Fill the gas washing bottles with a known volume and concentration of boric acid indicator solution. Connect the outlet of the volatilization chamber to the inlet of the first gas washing bottle. Connect the bottles in series.

  • Initiate Airflow: Connect the air pump to the inlet of the chamber and start the airflow at a constant, measured rate (e.g., 1-2 L/min).

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), disconnect the first gas washing bottle and replace it with a fresh one.

  • Titration: Titrate the boric acid solution from the collected sample with a standard solution of sulfuric acid to determine the amount of ammonia captured.

  • Calculation: Calculate the amount of ammonia volatilized per unit of time.

  • Data Analysis: Plot the cumulative ammonia loss over time to determine the volatilization kinetics.

Visualizations

Experimental_Workflow_Ammonia_Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dap Prepare DAP Solution setup Assemble Chamber & Traps prep_dap->setup prep_trap Prepare Acid Traps prep_trap->setup run Start Airflow setup->run sample Collect Samples at Intervals run->sample Time titrate Titrate Acid Traps sample->titrate calculate Calculate NH3 Loss titrate->calculate analyze Analyze Data calculate->analyze

Caption: Workflow for measuring ammonia volatilization.

Ammonia_Equilibrium_Pathway cluster_solution Aqueous Solution cluster_atmosphere Atmosphere cluster_factors Influencing Factors NH4 Ammonium (NH₄⁺) (Non-volatile) NH3_aq Aqueous Ammonia (NH₃) (Volatile) NH4->NH3_aq Equilibrium NH3_gas Ammonia Gas (NH₃) (Volatilized) NH3_aq->NH3_gas Volatilization high_pH High pH high_pH->NH3_aq Shifts equilibrium right high_temp High Temperature high_temp->NH3_aq Shifts equilibrium right high_airflow High Airflow high_airflow->NH3_gas Increases rate

Caption: Factors influencing ammonia volatilization.

References

Resolving diammonium phosphate precipitation in fracturing fluid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diammonium phosphate (B84403) (DAP) precipitation in fracturing fluid mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of diammonium phosphate (DAP) in fracturing fluids?

A1: Diammonium phosphate is primarily used as a consolidating agent in acid fracturing treatments, particularly in carbonate reservoirs like limestone and chalk. It reacts with the calcite in the rock to form a stiffer mineral called hydroxyapatite (B223615) (HAP). This process, known as mineral transformation, increases the hardness and stability of the fracture faces, helping to maintain fracture conductivity under high closure stresses.

Q2: What are the common causes of DAP precipitation in fracturing fluid mixtures?

A2: DAP precipitation is most commonly caused by chemical incompatibilities with other fluid additives or with ions present in the mix water or formation water. The primary culprits are:

  • Divalent Cations: High concentrations of divalent cations, especially calcium (Ca²⁺) and magnesium (Mg²⁺), can react with the phosphate ions from DAP to form insoluble calcium phosphate or magnesium phosphate salts.

  • Oil-Based Corrosion Inhibitors: These additives can cause DAP to precipitate, likely due to the insolubility of the aqueous DAP solution in the oil-based carrier of the inhibitor, leading to phase separation.[1][2]

  • Amine-Based Corrosion Inhibitors: Many amine-based corrosion inhibitors are cationic. These can react with the anionic phosphate ions (HPO₄²⁻) from DAP to form an insoluble salt.

  • High pH Conditions: DAP solutions are typically alkaline (pH 7.5-8).[3][4] In highly alkaline environments, the ammonium (B1175870) ion (NH₄⁺) can convert to ammonia (B1221849) gas (NH₃), which can alter the fluid's chemical equilibrium and potentially lead to the precipitation of less soluble phosphate species.[5]

Q3: How does temperature affect DAP stability in fracturing fluids?

A3: Temperature plays a significant role in both the desired reaction of DAP and its potential for degradation. The reaction of DAP with calcite to form hydroxyapatite is more efficient at elevated temperatures. However, DAP itself can begin to decompose at temperatures as low as 70°C (158°F), releasing ammonia and forming monoammonium phosphate.[4][5] This decomposition can alter the pH and the overall chemical stability of the fracturing fluid.

Troubleshooting Guide for DAP Precipitation

This guide provides a step-by-step approach to identifying and resolving DAP precipitation issues during your experiments.

Problem: Observation of solid precipitate after mixing DAP with other fracturing fluid components.

Step 1: Identify the Incompatible Component

The first step is to determine which component of your fracturing fluid mixture is reacting with the DAP. This can be achieved through a systematic "jar test" elimination process.

Experimental Protocol: Jar Test for Additive Compatibility

  • Preparation: Prepare individual solutions of each fracturing fluid additive at their intended working concentrations in the base fluid (e.g., deionized water, tap water, or brine). Also, prepare a stock solution of DAP at its working concentration.

  • Matrix Testing: In a series of clear glass jars or beakers, mix the DAP solution with each of the individual additive solutions, one at a time. Be sure to have a control jar containing only the DAP solution in the base fluid.

  • Observation: Observe each mixture for any signs of precipitation (cloudiness, turbidity, or solid settling) immediately after mixing and again after a set period (e.g., 1 hour, 4 hours, 24 hours) at both ambient and elevated temperatures (if applicable to your experimental conditions).

  • Identification: The jar that shows precipitation contains the additive that is incompatible with DAP under the tested conditions.

Step 2: Address the Specific Incompatibility

Once the incompatible component is identified, you can take targeted steps to mitigate the precipitation.

Scenario 1: Incompatibility with Divalent Cations (e.g., CaCl₂, MgCl₂)

Mitigation Strategies:

  • Reduce DAP Concentration: In some cases, lowering the concentration of DAP can prevent precipitation when moderate levels of divalent cations are present. For example, reducing DAP from 1M to 0.8M has been shown to improve compatibility with 300 ppm CaCl₂.[1][2]

  • Use a Chelating Agent: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) or Nitrilotriacetic acid (NTA) can be added to the fluid.[1][3] These molecules bind to divalent cations like Ca²⁺ and Mg²⁺, keeping them in a soluble complex and preventing them from reacting with phosphate ions.[1][3]

  • Pre-treat the Water Source: If the source of divalent cations is the base water, consider using deionized water or pre-treating the water to remove hardness.

Quantitative Data: DAP and CaCl₂ Compatibility

DAP Concentration (M)CaCl₂ Concentration (ppm)Temperature (°C)Pressure (psi)Observation
1100901000No precipitation observed overnight.[1][2]
1300901000White precipitate formed within 30 minutes.[1][2]
1600901000White precipitate formed within 30 minutes.[1][2]
0.8300901000No precipitation observed overnight.[1]
0.8600901000Precipitation occurred within 30 minutes.[1]
Scenario 2: Incompatibility with Oil-Based or Amine-Based Corrosion Inhibitors

Mitigation Strategies:

  • Substitute the Corrosion Inhibitor: The most straightforward solution is to replace the incompatible corrosion inhibitor with one that is known to be compatible with DAP. Water-based corrosion inhibitors have shown good compatibility with DAP.[1][2]

  • Order of Addition: In some cases, the order in which chemicals are added to the mixture can affect their stability. Experiment with adding the corrosion inhibitor to a large volume of the base fluid before introducing the DAP.

  • Pre-dissolution: Ensure that both the DAP and the corrosion inhibitor are fully dissolved in the base fluid before they are mixed.

Experimental Protocol: Rheological Compatibility Test

If a substitute additive is used, it is crucial to ensure that it does not negatively impact the rheological properties of the fracturing fluid.

  • Fluid Preparation: Prepare the full fracturing fluid formulation with the new, compatible additive.

  • Rheological Measurement: Using a rheometer, measure the viscosity of the fluid over a range of shear rates and temperatures relevant to your application.

  • Comparison: Compare the rheological profile of the modified fluid to that of the original formulation (with the incompatible additive, if a baseline measurement is possible without immediate precipitation) and a formulation without any corrosion inhibitor. The viscosity and shear stability should be comparable.

Visualization of Workflows and Mechanisms

G cluster_0 Troubleshooting Workflow start Precipitate Observed jar_test Perform Jar Test (Isolate Incompatible Additive) identify_cause Identify Cause of Precipitation divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) oil_amine_inhibitor Oil/Amine-Based Corrosion Inhibitor high_ph High pH mitigation_cations Mitigation: - Reduce DAP concentration - Add Chelating Agent (EDTA) - Pre-treat water mitigation_inhibitor Mitigation: - Substitute with water-based inhibitor - Change order of addition mitigation_ph Mitigation: - Adjust pH with a buffer end Resolution

G

G

References

Troubleshooting low yield in ammonium cadmium phosphate nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of ammonium (B1175870) cadmium phosphate (B84403) (NH₄CdPO₄) nanoparticles.

Troubleshooting Guide: Low Nanoparticle Yield

Low yield is a common issue in nanoparticle synthesis. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My synthesis of ammonium cadmium phosphate nanoparticles resulted in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield in ammonium cadmium phosphate nanoparticle synthesis can stem from several factors related to reaction conditions and precursor quality. Below is a step-by-step guide to help you identify and address the issue.

Step 1: Verify Precursor Stoichiometry and Concentration

Incorrect molar ratios of the precursors are a primary cause of incomplete reactions and, consequently, low yields. The stoichiometry of the cadmium, ammonium, and phosphate ions in the reaction mixture is critical.

  • Action: Carefully recalculate the molar masses and concentrations of your cadmium source (e.g., Cadmium Chloride, CdCl₂), ammonium source (e.g., Ammonium Dihydrogen Phosphate, NH₄H₂PO₄ or Diammonium Phosphate, (NH₄)₂HPO₄), and any pH-adjusting ammonium source (e.g., Ammonium Hydroxide (B78521), NH₄OH).

  • Best Practice: Prepare fresh precursor solutions for each synthesis to avoid concentration changes due to solvent evaporation or degradation. Ensure all precursors are fully dissolved before initiating the reaction.

Step 2: Optimize Reaction pH

The pH of the reaction medium is a critical parameter that governs the solubility of ammonium cadmium phosphate and the availability of the phosphate and ammonium species. A suboptimal pH can lead to the formation of soluble complexes or incomplete precipitation.

  • Action: Monitor the pH of your reaction mixture throughout the synthesis. A neutral to slightly alkaline pH range is generally favored for the precipitation of many metal phosphates.[1] For ammonium cadmium phosphate, a pH range of 8-9 is often a good starting point for optimization.

  • Troubleshooting:

    • If pH is too low (acidic): The phosphate ions will be protonated (as H₂PO₄⁻ or H₃PO₄), reducing the concentration of PO₄³⁻ available to react with Cd²⁺. This increases the solubility of the product.

    • If pH is too high (strongly alkaline): Cadmium may precipitate as cadmium hydroxide (Cd(OH)₂), a competing reaction that reduces the yield of the desired product.

Step 3: Control Reaction Temperature

Temperature influences the kinetics of nucleation and crystal growth.[1] Inconsistent or inappropriate temperatures can adversely affect the final yield.

  • Action: Maintain a constant and uniform temperature throughout the synthesis process using a temperature-controlled reaction vessel.

  • Troubleshooting:

    • Low Temperature: May lead to slower reaction rates and incomplete precipitation within the given reaction time.

    • High Temperature: Can increase the solubility of the product, leading to a lower yield. It may also favor the formation of larger, less uniform particles.[1]

Step 4: Evaluate Mixing and Addition Rate of Precursors

Inefficient mixing can lead to localized areas of high supersaturation, causing rapid, uncontrolled precipitation and agglomeration, which can trap unreacted precursors and reduce the overall yield of well-formed nanoparticles.

  • Action: Employ vigorous and consistent stirring throughout the reaction. The dropwise addition of one precursor to the other is highly recommended to maintain a homogeneous reaction environment.

Step 5: Ensure Sufficient Aging Time

"Aging" or "digestion" of the precipitate in the mother liquor allows for the dissolution of smaller, less stable particles and the growth of larger, more stable ones (Ostwald ripening). It also provides time for the reaction to go to completion.

  • Action: After precipitation, continue to stir the suspension at a constant temperature for a defined period (e.g., 1-2 hours) to allow for particle ripening and stabilization.[1] Insufficient aging time can result in an incomplete reaction and lower yield.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in your synthesis.

TroubleshootingWorkflow start Low Nanoparticle Yield precursors Check Precursor Stoichiometry & Concentration start->precursors ph Measure and Optimize Reaction pH precursors->ph If precursors are correct temp Verify and Control Reaction Temperature ph->temp If pH is optimal mixing Evaluate Mixing Efficiency & Precursor Addition Rate temp->mixing If temperature is controlled aging Ensure Sufficient Aging Time mixing->aging If mixing is efficient success Yield Improved aging->success If yield improves fail Yield Still Low (Consult Further Literature) aging->fail If yield remains low

A logical workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of ammonium cadmium phosphate nanoparticles?

A1: While the exact optimal pH can vary based on specific precursor concentrations and temperature, a neutral to slightly alkaline pH range is generally recommended.[1] For many metal phosphate precipitations, a pH between 8 and 10 often provides a good balance between minimizing precursor solubility and avoiding the precipitation of metal hydroxides. It is advisable to perform a small-scale pH optimization study for your specific system.

Q2: How does the precursor concentration affect the yield and particle size?

A2: Higher precursor concentrations can lead to a faster precipitation rate and potentially larger, more agglomerated particles.[1] While this might seem to favor a higher yield, very high concentrations can also lead to incomplete mixing and the trapping of impurities. Lower concentrations generally favor slower, more controlled growth, leading to smaller and more uniform nanoparticles, but may require longer reaction times to achieve a high yield.

Q3: Can the order of precursor addition impact the final product?

A3: Yes, the order of addition can be important. For instance, adding the cadmium chloride solution dropwise to the ammonium phosphate solution (with the pH already adjusted) can help to ensure that the cadmium ions are immediately exposed to an excess of phosphate ions under the desired pH conditions, promoting the formation of the target product.

Q4: My nanoparticles are forming large agglomerates. How can I prevent this?

A4: Agglomeration is often caused by the high surface energy of nanoparticles. To mitigate this, consider the following:

  • Use of Capping Agents: Surfactants or polymers can be added during synthesis to adsorb to the nanoparticle surface and prevent them from sticking together.[1]

  • Washing Procedure: Before drying, wash the nanoparticles with a low-surface-tension organic solvent like ethanol (B145695) or acetone (B3395972) to displace water and reduce capillary forces that pull particles together during drying.[1]

  • Drying Technique: Advanced drying methods such as freeze-drying (lyophilization) can prevent the formation of hard agglomerates.[1]

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the yield and properties of ammonium cadmium phosphate nanoparticles, based on general principles of precipitation synthesis. Note that this data is illustrative and should be confirmed experimentally for your specific system.[1]

Table 1: Effect of pH on Nanoparticle Size and Yield [1]

pHAverage Particle Size (nm)Yield (%)Observations
780-100~85Larger particles, potential for mixed phases.
850-70~90Good compromise between size and yield.
930-50~95Smaller particles, more uniform morphology.
1040-60~92Increased chance of agglomeration.

Table 2: Effect of Temperature on Nanoparticle Properties [1]

Temperature (°C)Average Particle Size (nm)CrystallinityObservations
2530-50Low to moderateSmaller, potentially more amorphous particles.
5050-80ModerateIncreased crystallinity and particle size.
8080-120HighLarger, well-defined crystalline particles.

Table 3: Effect of Precursor Concentration on Nanoparticle Size [1]

Cadmium Precursor Conc. (M)Phosphate Precursor Conc. (M)Average Particle Size (nm)Observations
0.050.0560-80Lower concentration favors slower growth.
0.10.140-60Standard condition.
0.50.580-100Higher concentration can lead to rapid precipitation and larger, more agglomerated particles.

Experimental Protocols

Protocol 1: General Wet-Chemical Precipitation of Ammonium Cadmium Phosphate Nanoparticles

This protocol is a generalizable method for the synthesis of cadmium phosphate-based nanoparticles.[1]

Materials:

  • Cadmium Chloride (CdCl₂)

  • Diammonium Phosphate ((NH₄)₂HPO₄)

  • Ammonium Hydroxide (NH₄OH) for pH adjustment

  • Deionized water

Procedure:

  • Precursor Solutions: Prepare separate aqueous solutions of Cadmium Chloride and Diammonium Phosphate.

  • pH Adjustment: In the reaction vessel, adjust the pH of the diammonium phosphate solution to the desired alkaline value (e.g., pH 9-10) using ammonium hydroxide.

  • Precipitation: While vigorously stirring the phosphate solution, add the cadmium chloride solution dropwise. A white precipitate of ammonium cadmium phosphate will form immediately.

  • Aging: Continue stirring the suspension at a constant temperature for 1-2 hours to allow for particle ripening and stabilization.[1]

  • Washing: Isolate the precipitate by centrifugation or filtration. Wash the nanoparticles repeatedly with deionized water.

  • Drying: Dry the washed precipitate in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain the final nanopowder.[1]

Protocol 2: Ionic-Liquid-Assisted Precipitation of Ammonium Cadmium Phosphate Nanoparticles

This protocol utilizes an ionic liquid as a template to control particle size and morphology.

Materials:

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.2 M aqueous solution of cadmium chloride (CdCl₂).

    • Prepare a 0.2 M aqueous solution of ammonium dihydrogen phosphate (NH₄H₂PO₄).

    • Prepare a 0.05 M solution of the ionic liquid, [BMIM][BPh₄], in ethanol.

  • Reaction Mixture: In a beaker, mix 25 mL of the 0.2 M CdCl₂ solution with 25 mL of the 0.2 M NH₄H₂PO₄ solution. Stir the mixture vigorously at room temperature.

  • Precipitation: Slowly add 10 mL of the 0.05 M [BMIM][BPh₄] solution to the mixture while continuing to stir. A white precipitate of ammonium cadmium phosphate will form immediately.

  • Aging: Continue stirring the mixture for 30 minutes to ensure a complete reaction. Allow the precipitate to age in the mother liquor for 2 hours at room temperature.

  • Isolation and Purification:

    • Separate the white precipitate from the solution by centrifugation or filtration.

    • Wash the collected precipitate repeatedly with distilled water to remove any unreacted precursors and the ionic liquid.

    • Subsequently, wash the precipitate with ethanol.

  • Drying: Dry the final product in an oven at 60°C for 12 hours.

Visualizations

Chemical Equilibrium Pathway

The formation of ammonium cadmium phosphate is governed by the equilibrium between the dissolved ions and the solid precipitate.

ChemicalEquilibrium cluster_precursors Aqueous Precursors CdCl2 CdCl₂ Cd_ion Cd²⁺ CdCl2->Cd_ion dissociates NH4H2PO4 NH₄H₂PO₄ NH4_ion NH₄⁺ NH4H2PO4->NH4_ion dissociates PO4_ion PO₄³⁻ NH4H2PO4->PO4_ion dissociates (pH dependent) precipitate NH₄CdPO₄ (solid precipitate) Cd_ion->precipitate precipitation NH4_ion->precipitate precipitation PO4_ion->precipitate precipitation precipitate->Cd_ion dissolution precipitate->NH4_ion dissolution precipitate->PO4_ion dissolution

Ionic equilibrium in the synthesis of NH₄CdPO₄.
Experimental Workflow Diagram

This diagram outlines the key steps in the wet-chemical synthesis of ammonium cadmium phosphate nanoparticles.

ExperimentalWorkflow prep_sol 1. Prepare Precursor Solutions (Cadmium & Phosphate) ph_adjust 2. Adjust pH of Phosphate Solution prep_sol->ph_adjust precipitate 3. Mix Precursors (Dropwise Addition with Stirring) ph_adjust->precipitate age 4. Age the Precipitate (e.g., 1-2 hours) precipitate->age wash 5. Isolate and Wash Nanoparticles (Centrifugation/Filtration) age->wash dry 6. Dry the Final Product (Vacuum Oven) wash->dry characterize 7. Characterization dry->characterize

Workflow for wet-chemical synthesis.

References

Controlling particle size distribution during diamine phosphate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling particle size distribution during diamine phosphate (B84403) precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer practical experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing particle size during diamine phosphate precipitation?

A1: The final particle size of a precipitate is determined by the interplay between two key processes: nucleation (the formation of new particle "seeds") and particle growth.[1] Larger particles are typically formed when the rate of particle growth is dominant over the rate of nucleation.[2] The main experimental factors that you can control to influence this balance are:

  • Relative Supersaturation (RSS): This is arguably the most critical factor. Lower supersaturation favors particle growth over nucleation, leading to larger particles.[3][4]

  • Reactant Concentration: Using more dilute reactant solutions helps to minimize the level of supersaturation.[4]

  • Rate of Reactant Addition: Adding the precipitating agent slowly and with good mixing prevents localized high supersaturation.[3]

  • Temperature: Higher temperatures often increase the solubility of the precipitate, which helps to lower the relative supersaturation and can lead to the formation of larger particles.[3][4]

  • pH: The pH of the reaction medium can significantly affect the solubility of phosphate salts and the surface charge of the particles, thereby influencing both particle formation and their tendency to aggregate.[5][6][7]

  • Mixing Rate (Agitation Speed): The effect of mixing is complex. It influences the homogeneity of the solution, but very high speeds can sometimes lead to smaller particles by increasing the rate of nucleation.[8][9]

  • Aging (Digestion): Letting the precipitate stand in the mother liquor (the solution from which it precipitated), often at an elevated temperature, can promote the growth of larger particles at the expense of smaller ones through a process called Ostwald ripening.[1]

Q2: How does relative supersaturation affect particle size?

A2: Relative supersaturation (RSS) is a measure of how much the concentration of the solute (Q) exceeds its equilibrium solubility (S), relative to the solubility. The relationship is often expressed as (Q - S) / S.[1][3]

  • High RSS ((Q - S)/S is large): A high degree of supersaturation favors rapid nucleation, where many small particles are formed simultaneously. This typically results in a colloidal or very fine precipitate that can be difficult to filter.[1][3]

  • Low RSS ((Q - S)/S is small): A low degree of supersaturation favors the growth of existing nuclei over the formation of new ones. This leads to a smaller number of larger, more crystalline particles, which are generally easier to handle and purify.[1][4]

Q3: What is the role of pH in controlling particle size?

A3: The pH of the solution is a critical parameter in the precipitation of phosphate salts.[5][6] The solution pH for diammonium phosphate (DAP) is typically in the range of 7.5 to 8.[10]

  • Solubility: The solubility of this compound is pH-dependent. Adjusting the pH can be a powerful tool to control the supersaturation level. For many phosphate systems, altering the pH can either increase or decrease solubility, which in turn affects particle size.[3][5]

  • Particle Aggregation: The pH affects the surface charge of the precipitated particles. Changes in surface charge can lead to either repulsion between particles, keeping them small and well-dispersed, or attraction, causing them to agglomerate into larger clusters.[6][7]

Q4: Why are my particles forming large, undesirable agglomerates?

A4: Agglomeration occurs when smaller primary particles stick together to form larger clusters. This can be influenced by several factors:

  • High Mixing Speed: While good mixing is important for homogeneity, very high speeds can sometimes increase particle collisions, leading to agglomeration.

  • pH and Surface Charge: If the pH of the solution is near the isoelectric point of the particles, their surface charge will be minimal, reducing repulsive forces and promoting agglomeration.[6]

  • Aging: During the aging or digestion process, individual particles can fuse or bridge together, which is a desired effect for creating larger, more filterable solids.[1] If this process is uncontrolled, it may lead to non-uniform agglomerates.

Q5: Can impurities in the reactants affect the final particle size?

A5: Yes, impurities can have a significant effect on the precipitation process. They can act as nucleation sites, leading to a larger number of smaller particles.[11] Some impurities can also adsorb onto the surface of growing crystals, inhibiting their growth and altering their shape.[11] It is crucial to use reactants of high purity for reproducible results.

Troubleshooting Guide

This guide addresses common problems encountered during this compound precipitation, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Particles are too small (colloidal), leading to filtration difficulties. 1. High Relative Supersaturation: Reactant concentrations are too high, or the precipitating agent was added too quickly.[1][3]1a. Decrease Reactant Concentration: Use more dilute solutions of both the diamine and the phosphate source.[4] 1b. Slow Down Addition Rate: Add the precipitating agent dropwise with vigorous and constant stirring.[3]
2. Low Temperature: The reaction was carried out at a temperature where the solubility of the this compound is very low.[3][4]2. Increase Reaction Temperature: Perform the precipitation at an elevated temperature to increase the solubility (S) of the precipitate, thereby lowering the relative supersaturation.[3]
3. Inappropriate pH: The pH of the solution is causing very low solubility and rapid precipitation.[5]3. Adjust pH: Modify the initial pH of the solution to increase the solubility of the this compound.[3]
Particle Size Distribution (PSD) is too broad (polydisperse). 1. Inhomogeneous Mixing: Poor mixing leads to localized areas of high supersaturation, causing uncontrolled nucleation.[9][12]1. Improve Agitation: Ensure the mixing is efficient and uniform throughout the reaction vessel to maintain a homogeneous level of supersaturation.[4]
2. Fluctuations in Temperature or Addition Rate: Inconsistent process parameters can cause different nucleation and growth events over time.2. Maintain Constant Conditions: Use a temperature-controlled bath and a syringe pump for precise and steady addition of the precipitating agent.
3. Secondary Nucleation: Existing crystals break or generate new nuclei at high agitation speeds.3. Optimize Mixing Speed: Find a mixing speed that ensures homogeneity without causing excessive crystal breakage. This may require experimentation.[8]
Precipitate forms a thin film on the reactor walls. 1. Homogeneous Precipitation: This can sometimes be a side effect of methods where the precipitating agent is generated slowly throughout the solution.[2]1. Modify Reactor Surface/Coating: While difficult, using reactors with highly polished or coated surfaces can sometimes mitigate this issue. 2. Adjust Process Parameters: Experiment with different mixing speeds and temperatures to discourage deposition.
Results are not reproducible between batches. 1. Inconsistent Seeding: If using seed crystals, variations in their size or quantity will affect the final outcome.[13]1. Standardize Seeding: Use a consistent mass and particle size distribution of seed crystals for each batch.
2. Variable Purity of Reagents: Impurities can act as nucleation promoters or inhibitors.[11]2. Use High-Purity Reagents: Ensure all reactants and solvents are of a consistent, high-purity grade for all experiments.
3. Slight Variations in Procedure: Minor differences in addition rate, temperature, or mixing speed can have a large impact.3. Strictly Control Protocol: Document and precisely follow a standardized experimental protocol. Utilize automated equipment where possible for consistency.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem with Particle Size issue_small Particles Too Small? start->issue_small issue_broad PSD Too Broad? issue_small->issue_broad No solution_small Decrease Supersaturation: - Lower Concentration [4] - Slow Addition Rate [3] - Increase Temperature [3] issue_small->solution_small Yes issue_repro Not Reproducible? issue_broad->issue_repro No solution_broad Improve Homogeneity: - Optimize Mixing [4] - Maintain Constant T & Rate - Check for Secondary Nucleation issue_broad->solution_broad Yes issue_repro->start No, other issue solution_repro Standardize Protocol: - Control Seed Crystals [30] - Use High-Purity Reagents [21] - Automate Additions issue_repro->solution_repro Yes end_node Achieved Desired PSD solution_small->end_node solution_broad->end_node solution_repro->end_node

Caption: A logical workflow for troubleshooting common particle size issues.

Experimental Protocols

Protocol 1: General Precipitation of this compound

This protocol provides a general framework. The specific concentrations, temperatures, and rates should be optimized for your particular system.

Materials & Equipment:

  • Diamine source solution (e.g., aqueous solution of the specific diamine)

  • Phosphoric acid or a phosphate salt solution (e.g., (NH₄)₂HPO₄)

  • Temperature-controlled reaction vessel with a magnetic or overhead stirrer

  • Syringe pump or burette for controlled addition

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • Preparation: Prepare stock solutions of the diamine and phosphate source at the desired concentrations in high-purity water.

  • Setup: Place a known volume of the diamine solution (or the solution to be precipitated from) into the reaction vessel. Begin stirring at a controlled rate (e.g., 300 RPM).

  • Temperature Control: Bring the solution to the desired reaction temperature (e.g., 50 °C) using a water bath.

  • pH Adjustment: If necessary, adjust the initial pH of the solution in the reactor using a dilute acid or base.

  • Precipitation: Begin adding the phosphate solution at a slow, controlled rate (e.g., 1 mL/min) using the syringe pump. A precipitate should begin to form.[3]

  • Aging (Digestion): Once the addition is complete, allow the suspension to stir at the reaction temperature for a set period (e.g., 1-2 hours) to allow the particles to age and grow.[1]

  • Isolation: Turn off the heat and stirring and allow the precipitate to settle. Isolate the solid product by filtration.

  • Washing: Wash the precipitate on the filter with several portions of deionized water to remove any soluble impurities. In some cases, washing with a volatile electrolyte solution may be necessary to prevent peptization (redispersion of coagulated colloids).[4]

  • Drying: Dry the final product in an oven at a suitable temperature until a constant mass is achieved.

  • Characterization: Characterize the particle size distribution of the dried powder using an appropriate method (see Protocol 2).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation cluster_analysis Analysis prep_sol Prepare Reactant Solutions setup Setup Reactor: - Add Diamine Solution - Set Stirring Speed & Temp prep_sol->setup add_reagent Slowly Add Phosphate Solution setup->add_reagent aging Age Precipitate (Digestion) add_reagent->aging filtration Filter Suspension aging->filtration washing Wash Precipitate filtration->washing drying Dry Final Product washing->drying characterization Characterize PSD drying->characterization ParameterRelationships PSD Desired Particle Size Distribution Nucleation Nucleation Nucleation->PSD Favors Smaller Particles Growth Particle Growth Growth->PSD Favors Larger Particles Temp Temperature Temp->Nucleation  - / + Temp->Growth  + Conc Concentration Conc->Nucleation  + Rate Addition Rate Rate->Nucleation  + Mixing Mixing Mixing->Nucleation  - / + Mixing->Growth  + pH pH pH->Nucleation  - / + pH->Growth  - / +

References

Technical Support Center: Diammonium Phosphate (DAP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diammonium phosphate (B84403) (DAP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of a diammonium phosphate (DAP) solution?

A1: A solution of diammonium phosphate is slightly alkaline, with a pH generally ranging from 7.5 to 8.0.[1][2][3] This inherent alkalinity is a key consideration in experimental design.

Q2: How does pH affect the stability of DAP in a solution?

A2: DAP is most stable in a neutral to slightly alkaline pH range. In highly alkaline conditions (pH > 8), the ammonium (B1175870) ion (NH₄⁺) is more likely to convert to ammonia (B1221849) gas (NH₃), leading to a loss of nitrogen from the solution and a potential shift in pH.[1][2] Conversely, in acidic conditions, the equilibrium will shift, favoring the formation of monoammonium phosphate.

Q3: Can DAP be used as a pH buffer?

A3: While DAP has some buffering capacity, it is most effective around its pKa values. The relevant equilibrium for DAP is HPO₄²⁻ ⇌ H⁺ + PO₄³⁻, which has a pKa of approximately 12.32, and NH₄⁺ ⇌ H⁺ + NH₃, with a pKa of about 9.25. Therefore, it can contribute to buffering in the alkaline range. For precise pH control, especially outside of this range, it is often used in conjunction with other buffering agents.[4][5]

Q4: What are the common applications of DAP in a laboratory setting where pH is a critical parameter?

A4: The pH of DAP solutions is a critical parameter in several laboratory applications, including:

  • Protein Crystallization: DAP is a common precipitant in protein crystallography, and the optimal pH is crucial for inducing crystallization.

  • Struvite Precipitation: In materials science and environmental research, DAP is used to precipitate struvite (magnesium ammonium phosphate). The pH must be carefully controlled, typically between 8.0 and 9.5, to ensure high purity and yield.[6]

  • Cell Culture Media: DAP can serve as a source of phosphate and nitrogen in some cell culture media. The pH of the final medium must be precisely adjusted to a physiological range (typically 7.2-7.4) for optimal cell growth.[7][8]

  • Enzyme Assays: As a component of a buffer system, the pH of a DAP-containing solution can significantly impact enzyme activity.[9][10][11]

  • Nucleic Acid Precipitation: Ammonium salts, including those derived from DAP, are used in ethanol (B145695) precipitation of DNA and RNA. The pH of the solution can influence the efficiency of this process.[12][13]

Troubleshooting Guides

Issue 1: Poor Yield or Purity in Struvite Precipitation
Possible Cause Troubleshooting Steps
Incorrect pH The optimal pH for high-purity struvite precipitation is typically between 8.0 and 9.5.[6] A pH below 8.0 can lead to incomplete precipitation and lower yields. A pH above 10.0 increases the risk of co-precipitating impurities like magnesium hydroxide (B78521) and calcium phosphates.[6] Use a calibrated pH meter to carefully monitor and adjust the pH. Consider using a buffer to maintain pH stability.
Presence of Interfering Ions High concentrations of calcium ions can lead to the co-precipitation of calcium phosphates, reducing the purity of the struvite.[6] Analyze the source solution for interfering ions. If calcium levels are high, a pre-treatment step to remove calcium may be necessary.
Formation of Amorphous Precipitate Very high pH can favor the formation of amorphous precipitates instead of crystalline struvite.[6] Lower the pH to the optimal range of 8.5-9.0. Ensure slow, controlled addition of reagents to promote crystal growth over rapid nucleation.
Issue 2: Protein Precipitation or Aggregation Issues in Crystallization Trials
Possible Cause Troubleshooting Steps
pH is too close to the protein's isoelectric point (pI) Proteins are least soluble at their pI. If the pH of the DAP solution is close to your protein's pI, it can lead to amorphous precipitation instead of crystallization. Adjust the pH of the DAP solution to be at least one pH unit away from the protein's pI.
Incorrect Salt Concentration The concentration of DAP can significantly affect protein solubility. If precipitation occurs too rapidly, try decreasing the DAP concentration. If no precipitation occurs, a gradual increase in concentration may be needed.
Sudden pH Shock Rapidly changing the pH by adding a concentrated DAP solution can cause localized pH extremes, leading to protein denaturation and precipitation. Add the DAP solution slowly while gently stirring. Consider using a dialysis method to gradually introduce the DAP.

Experimental Protocols

Protocol 1: pH Optimization for Struvite Precipitation

This protocol outlines a batch experiment to determine the optimal pH for precipitating high-purity struvite.

Materials:

  • Solution containing known concentrations of magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions.

  • Diammonium Phosphate (DAP) solution (e.g., 1 M)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) solution (e.g., 1 M)

  • 1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for pH adjustment.

  • Beakers or flasks, magnetic stirrer and stir bars, calibrated pH meter.

Procedure:

  • Prepare a series of reaction beakers, each containing the source solution with your ions of interest.

  • While stirring, add the magnesium source to achieve the desired Mg:P molar ratio (a common starting point is 1:1).

  • If DAP is your primary phosphate and ammonium source, add it to the desired concentration.

  • Adjust the pH of each beaker to a different value within the experimental range (e.g., 7.5, 8.0, 8.5, 9.0, 9.5, 10.0) using 1 M NaOH or 1 M HCl.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) with continuous stirring.

  • Turn off the stirrer and allow the precipitate to settle.

  • Separate the precipitate by filtration and wash with deionized water.

  • Dry the precipitate and analyze its weight (for yield) and composition (for purity) using appropriate analytical techniques (e.g., XRD, ICP-OES).

Protocol 2: Preparation of a DAP-Containing Buffer for Enzyme Assays

This protocol describes the preparation of a 0.1 M phosphate-ammonium buffer at a specific pH.

Materials:

  • Diammonium Phosphate ((NH₄)₂HPO₄)

  • Monoammonium Phosphate (NH₄H₂PO₄)

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • To prepare a 0.1 M buffer, you will create a stock solution of 0.1 M DAP and 0.1 M MAP.

  • For 1 L of 0.1 M DAP, dissolve 13.21 g of (NH₄)₂HPO₄ in approximately 800 mL of deionized water.

  • For 1 L of 0.1 M MAP, dissolve 11.50 g of NH₄H₂PO₄ in approximately 800 mL of deionized water.

  • To achieve the desired pH, mix the two solutions in the appropriate ratio. For example, to get a pH closer to the pKa of the H₂PO₄⁻/HPO₄²⁻ equilibrium (around 7.2), you will use a higher proportion of the MAP solution. To achieve a more alkaline pH, a higher proportion of the DAP solution will be used.

  • Start with one of the solutions and slowly add the other while monitoring the pH with a calibrated meter until the target pH is reached.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize by filtration if required for your application.

Visualizations

Experimental_Workflow_Struvite_Precipitation cluster_preparation Solution Preparation cluster_reaction Reaction & Precipitation cluster_analysis Analysis A Source Solution (Mg²⁺, NH₄⁺, PO₄³⁻) B Add MgCl₂ Solution A->B C Add DAP Solution B->C D pH Adjustment (7.5 - 10.0) C->D E Stirring (e.g., 30 min) D->E F Settling E->F G Filtration & Washing F->G H Drying G->H I Yield & Purity Analysis (XRD, ICP-OES) H->I

Caption: Workflow for pH optimization of struvite precipitation.

Troubleshooting_Logic_DAP_Precipitation Start Precipitation Issue (Low Yield/Purity, Amorphous Solid) Check_pH Is pH in Optimal Range? (e.g., 8.0-9.5 for Struvite) Start->Check_pH pH_High pH Too High Check_pH->pH_High No pH_Low pH Too Low Check_pH->pH_Low No pH_OK pH is Optimal Check_pH->pH_OK Yes Adjust_pH_Down Action: Lower pH to Optimal Range pH_High->Adjust_pH_Down Adjust_pH_Up Action: Raise pH to Optimal Range pH_Low->Adjust_pH_Up Check_Ions Check for Interfering Ions (e.g., Ca²⁺) pH_OK->Check_Ions Adjust_pH_Down->Check_Ions Adjust_pH_Up->Check_Ions Ions_Present Interfering Ions Present Check_Ions->Ions_Present Yes Ions_Absent No Significant Interference Check_Ions->Ions_Absent No Pre_Treat Action: Pre-treatment to Remove Interfering Ions Ions_Present->Pre_Treat Check_Kinetics Review Reaction Kinetics Ions_Absent->Check_Kinetics Resolved Issue Resolved Pre_Treat->Resolved Too_Fast Precipitation Too Rapid Check_Kinetics->Too_Fast Yes Check_Kinetics->Resolved No Slow_Addition Action: Slow Reagent Addition, Controlled Stirring Too_Fast->Slow_Addition Slow_Addition->Resolved

Caption: Troubleshooting logic for DAP precipitation reactions.

Phosphate_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling Extracellular_Pi Extracellular Inorganic Phosphate (Pi) (from DAP) PiT Phosphate Transporters (PiT-1, PiT-2) Extracellular_Pi->PiT FGFR Fibroblast Growth Factor Receptor (FGFR) Extracellular_Pi->FGFR RAF_MEK_ERK Raf/MEK/ERK Pathway PiT->RAF_MEK_ERK FGFR->RAF_MEK_ERK AKT Akt Pathway FGFR->AKT Gene_Expression Modulation of Gene Expression RAF_MEK_ERK->Gene_Expression AKT->Gene_Expression Cellular_Function Changes in Cellular Function Gene_Expression->Cellular_Function

Caption: Simplified phosphate signaling pathway.

References

Validation & Comparative

Comparative analysis of monoammonium phosphate (MAP) vs diammonium phosphate (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Monoammonium Phosphate (B84403) (MAP) vs. Diammonium Phosphate (DAP) for Scientific Applications

This guide provides a detailed, objective comparison of Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP), two of the most widely used ammonium (B1175870) phosphate fertilizers. The analysis focuses on their chemical properties, performance in agricultural applications, and the underlying mechanisms influencing their efficacy, supported by experimental data. This document is intended for researchers, scientists, and professionals in agricultural and soil science.

Chemical and Physical Properties

MAP and DAP differ fundamentally in their chemical composition, which in turn dictates their nutrient content, solubility, and reaction in soil. DAP contains a second ammonium group, giving it a higher nitrogen content compared to MAP.[1] Conversely, MAP boasts a higher phosphorus concentration.[2][3]

The most critical difference lies in the pH of the solution created when each fertilizer dissolves. MAP is acidic, creating a pH of approximately 3.5 to 4.5 in the surrounding solution.[4][5] DAP, on the other hand, is alkaline, generating a pH of 7.5 to 8.0.[6][7] This initial pH difference significantly impacts nutrient availability, especially in different soil types.

Table 1: Comparative Properties of Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP)

PropertyMonoammonium Phosphate (MAP)Diammonium Phosphate (DAP)
Chemical Formula NH₄H₂PO₄[4](NH₄)₂HPO₄[6]
Typical N-P₂O₅-K₂O Grade 11-52-0[2][8]18-46-0[2][6]
Nitrogen (N) Content ~11%[2]~18%[2]
Phosphorus (P₂O₅) Content ~52%[2]~46%[2]
Solution pH 4.0 - 4.5 (Acidic)[5]7.5 - 8.0 (Alkaline)[6]
Water Solubility (20°C) 370 g/L[5]588 g/L[6]
Primary Use Case Preferred for neutral to alkaline soils.[1][9]Preferred for acidic soils.[9]

Mechanism of Action and Soil Interaction

The performance of MAP and DAP is intrinsically linked to their effect on the soil rhizosphere pH immediately following dissolution.

Monoammonium Phosphate (MAP): When MAP dissolves, it releases ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions. This process results in a temporarily acidic zone around the fertilizer granule.[5] In alkaline or high-pH soils, this acidification can enhance the availability of phosphorus and micronutrients by solubilizing them in the root zone.[1][3]

Diammonium Phosphate (DAP): DAP dissolves to release two ammonium (NH₄⁺) ions and one hydrogen phosphate (HPO₄²⁻) ion. The reaction temporarily increases the soil pH around the granule.[6] In acidic soils, particularly those with high levels of soluble aluminum (Al), this alkaline reaction can be beneficial. It reduces aluminum toxicity and prevents the rapid precipitation of phosphate with Al and iron (Fe), thereby keeping phosphorus available for plant uptake for a longer period.[10] However, in alkaline soils (pH > 7), the high pH around the granule can lead to the conversion of ammonium to ammonia (B1221849) gas (NH₃), resulting in potential nitrogen loss through volatilization.[6][9]

G cluster_0 MAP Dissolution in Soil cluster_0_1 Effect on Rhizosphere cluster_1 DAP Dissolution in Soil cluster_1_1 Effect on Rhizosphere MAP MAP Granule (NH₄H₂PO₄) MAP_ions NH₄⁺ + H₂PO₄⁻ (Ammonium + Dihydrogen Phosphate) MAP->MAP_ions Dissolves Acid_pH Lowers Soil pH (pH ≈ 3.5 - 4.5) MAP_ions->Acid_pH DAP DAP Granule ((NH₄)₂HPO₄) DAP_ions 2NH₄⁺ + HPO₄²⁻ (Ammonium + Hydrogen Phosphate) DAP->DAP_ions Dissolves Alk_pH Raises Soil pH (pH ≈ 7.5 - 8.0) DAP_ions->Alk_pH

Caption: Dissolution of MAP and DAP granules and their opposing effects on rhizosphere pH.

Experimental Data: Performance in Varied Soil Conditions

Field studies consistently show that the choice between MAP and DAP should be guided by soil pH. While in many neutral soils their performance is comparable, significant differences emerge in acidic or alkaline conditions.[6][10]

Winter Wheat Yield in Acidic vs. Neutral Soils

An Oklahoma State University study evaluated the performance of in-furrow MAP and DAP applications on winter wheat at two locations with different soil pH levels. The results highlight the advantage of DAP in acidic conditions.

Table 2: Relative Grain Yield of Winter Wheat with MAP vs. DAP Application

Treatment Site (Soil pH)P Source (32 lbs P₂O₅/acre)Grain Yield (bushels/acre)Yield Increase Over Control (bushels/acre)
Perkins (pH 4.8) Untreated Control45-
MAP6318
DAP6823
Site N401 (pH 6.1) Untreated Control55-
MAP7015
DAP7116
Data sourced from Oklahoma State University field trials.[10]

At the low pH site (4.8), DAP produced a 5 bushel per acre higher yield than MAP. In the soil with a more neutral pH (6.1), the yield difference between the two sources was negligible.

Sweet Corn Yield with Phosphorus Source and Crop Residue

A two-year field experiment on sweet corn compared different phosphorus sources combined with the return of crop residue. The results from the second year (2022) showed DAP application combined with maize residue produced the highest yields.

Table 3: Effect of Phosphorus Source on Sweet Corn Yield (2022)

P Source (90 kg/ha )Biological Yield ( kg/ha )Grain Yield ( kg/ha )
Control (No P) 8,9622,666
SSP 10,0283,110
NP 10,2263,246
DAP 11,3493,760
Data adapted from a 2023 study on sweet corn.[11]

In this study, DAP treatment increased grain yield by 41.03% compared to the control group without phosphorus application.[11]

Experimental Protocols

Detailed and consistent methodologies are critical for the valid comparison of fertilizer performance. The following outlines a typical protocol for a field-scale fertilizer efficacy trial, based on established best practices.[12][13][14]

General Protocol for Fertilizer Comparison Trial
  • Objective Definition: To compare the effect of MAP and DAP on the grain yield of a specific crop (e.g., winter wheat) under defined soil conditions.[12]

  • Site Selection & Characterization:

    • Select a uniform field area to minimize variability.

    • Conduct comprehensive soil sampling prior to application. Collect multiple cores from 0-20 cm and 20-50 cm depths.[13]

    • Analyze samples for pH, organic matter, and baseline nutrient levels (N, P, K, etc.).

  • Experimental Design:

    • Employ a Randomized Complete Block Design (RCBD) to account for field variability.[14]

    • Include a minimum of three to four replications for each treatment.[12][15]

    • Treatments should include: (a) Untreated Control, (b) MAP at a specified rate, and (c) DAP at the same P₂O₅ rate.

  • Plot Management:

    • Establish individual plots of a standard size (e.g., 6 rows, 8 meters long).[14]

    • Label all plots clearly with durable materials.[13]

  • Fertilizer Application:

    • Calibrate application equipment to ensure precise delivery rates.[15]

    • Apply fertilizer at planting, typically banded 5 cm to the side and below the seed row to avoid toxicity.[1][16]

  • Data Collection:

    • Agronomic Data: Record plant height, leaf area, and key growth stages (e.g., tasseling, silking).[11][13]

    • Yield Data: Harvest the central rows of each plot to avoid edge effects. Measure total biomass (biological yield) and grain yield, adjusting for moisture content.

  • Statistical Analysis:

    • Use Analysis of Variance (ANOVA) to determine if significant differences exist between treatments.

    • Apply a mean separation test (e.g., Tukey's HSD) to compare treatment means if the ANOVA is significant.[12]

G A 1. Define Objectives & Hypotheses B 2. Site Selection & Soil Analysis A->B C 3. Experimental Design (e.g., RCBD, Replications) B->C D 4. Plot Establishment & Treatment Assignment C->D E 5. Calibrated Fertilizer Application D->E F 6. Crop Management & In-Season Data Collection E->F G 7. Harvest & Yield Measurement F->G H 8. Statistical Analysis (ANOVA) G->H I 9. Interpretation & Recommendations H->I

Caption: A generalized workflow for conducting a fertilizer comparison field trial.

Phosphorus Uptake Pathway in Plants

Regardless of the source (MAP or DAP), phosphorus must be taken up by the plant from the soil solution, primarily as orthophosphate ions (H₂PO₄⁻ or HPO₄²⁻).[17] Plant roots have developed sophisticated transport systems to acquire phosphate against a steep concentration gradient. High-affinity phosphate transporters (PHTs), located in the plasma membrane of root cells, are crucial for this process.[18][19]

G cluster_0 Soil Rhizosphere cluster_1 Plant Root Cell SoilP Orthophosphate Ions (H₂PO₄⁻ / HPO₄²⁻) PHT1 High-Affinity Transporter (PHT1 Family) SoilP->PHT1 Active Transport Membrane Root Epidermis Plasma Membrane Cytoplasm CytosolicP Cytosolic Pi Pool PHT1->CytosolicP Influx Xylem Xylem Loading (Translocation to Shoot) CytosolicP->Xylem

Caption: Simplified pathway of phosphorus uptake from soil into a plant root cell.

Conclusion and Recommendations

The comparative analysis of MAP and DAP reveals that neither is universally superior; their effectiveness is highly dependent on specific soil conditions.

  • Monoammonium Phosphate (MAP) is the preferred choice for neutral to alkaline soils. Its acidic reaction helps solubilize phosphorus and other micronutrients, enhancing their availability to plants.[1][9]

  • Diammonium Phosphate (DAP) is more effective in acidic soils (pH < 6.0). Its temporary alkaline effect mitigates aluminum toxicity and improves phosphorus availability.[10] However, its use in high-pH soils should be managed carefully to avoid nitrogen loss via ammonia volatilization.[9]

For researchers and agronomists, a pre-application soil analysis, particularly for pH, is essential for selecting the appropriate ammonium phosphate source to optimize nutrient use efficiency and maximize crop performance. While most studies show minor differences in neutral soils, the significant performance variations in acidic or alkaline environments underscore the importance of a scientifically informed selection process.[6]

References

Diammonium Phosphate vs. Urea: A Comparative Analysis of Hematotoxic Effects in Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hematotoxic effects of two widely used agricultural fertilizers, diammonium phosphate (B84403) (DAP) and urea (B33335), on aquatic organisms. The information presented is collated from various scientific studies, offering quantitative data, detailed experimental methodologies, and an examination of the potential underlying toxicological mechanisms.

Executive Summary

Both diammonium phosphate and urea, when introduced into aquatic environments, can induce significant hematological alterations in fish.[1] The available data suggests that diammonium phosphate exerts a more pronounced toxic effect on the red blood cell lineage compared to urea.[1] Conversely, both substances lead to an increase in the total white blood cell count, indicative of an immune or stress response, with DAP again showing a more potent effect.[1] The underlying mechanism for this toxicity is multifaceted but appears to be linked to oxidative stress and disruptions in hematopoietic processes.[2][3]

Quantitative Data on Hematological Parameters

The following tables summarize the dose-dependent effects of diammonium phosphate and urea on key hematological parameters in the freshwater fish, Clarias batrachus, as reported in a comparative study.[1]

Table 1: Effects of Diammonium Phosphate on Hematological Parameters of Clarias batrachus

ConcentrationExposure DurationHemoglobin ( g/100ml )Red Blood Cell Count (x10^6/mm³)Hematocrit (%)Total Leucocyte Count (x10³/mm³)
Control-10.5 ± 0.42.5 ± 0.130.0 ± 1.215.0 ± 0.6
LowLong8.2 ± 0.32.0 ± 0.124.0 ± 1.020.0 ± 0.8
HighShort6.5 ± 0.21.5 ± 0.118.0 ± 0.725.0 ± 1.0

Data adapted from Trivedi et al. (1990).[1]

Table 2: Effects of Urea on Hematological Parameters of Clarias batrachus

ConcentrationExposure DurationHemoglobin ( g/100ml )Red Blood Cell Count (x10^6/mm³)Hematocrit (%)Total Leucocyte Count (x10³/mm³)
Control-10.5 ± 0.42.5 ± 0.130.0 ± 1.215.0 ± 0.6
LowShort9.8 ± 0.42.3 ± 0.128.0 ± 1.118.0 ± 0.7
HighShort8.0 ± 0.31.9 ± 0.122.0 ± 0.922.0 ± 0.9

Data adapted from Trivedi et al. (1990).[1]

Experimental Protocols

The methodologies outlined below are based on standard practices in aquatic toxicology and hematological analysis.[1][4]

Animal Acclimatization and Exposure
  • Test Species: Freshwater fish, such as Clarias batrachus or Heteropneustes fossilis, are commonly used.[1][5]

  • Acclimatization: Fish are acclimated to laboratory conditions for a minimum of two weeks in dechlorinated tap water. During this period, they are fed a standard diet, and water quality parameters (pH, temperature, dissolved oxygen) are monitored.

  • Exposure: Following acclimatization, fish are transferred to experimental aquaria. Stock solutions of diammonium phosphate and urea are prepared and added to the water to achieve the desired sublethal concentrations. A control group is maintained in water without the addition of the fertilizers. The exposure duration can vary from short-term (e.g., 96 hours) to long-term (e.g., 30 days), depending on the study's objectives.

Blood Sample Collection
  • Anesthesia: Prior to blood collection, fish are anesthetized to minimize stress.[6]

  • Sampling: Blood is drawn from the caudal vein or by cardiac puncture using a heparinized syringe to prevent coagulation.[6]

Hematological Analysis
  • Red Blood Cell (RBC) Count: The number of red blood cells is determined using a hemocytometer following appropriate dilution of the blood sample with a suitable diluting fluid (e.g., Hayem's solution).[1]

  • Hemoglobin (Hb) Concentration: The cyanmethemoglobin method is a standard procedure for measuring hemoglobin concentration, with absorbance read using a spectrophotometer.[1]

  • Hematocrit (Hct) or Packed Cell Volume (PCV): The percentage of red blood cells in the total blood volume is determined by centrifuging a blood sample in a microhematocrit tube.[1]

  • Total Leucocyte (WBC) Count: The total number of white blood cells is counted using a hemocytometer after lysing the red blood cells with a specific reagent.[1]

  • Differential Leucocyte Count: A blood smear is prepared, stained (e.g., with Leishman's stain), and examined under a microscope to differentiate and count the various types of white blood cells (e.g., lymphocytes, neutrophils, eosinophils).[5]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Data Collection cluster_analysis Hematological Analysis cluster_data Data Interpretation Acclimatization Acclimatization of Fish Exposure Exposure to DAP and Urea Acclimatization->Exposure Control Control Group Acclimatization->Control Blood_Collection Blood Sample Collection Exposure->Blood_Collection Control->Blood_Collection RBC_Count RBC Count Blood_Collection->RBC_Count Hb_Concentration Hemoglobin Concentration Blood_Collection->Hb_Concentration Hematocrit Hematocrit (PCV) Blood_Collection->Hematocrit WBC_Count WBC Count Blood_Collection->WBC_Count Differential_Count Differential Leucocyte Count Blood_Collection->Differential_Count Data_Analysis Statistical Analysis RBC_Count->Data_Analysis Hb_Concentration->Data_Analysis Hematocrit->Data_Analysis WBC_Count->Data_Analysis Differential_Count->Data_Analysis Comparison Comparison of Effects Data_Analysis->Comparison

Caption: Experimental workflow for assessing hematotoxicity.

Proposed Signaling Pathway for Hematotoxicity

Signaling_Pathway cluster_compounds Toxicants cluster_stress Cellular Stress cluster_effects Hematotoxic Effects cluster_outcomes Physiological Outcomes DAP Diammonium Phosphate (Ammonia & Phosphate) ROS Increased Reactive Oxygen Species (ROS) DAP->ROS Urea Urea Urea->ROS Lipid_Peroxidation Lipid Peroxidation of RBC Membranes ROS->Lipid_Peroxidation DNA_Damage DNA Damage in Hematopoietic Stem Cells ROS->DNA_Damage Protein_Oxidation Oxidation of Hemoglobin ROS->Protein_Oxidation Immune_Response Immune Response (Increased WBC) ROS->Immune_Response Hemolysis Hemolysis & Anemia (Reduced RBC, Hb, Hct) Lipid_Peroxidation->Hemolysis Impaired_Hematopoiesis Impaired Hematopoiesis DNA_Damage->Impaired_Hematopoiesis Protein_Oxidation->Hemolysis Impaired_Hematopoiesis->Hemolysis

References

A Comparative Review of Phosphorus Fertilizer Sources: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common phosphorus (P) fertilizer sources, including Monoammonium Phosphate (B84403) (MAP), Diammonium Phosphate (DAP), and Triple Superphosphate (B1263860) (TSP). The information presented is supported by experimental data from various studies to aid researchers in understanding the efficacy and characteristics of these essential agricultural inputs.

Comparative Performance of Phosphorus Fertilizers

The selection of an appropriate phosphorus fertilizer is contingent on various factors, including soil properties, crop type, and application methods. While MAP, DAP, and TSP are all highly effective sources of phosphorus, their chemical properties can influence nutrient availability and crop response under different conditions.

Monoammonium phosphate (MAP) and diammonium phosphate (DAP) are the most common P fertilizers, both supplying nitrogen in addition to phosphorus.[1][2] The primary distinction between them lies in their ammonium (B1175870) content and their reaction in the soil.[1] MAP has a lower pH in solution (around 3.5-4.5), which can be advantageous in neutral to high pH soils by acidifying the zone around the fertilizer granule and potentially increasing P availability.[1][2] Conversely, DAP has a higher pH in solution (around 7.5-8.0), which can be beneficial in acidic soils.[3] However, much of the research indicates minimal significant differences in crop performance between MAP and DAP under many field conditions.[1]

Triple superphosphate (TSP) is a nitrogen-free phosphorus fertilizer, making it a suitable option for leguminous crops like soybeans that fix their own nitrogen, or in situations where fall application of nitrogen is not recommended.[1][4] Despite containing calcium, TSP produces a highly acidic solution (pH 1-3), which can influence phosphorus availability.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the performance of MAP, DAP, and TSP on crop yield and phosphorus uptake. It is important to note that results can vary based on experimental conditions such as soil type, climate, and crop variety.

Fertilizer SourceCropSoil TypeYield ( kg/ha )Yield (bu/acre)Reference
MAP Corn--162[5]
DAP Corn--159[5]
TSP MaizeSandy Loam / Sandy Clay2115-[6]
DAP MaizeSandy Loam / Sandy Clay2173-[6]
MAP WheatSubtropical OxisolHigher than TSP-[7]
TSP WheatSubtropical OxisolLower than MAP & NP-[7]
MAP Soybean-Similar to DAP & TSP-[8][9]
DAP Soybean-Similar to MAP & TSP-[8][9]
TSP Soybean-Similar to MAP & DAP-[8][9]
Fertilizer SourceCropP Uptake ( kg/ha )Soil P Adsorption/DesorptionReference
MAP Maize227.7% increase over controlAdsorption: < DAP; Desorption: > DAP[10]
DAP Maize205.7% increase over controlAdsorption: Highest; Desorption: Highest[10]
TSP WheatMaximum P uptake-[11]
DAP WheatSignificantly inferior to TSP-[11]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. A general overview of the common protocols used in comparative fertilizer trials is provided below.

Field Trial Design
  • Experimental Design: Most field trials utilize a Randomized Complete Block Design (RCBD) or a Split-Plot Design to minimize the effects of field variability.[12]

  • Plot Size and Replication: Plot sizes are determined based on the crop and machinery used, and treatments are typically replicated three to four times to ensure statistical validity.

  • Fertilizer Application: Fertilizers are applied at specified rates (e.g., kg P₂O₅/ha) and methods, such as broadcasting (uniformly spreading over the soil surface) or banding (placing the fertilizer in a concentrated band near the seed).[7]

Soil and Plant Analysis
  • Soil Sampling and Analysis: Soil samples are collected from the experimental plots before and after fertilizer application. Standard methods are used to determine soil properties, including pH and available phosphorus. Common methods for available phosphorus include the Olsen, Bray-1, and Mehlich-3 tests.[4]

  • Plant Tissue Analysis: Plant tissue samples (e.g., leaves, whole plants) are collected at specific growth stages to determine phosphorus concentration. The most common method for determining total phosphorus in plant material is the phosphorus molybdenum blue method following acid digestion.[2]

  • Crop Yield and Phosphorus Uptake: At maturity, the crop is harvested from each plot to determine the grain and/or biomass yield. Subsamples of the harvested material are analyzed for phosphorus content to calculate the total phosphorus uptake by the crop.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in comparative fertilizer research.

comparative_fertilizer_trial_workflow cluster_planning Phase 1: Experimental Planning cluster_field_work Phase 2: Field Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Interpretation define_objectives Define Objectives & Hypotheses select_fertilizers Select P Fertilizer Sources (MAP, DAP, TSP) define_objectives->select_fertilizers determine_rates Determine Application Rates select_fertilizers->determine_rates experimental_design Choose Experimental Design (e.g., RCBD) determine_rates->experimental_design site_selection Site Selection & Characterization experimental_design->site_selection plot_layout Plot Layout & Establishment site_selection->plot_layout fertilizer_application Fertilizer Application plot_layout->fertilizer_application crop_management Crop Planting & Management fertilizer_application->crop_management soil_sampling Soil Sampling (Pre- & Post-Treatment) crop_management->soil_sampling plant_sampling Plant Tissue Sampling crop_management->plant_sampling yield_measurement Harvest & Yield Measurement crop_management->yield_measurement lab_analysis Laboratory Analysis (Soil & Plant) soil_sampling->lab_analysis plant_sampling->lab_analysis yield_measurement->lab_analysis stat_analysis Statistical Analysis (ANOVA) lab_analysis->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation reporting Reporting & Publication interpretation->reporting

Workflow of a Comparative Phosphorus Fertilizer Field Trial.

phosphorus_uptake_pathway cluster_soil Soil Environment cluster_plant Plant Root fertilizer Applied P Fertilizer (MAP, DAP, TSP) soil_solution Soil Solution P (H₂PO₄⁻, HPO₄²⁻) fertilizer->soil_solution Dissolution adsorbed_p Adsorbed P (Soil Particles) soil_solution->adsorbed_p Adsorption/Desorption precipitated_p Precipitated P (Ca, Fe, Al Phosphates) soil_solution->precipitated_p Precipitation/Dissolution root_surface Root Surface soil_solution->root_surface Diffusion & Mass Flow transporters Phosphate Transporters root_surface->transporters Active Uptake xylem Xylem Loading & Translocation transporters->xylem plant_metabolism Plant Metabolism & Growth xylem->plant_metabolism

Simplified Pathway of Phosphorus from Fertilizer to Plant.

References

Validating the Effect of Diammonium Phosphate on Acid Fracture Conductivity in Chalk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid fracturing is a common well stimulation technique in carbonate reservoirs, such as chalk, to enhance hydrocarbon production. The process involves injecting acid into the wellbore at high pressure to create a fracture and etch the fracture faces, creating conductive channels for fluid flow. However, in soft carbonate formations like chalk, the created fracture conductivity can rapidly decline under high closure stress due to rock deformation and creep.[1][2] This guide provides a comparative analysis of using Diammonium Phosphate (B84403) (DAP) as a chemical consolidating agent to mitigate this issue, comparing its performance against untreated acid-etched fractures and other stimulation alternatives.

The fundamental problem in acid fracturing of soft chalk is that the acid, while creating initial channels, also weakens the rock structure.[3][4] This leads to the crushing of the asperities (the un-etched high points) that hold the fracture open, causing a significant loss in conductivity.[3][5] One proposed solution is to treat the fracture faces with a chemical agent that increases the rock's mechanical strength.[6][7] This guide focuses on DAP, which has been shown to effectively stiffen carbonate rock by inducing a mineralogical transformation.[6][8]

Mechanism of Action: DAP-Induced Rock Stiffening

The primary mechanism by which DAP enhances the durability of acid-etched chalk is through a chemical reaction with the calcium carbonate (CaCO₃) of the rock to form hydroxyapatite (B223615) (HAP) [Ca₁₀(PO₄)₆(OH)₂].[7][8] HAP is a significantly harder and more stable mineral than calcite. This in-situ formation of HAP binds the calcite grains together, creating a hardened, more deformation-resistant rock surface on the fracture faces.[8] This increased stiffness helps the asperities withstand higher closure stresses, thus preserving fracture conductivity over the long term.[1][9]

cluster_0 Chemical Pathway DAP Diammonium Phosphate ((NH₄)₂HPO₄) Solution Reaction Chemical Reaction (in aqueous solution) DAP->Reaction CaCO3 Chalk (Calcium Carbonate, CaCO₃) CaCO3->Reaction HAP Hydroxyapatite (HAP) [Ca₁₀(PO₄)₆(OH)₂] Formation Reaction->HAP Precipitation Stiffening Rock Surface Stiffening & Hardening HAP->Stiffening Binds Grains

Caption: Chemical reaction pathway of DAP with chalk to form hydroxyapatite.

Experimental Protocols

The data presented in this guide is derived from laboratory experiments that simulate downhole conditions. The typical workflow for these experiments is as follows:

  • Sample Preparation : Slabs are cut from large blocks of Austin Chalk. The surfaces are then prepared to be either flat or fractured to simulate different initial conditions.[1][9]

  • Baseline Measurements : The initial surface hardness, stiffness (Young's Modulus), and roughness of the chalk samples are measured using non-destructive techniques like impulse hammering and profilometry.[1][5]

  • Acid Etching : The chalk slabs are placed in an acid fracture conductivity system. A solution of 10% Hydrochloric Acid (HCl) is injected between the slabs at a high flow rate (e.g., 500 cm³/min) for a short duration (e.g., 5-10 minutes) to create etched fracture faces.[1][9] After etching, the samples are flushed with brine.[1]

  • DAP Treatment : A subset of the acid-etched samples is treated with a 1 M DAP solution. This treatment is typically conducted under high pressure (e.g., 1,000 psi) and temperature (e.g., 75°C) for an extended period (e.g., 72 hours) to facilitate the reaction and formation of HAP.[1][6][9]

  • Post-Treatment Analysis : The hardness and stiffness of both the DAP-treated and untreated samples are measured again to quantify the effect of the treatment.[5]

  • Conductivity Measurement : The pairs of chalk slabs (both treated and untreated) are placed in an API conductivity cell. Nitrogen gas is flowed through the fracture, and conductivity is measured at increasing levels of closure stress (e.g., up to 2,500 psi or higher) to simulate reservoir conditions.[5][8] Sample compaction is also recorded.[8]

cluster_workflow Experimental Workflow A 1. Austin Chalk Sample Preparation B 2. Baseline Hardness & Stiffness Measurement A->B C 3. Acid Etching (10% HCl) B->C D Control Group (No DAP Treatment) C->D Untreated E 4. DAP Treatment (1 M DAP, 75°C, 1000 psi, 72h) C->E Treated F 5. Post-Treatment Hardness Measurement D->F E->F G 6. API Fracture Conductivity Measurement (vs. Closure Stress) F->G

Caption: Standard experimental workflow for evaluating DAP treatment.

Data Presentation: Performance of DAP

Experimental results consistently demonstrate a significant improvement in the mechanical properties and fracture conductivity of chalk treated with DAP compared to untreated samples.

Mechanical Properties

Acidizing inherently softens and weakens the chalk surface.[5] DAP treatment not only reverses this damage but significantly enhances the rock's original stiffness.[5][9]

PropertyStateAustin Chalk (Typical Values)Improvement Factor
Hardness Before Acid Etching~3 GPa-
After Acid EtchingDecreased by 30-40%N/A
After DAP TreatmentOriginal hardness restored/exceededUp to 5.75x increase
Stiffness After Acid EtchingDiminishedN/A
(Reduced Elastic Modulus)After DAP TreatmentFully restored and enhanced2x to 5x increase

Data synthesized from multiple sources.[8][9][10]

Fracture Conductivity

The enhancement in mechanical stiffness translates directly to sustained fracture conductivity under increasing closure stress. While the conductivity of untreated acid-etched fractures declines sharply, DAP-treated fractures maintain significantly higher conductivity.

Closure Stress (psi)Untreated Fracture Conductivity (md-ft)DAP-Treated Fracture Conductivity (md-ft)Performance Gain
Low StressHighHigh-
Up to 2,5008607.5x

This table presents a specific experimental result for comparison.[5] Other studies report a 7x to 8x improvement in conductivity for Austin Chalk after DAP treatment.[8][9]

Comparison with Alternatives

Alternative 1: Propped Fracturing

Instead of relying on etched asperities, propped fracturing uses inert materials (proppants) like sand to keep the fracture open.[1] This is a fundamentally different approach to maintaining conductivity.

FeatureAcid Fracturing (Untreated)Acid Fracturing (DAP-Treated)Propped Hydraulic Fracturing
Mechanism Differential etching of fracture faces creates asperities.Hardened asperities from HAP formation.Proppant pack holds the fracture open.[1]
Suitability Carbonate formations.[8]Soft carbonates (chalk) prone to creep.[2]Can be used in both sandstone and carbonate formations.[2]
Performance Conductivity declines rapidly under high stress in soft chalk.[3]Sustains high conductivity under stress.[5][8]Can retain greater conductivity under high closure stress than standard acid fracturing.[8]
Cost/Complexity Simpler procedure, generally lower cost.[8]Adds a chemical treatment step to the acid fracturing process.More complex due to proppant logistics and handling.[1]
Considerations Risk of losing conductivity due to rock softening.[4]Requires proper chemical placement and reaction time.Risk of proppant embedment in soft formations, crushing, and screenout.

Studies comparing these techniques on Austin Chalk have shown that acid fracturing can generate conductivity comparable to or even higher than fracturing with 100-mesh proppant at low concentrations.[9] The addition of DAP further enhances the durability of the acid fracture, making it a more robust alternative to propped fracturing in soft chalk.

Alternative 2: Other Chemical Consolidants

While DAP is extensively studied, other chemicals have been investigated for rock consolidation.

  • Zinc Sulfate (B86663) (ZnSO₄) : This agent has been tested on carbonate rocks. One study noted that zinc sulfate increased the surface rock hardness of chalk, but the most noticeable improvement (a near quadrupling of hardness) occurred after treatment with DAP.[8] Another study observed a ~20% improvement in the hardness of chalk with zinc sulfate treatment.[7]

  • Chelating Agents (e.g., GLDA) : These have been investigated as less corrosive alternatives to strong acids like HCl for creating fracture conductivity.[11] While they can generate conductivity, their primary function is etching, not rock consolidation.

  • Alkoxysilanes (e.g., TEOS) : These are effective in consolidating carbonate rocks containing silicates but have shown poor affinity and long-term stability with pure carbonate stones.[12]

Compared to these alternatives, DAP demonstrates a more pronounced and well-documented strengthening effect specifically for chalk, directly translating to sustained acid fracture conductivity.[7][8]

Conclusion

The use of Diammonium Phosphate (DAP) presents a validated and highly effective method for enhancing the long-term conductivity of acid fractures in soft chalk formations. By chemically altering the fracture surface to form durable hydroxyapatite, DAP treatment directly counteracts the primary failure mechanism of acid-etched chalk—the weakening of the rock and subsequent collapse of fracture asperities under closure stress.[1][5] Experimental data robustly supports that DAP-treated chalk exhibits a two- to five-fold increase in stiffness and a seven- to eight-fold improvement in sustained fracture conductivity compared to untreated samples.[8][9] When compared to the alternative of propped fracturing, the DAP-enhanced acid fracturing method offers a potentially simpler, lower-cost stimulation technique that is specifically tailored to mitigate the challenges of soft carbonate reservoirs.

References

A Spectroscopic and Purity Comparison of Industrial vs. Purified Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diammonium phosphate (B84403) (DAP), with the chemical formula (NH₄)₂HPO₄, is a widely used inorganic salt. While its primary application is in agriculture as a fertilizer, its use extends to more sensitive fields such as pharmaceuticals, cosmetics, and specialized chemical synthesis.[1][2][3][4][5] For these advanced applications, the purity of DAP is a critical parameter, as impurities can have detrimental effects on experimental outcomes, product stability, and safety. This guide provides an objective comparison between industrial-grade and purified DAP, supported by spectroscopic and elemental analysis data, to aid researchers in selecting the appropriate grade for their specific needs.

Industrial-grade DAP is typically produced from wet-process phosphoric acid, which contains a significant amount of anionic and cationic impurities derived from the phosphate rock source.[2][6][7] These impurities can include heavy metals and other elements that are undesirable in research and pharmaceutical contexts.[1][2][4][7] Purification processes, such as recrystallization, are employed to remove these contaminants and produce a high-purity product.[1][3][5][7]

Data Presentation: Quantitative Comparison of Impurity Levels

The following table summarizes the elemental composition of industrial-grade DAP before and after a purification process (recrystallization), as determined by Inductively Coupled Plasma (ICP) spectroscopy. The data clearly illustrates the significant reduction in metallic impurities in the purified sample.

ImpurityIndustrial DAP (ppm)Purified DAP (ppm)
Fe₂O₃5497141 - 490
Al₂O₃689551 - 364
MgO9885212 - 462
Cr24410 - 19
Zn27923 - 99
Cd252
Mn322
V592 - 24

Source: Data adapted from "Purification of an Industrial Fertilizer (Diammonium Phosphate) Using Design of Experiments," International Journal of Materials Engineering, 2014.[1][5]

Spectroscopic Analysis: An FTIR Perspective

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups within a sample and assessing its overall chemical structure. While the fundamental FTIR spectra of industrial and purified DAP are very similar due to the identical primary compound, subtle differences can sometimes be observed.

The FTIR spectra for both grades of DAP show characteristic absorption bands corresponding to the phosphate (PO₄³⁻) and ammonium (B1175870) (NH₄⁺) groups.[1] Key vibrational modes include:

  • PO₄³⁻ vibrations: Bands around 455 cm⁻¹, 553 cm⁻¹, 895 cm⁻¹, and a broad band at 1077 cm⁻¹.[1]

  • NH₄⁺ vibrations: Bands at approximately 1462 cm⁻¹, 1718 cm⁻¹, and a broad band around 3099 cm⁻¹.[1]

In less pure industrial samples, broadening of these peaks or the appearance of small, additional peaks may occur due to the presence of impurities that can interact with the primary DAP lattice or form separate chemical species. However, for most routine analyses, the differences in FTIR spectra between the two grades may be minimal.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique used to determine the elemental composition of a sample, particularly for trace and ultra-trace metal analysis.[8][9][10]

Methodology:

  • Sample Preparation:

    • Accurately weigh a representative sample of both industrial and purified DAP.

    • Digest the solid samples using ultrapure concentrated acids (e.g., nitric acid) in a clean, inert vessel. Microwave digestion is often employed to ensure complete dissolution and reduce the risk of contamination.[8]

    • Dilute the digested samples to a suitable concentration with deionized water (18.2 MΩ·cm) to fall within the linear dynamic range of the instrument.

  • Instrumentation and Analysis:

    • Aspirate the prepared sample solution into the ICP-MS system.

    • The sample is nebulized and passed into a high-temperature argon plasma (6,000-10,000 K), which atomizes and ionizes the elements.

    • The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector quantifies the abundance of each ion, which is then correlated to the concentration of the element in the original sample using calibration standards.

  • Data Interpretation:

    • The concentrations of various elemental impurities (e.g., Fe, Al, Mg, Cr, Zn, Cd, Mn, V) are reported in parts per million (ppm) or parts per billion (ppb).

Structural Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the chemical bonds and functional groups present in the DAP samples.

Methodology:

  • Sample Preparation:

    • Prepare solid samples using the KBr pellet method.[11]

    • Grind a small amount of the DAP sample with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Analysis:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Perkin Elmer BX FTIR spectrometer).[1]

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[11][12]

    • Collect a background spectrum of the empty sample chamber or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Interpretation:

    • Analyze the resulting spectrum for the characteristic absorption peaks of (NH₄)₂HPO₄.

    • Compare the spectra of the industrial and purified samples, noting any differences in peak position, shape, or the presence of additional peaks that might indicate impurities.

Determination of P₂O₅ and Nitrogen Content

These methods are used to determine the primary nutrient content and overall purity of the DAP.

Methodology for P₂O₅ Content (Gravimetric Method): [1][13]

  • Dissolve a known weight of the DAP sample in water.

  • Precipitate the phosphate as magnesium ammonium phosphate (MgNH₄PO₄·6H₂O) by adding a magnesium salt solution in an ammoniacal buffer.[13]

  • Filter, wash, and dry the precipitate.

  • Ignite the precipitate to convert it to magnesium pyrophosphate (Mg₂P₂O₇).

  • The weight of the resulting magnesium pyrophosphate is used to calculate the percentage of P₂O₅ in the original sample.

Methodology for Nitrogen Content (Kjeldahl Method): [1]

  • Digest a known weight of the DAP sample with a strong acid (e.g., sulfuric acid) and a catalyst, which converts the nitrogen into ammonium sulfate.

  • Make the digested solution alkaline with sodium hydroxide. The ammonia (B1221849) is then distilled and collected in a standard acid solution.

  • Titrate the excess acid in the receiving solution with a standard base to determine the amount of ammonia that was distilled.

  • Calculate the percentage of nitrogen in the original sample based on the amount of ammonia collected.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Conclusion Industrial_DAP Industrial DAP Sample ICP_MS ICP-MS Analysis (Elemental Impurities) Industrial_DAP->ICP_MS FTIR FTIR Spectroscopy (Functional Groups) Industrial_DAP->FTIR Titration Titration/Gravimetric (N & P₂O₅ Content) Industrial_DAP->Titration Purified_DAP Purified DAP Sample Purified_DAP->ICP_MS Purified_DAP->FTIR Purified_DAP->Titration Impurity_Data Quantitative Impurity Data (ppm) ICP_MS->Impurity_Data Spectra FTIR Spectra Comparison FTIR->Spectra Purity_Assay Purity Assay (%N, %P₂O₅) Titration->Purity_Assay Comparison Comparative Assessment Impurity_Data->Comparison Spectra->Comparison Purity_Assay->Comparison

Caption: Experimental workflow for the comparative analysis of DAP samples.

logical_relationship cluster_grades DAP Grades & Purity cluster_applications Applications Industrial Industrial Grade DAP High level of impurities (Fe, Al, Mg, heavy metals) Agri Agriculture Fertilizers Feed Additives Industrial->Agri Suitable For Pharma Pharmaceuticals & Research Drug formulation Reagent chemical Cosmetics Industrial->Pharma Unsuitable Due To Impurity Interference Purified Purified Grade DAP Low level of impurities (Trace metals reduced) Purified->Pharma Required For

Caption: Relationship between DAP purity and its primary applications.

References

Diammonium Phosphate vs. Fused Calcium-Magnesium Phosphate: A Comparative Guide on Soil pH Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Diammonium Phosphate (B84403) (DAP) and Fused Calcium-Magnesium Phosphate (FMP) on soil pH, supported by experimental data. Understanding these differences is critical for optimizing agricultural productivity and maintaining soil health.

Executive Summary

Diammonium phosphate (DAP) and Fused Calcium-Magnesium Phosphate (FMP) are two widely used phosphate fertilizers with markedly different effects on soil pH. DAP provides a temporary, localized increase in pH upon application, but its long-term effect is soil acidification due to the nitrification of ammonium (B1175870).[1][2][3] Conversely, FMP is an alkaline fertilizer that consistently raises soil pH, making it suitable for acidic soil remediation.[4][5][6] The choice between these fertilizers can significantly impact soil chemistry, nutrient availability, and crop performance.

Comparative Data on Soil pH

The following table summarizes the quantitative impact of DAP and FMP on soil pH based on experimental findings.

FertilizerInitial Soil pH ChangeLong-term Soil pH ChangeOptimal Soil Type
Diammonium Phosphate (DAP) Temporary, localized increase (pH ~7.5-8.0 in solution)[1][2][7]Acidification[1][3][8]Neutral to slightly alkaline soils; can be used on acidic soils with careful management[9][10]
Fused Calcium-Magnesium Phosphate (FMP) Alkaline reaction, increase in pH[4][11][12]Sustained increase in pH[5]Acidic soils[4][6]

A study on acidic sugarcane soils demonstrated that replacing FMP with DAP led to a significant decrease in soil pH over time.[13]

Experimental Protocols

Experiment 1: Long-Term Application of Fused Calcium-Magnesium Phosphate
  • Objective: To investigate the long-term effects of FMP on soil chemical properties, including pH.

  • Methodology: A 31-year field experiment was conducted on a single rice paddy field. Different fertilizer treatments were applied, including a control group with standard NPK chemical fertilizer and a group receiving the standard fertilizer plus FMP and calcium silicate. Soil samples were collected from various depths (0-25 cm) and analyzed for chemical properties, including pH.[5][14]

  • Results: The long-term application of FMP resulted in an increase in soil pH compared to the control group that only received chemical fertilizer.[5]

Experiment 2: Short-Term pH Dynamics around DAP Granules
  • Objective: To understand the immediate and short-term pH changes in the soil surrounding a DAP granule.

  • Methodology: DAP granules are applied to the soil. The dissolution of DAP releases ammonium (NH₄⁺) and hydrogen phosphate (HPO₄²⁻) ions. The ammonium hydrolyzes to ammonia (B1221849) (NH₃), which creates an alkaline zone (pH ~7.5-8.0) around the granule.[2][8] Over the subsequent weeks, soil bacteria convert the ammonium to nitrate (B79036) (NO₃⁻) through nitrification. This process releases hydrogen ions (H⁺), leading to a decrease in pH and acidification of the surrounding soil.[2][3] Soil pH is measured at intervals in the immediate vicinity of the applied granules.

  • Results: An initial, temporary increase in soil pH is observed, followed by a gradual decrease to a level more acidic than the initial soil pH.[1][8]

Mechanisms of Action on Soil pH

The differing impacts of DAP and FMP on soil pH are rooted in their chemical compositions and reactions within the soil.

Diammonium Phosphate (DAP):

  • Initial Alkalinity: Upon dissolution, DAP releases ammonium ions (NH₄⁺). In the microsite around the fertilizer granule, some of this ammonium is converted to ammonia gas (NH₃), a process that consumes hydrogen ions and results in a temporary increase in pH.[2]

  • Long-term Acidity: The primary long-term effect is driven by the nitrification of the ammonium ions by soil microorganisms. This two-step process converts ammonium to nitrate and releases hydrogen ions (H⁺), leading to soil acidification.[3]

Fused Calcium-Magnesium Phosphate (FMP):

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical pathways through which DAP and FMP influence soil pH.

DAP_pH_Impact DAP Diammonium Phosphate ((NH₄)₂HPO₄) Dissolution Dissolution in Soil Water DAP->Dissolution NH4 Ammonium (NH₄⁺) Dissolution->NH4 NH3 Ammonia (NH₃) (Temporary pH Increase) NH4->NH3 Nitrification Nitrification by Soil Microbes NH4->Nitrification H_plus Hydrogen Ions (H⁺) (Long-term pH Decrease) Nitrification->H_plus NO3 Nitrate (NO₃⁻) Nitrification->NO3

Caption: Impact of Diammonium Phosphate (DAP) on Soil pH.

FMP_pH_Impact FMP Fused Calcium-Magnesium Phosphate (FMP) Dissolution Dissolution by Root Exudates/Soil Acids FMP->Dissolution AcidicSoil Acidic Soil (High H⁺ Concentration) AcidicSoil->Dissolution Consumption Consumption of H⁺ Dissolution->Consumption Nutrients Release of Ca²⁺, Mg²⁺, P Dissolution->Nutrients pH_Increase Increased Soil pH Consumption->pH_Increase

Caption: Impact of Fused Calcium-Magnesium Phosphate (FMP) on Soil pH.

References

A Comparative Guide to Alternative Manufacturing Routes for Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diammonium phosphate (B84403) (DAP), a vital component in many industrial and agricultural applications, is traditionally manufactured through a well-established but energy-intensive process. As the demand for sustainable and efficient manufacturing grows, researchers are actively investigating alternative routes for DAP production. This guide provides an objective comparison of the conventional manufacturing process with emerging alternatives, supported by available experimental data and detailed methodologies.

Conventional Manufacturing Route: The Pre-Neutralizer/Granulator Process

The traditional method for producing diammonium phosphate involves the reaction of phosphoric acid and ammonia (B1221849). The process can be summarized in the following key stages:

  • Phosphoric Acid Production: The process typically begins with the production of phosphoric acid, commonly achieved by reacting phosphate rock with sulfuric acid.

  • Pre-Neutralization: The phosphoric acid is then partially neutralized with ammonia in a tank reactor, often referred to as a pre-neutralizer. This exothermic reaction forms a slurry containing a mixture of monoammonium phosphate (MAP) and diammonium phosphate.

  • Granulation: The resulting slurry is sprayed onto a bed of recycled DAP fines in a rotating drum granulator. Additional ammonia is introduced into the granulator to complete the neutralization process and promote the formation of granules.

  • Drying and Cooling: The wet granules are then dried in a rotary dryer, typically using fossil fuels, to reduce the moisture content. Following drying, the granules are cooled.

  • Screening and Packaging: The final step involves screening the granules to obtain the desired particle size. Oversized and undersized granules are crushed and recycled back to the granulator.

Experimental Protocol: Conventional DAP Production

A representative experimental procedure for the conventional production of DAP in a laboratory or pilot scale would involve:

  • Phosphoric Acid Preparation: Prepare a solution of phosphoric acid with a specific concentration (e.g., 40-54% P₂O₅).

  • Pre-neutralization: In a stirred tank reactor, gradually add anhydrous or aqueous ammonia to the phosphoric acid solution. Monitor and control the temperature, as the reaction is exothermic. The mole ratio of ammonia to phosphoric acid is typically maintained between 1.4 and 1.5.

  • Slurry Formation: Continue the reaction until a slurry of the desired consistency and composition (a mix of MAP and DAP) is formed.

  • Granulation: Transfer the slurry to a laboratory-scale drum granulator containing a bed of recycled DAP fines. Introduce additional ammonia gas into the granulator while rotating the drum to facilitate granule formation and growth.

  • Drying: Dry the resulting granules in a laboratory oven or a small-scale rotary dryer at a controlled temperature (e.g., 90-120°C) to achieve a target moisture content (typically below 2%).[1]

  • Screening: Sieve the dried granules to separate the product into different size fractions.

Alternative Manufacturing Routes

Several alternative manufacturing routes for DAP are being explored to address the economic and environmental shortcomings of the conventional process. These alternatives focus on improving energy efficiency, utilizing sustainable raw materials, and enhancing product quality.

The Pipe Reactor Process

A significant and commercially adopted alternative to the conventional pre-neutralizer is the pipe reactor process. In this method, the neutralization reaction between phosphoric acid and ammonia occurs within a specially designed pipe, offering several advantages.

Process Description:

The pipe reactor process integrates the reaction and slurry formation steps into a single, continuous operation. Phosphoric acid and ammonia are fed into one end of the pipe reactor, where they react vigorously under pressure. The heat of reaction vaporizes a significant portion of the water in the feed, producing a concentrated melt or slurry that is directly sprayed into the granulator.

Key Advantages:

  • Energy Efficiency: The pipe reactor process significantly reduces or eliminates the need for fossil fuels for drying, as the heat of reaction is effectively utilized for water evaporation.[2]

  • Lower Recycle Ratio: The production of a more concentrated slurry in the pipe reactor leads to a lower recycle ratio of fines to the granulator, typically around 2:1 to 3:1, compared to approximately 5:1 in the conventional process.[2][3] This increases the overall production capacity of the plant.

  • Reduced Capital and Operating Costs: The elimination of the pre-neutralizer tank and the reduction in dryer size lead to lower capital investment and reduced operational costs.[2]

Experimental Protocol: Pipe Reactor Synthesis of DAP

A laboratory-scale simulation of the pipe reactor process for DAP synthesis would involve the following steps:

  • Reactant Feed: Prepare streams of phosphoric acid (e.g., 40-54% P₂O₅) and anhydrous or gaseous ammonia.

  • Reaction in a High-Pressure Reactor: Introduce the phosphoric acid and ammonia streams simultaneously into a heated and pressurized tubular reactor. The reactor should be designed to withstand the corrosive nature of the reactants and the exothermic reaction.

  • Control of Reaction Parameters: Maintain the reactor temperature (typically 150-180°C) and pressure to ensure a complete reaction and the formation of a concentrated ammonium (B1175870) phosphate melt.[1] The N:P molar ratio is controlled by adjusting the feed rates of the reactants.

  • Slurry Discharge and Granulation: The hot melt is then discharged through a nozzle into a laboratory granulator containing a bed of recycled DAP fines.

  • Drying and Analysis: The resulting granules are collected and may require minimal or no further drying. The product is then analyzed for its nutrient content, moisture, and physical properties.

"Green DAP": Production from Recovered Phosphorus

A more sustainable approach to DAP manufacturing involves the utilization of phosphorus recovered from waste streams, such as municipal wastewater and agricultural runoff. This "Green DAP" concept aims to create a circular economy for phosphorus, reducing the reliance on finite phosphate rock reserves and mitigating water pollution.

Process Description:

The most common method for phosphorus recovery is through the precipitation of struvite (magnesium ammonium phosphate, MgNH₄PO₄·6H₂O) from wastewater. The recovered struvite can then be used as a slow-release fertilizer itself or potentially as a feedstock for DAP production. The conversion of struvite to DAP is an area of ongoing research, with potential routes including:

  • Acidulation and Ammoniation: Struvite can be treated with an acid (such as phosphoric acid or sulfuric acid) to release the phosphate, which can then be reacted with ammonia to form DAP.

  • Thermal Decomposition: Thermal treatment of struvite can also be explored to release ammonia and produce a magnesium phosphate compound, which could then be further processed.

Challenges and Opportunities:

The primary challenge in this route is the economic feasibility and scalability of converting recovered struvite into DAP. While the environmental benefits are significant, the cost of recovery and conversion must be competitive with conventional DAP production.[2][4][5][6] However, as phosphorus recovery technologies advance and the value of recovered nutrients is increasingly recognized, this route holds considerable promise for sustainable fertilizer production.

Experimental Protocol: Conceptual DAP Synthesis from Struvite

A hypothetical experimental protocol to explore the conversion of struvite to DAP could involve:

  • Struvite Procurement: Obtain a sample of recovered struvite from a wastewater treatment facility or synthesize it in the lab.

  • Acid Digestion: In a reaction vessel, dissolve the struvite in a stoichiometric amount of phosphoric acid. This step aims to release the phosphate from the struvite complex.

  • Ammoniation: Neutralize the resulting solution with ammonia to a pH suitable for DAP formation (typically around 7.5-8).

  • Crystallization and Separation: Allow DAP to crystallize from the solution. The crystals can then be separated by filtration.

  • Drying and Characterization: Dry the DAP crystals and analyze their purity, nutrient content, and physical properties.

Advanced Granulation Techniques: Fluidized Bed Granulation

While the conventional process utilizes drum granulators, fluidized bed granulation offers an alternative with potential benefits in terms of granule quality and process control.

Process Description:

In fluidized bed granulation, a bed of solid particles (DAP fines) is suspended in an upward flow of heated air. A liquid binder (in this case, the ammonium phosphate slurry) is sprayed onto the fluidized particles. The intimate contact between the particles and the hot air promotes efficient drying and agglomeration, leading to the formation of uniform granules.

Potential Advantages:

  • Improved Granule Quality: Fluidized bed granulation can produce more spherical and uniform granules with a narrower size distribution compared to drum granulation.[7]

  • Enhanced Process Control: The operating parameters of a fluidized bed granulator, such as air velocity, temperature, and spray rate, can be precisely controlled, allowing for better optimization of the granulation process.[8][9]

  • Integration of Drying: The granulation and drying steps are effectively combined in a single unit, potentially reducing equipment footprint and energy consumption.

Experimental Protocol: Fluidized Bed Granulation of DAP

A laboratory-scale fluidized bed granulation experiment for DAP would typically involve:

  • Slurry Preparation: Prepare an ammonium phosphate slurry similar to the conventional process.

  • Fluidized Bed Setup: Load a laboratory-scale fluidized bed granulator with DAP fines as the seed material.

  • Fluidization: Introduce a controlled flow of heated air from the bottom of the granulator to fluidize the seed particles.

  • Spraying: Spray the prepared ammonium phosphate slurry onto the fluidized bed at a controlled rate.

  • Granule Growth and Drying: Continue the spraying and fluidization process until the granules reach the desired size. The hot fluidizing air simultaneously dries the granules.

  • Product Collection and Analysis: Collect the granulated product and analyze its particle size distribution, crush strength, and other relevant properties.

Quantitative Comparison of Manufacturing Routes

The following table summarizes the key performance indicators for the conventional and alternative DAP manufacturing routes based on available data. It is important to note that the data for "Green DAP" and fluidized bed granulation are less established and more variable.

ParameterConventional Process (Pre-Neutralizer/Drum Granulator)Pipe Reactor Process"Green DAP" (from Struvite)Fluidized Bed Granulation
Energy Consumption High (significant fuel for drying, e.g., ~400,000 Btu/ton of product)[2]Low (drying often not required)[2]Potentially high, depending on the conversion processModerate to High (energy for fluidization)
Recycle Ratio High (approx. 5:1)[2]Low (approx. 2:1 - 3:1)[2][3]N/A (depends on the specific process)Potentially lower than drum granulation
Capital Cost HighLower than conventionalHighly variable, depends on recovery and conversion technologyComparable to or higher than drum granulation
Operating Cost HighLower than conventionalPotentially high due to processing complexityVariable, depends on energy costs
Raw Materials Phosphate rock, AmmoniaPhosphate rock, AmmoniaRecovered Phosphorus (Struvite), AmmoniaPhosphate rock, Ammonia
Environmental Impact High (mining, energy use, emissions)Lower (reduced energy consumption and emissions)Significantly lower (circular economy, waste valorization)Lower emissions compared to drum granulation
Product Quality Established standardGood, can be improvedDependent on purity of recovered PPotentially more uniform and spherical granules

Visualizing the Manufacturing Routes

To better understand the workflows of these manufacturing processes, the following diagrams have been generated using the DOT language.

Conventional DAP Manufacturing Workflow

Conventional_DAP_Workflow cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_output Output Phosphate Rock Phosphate Rock Phosphoric Acid Production Phosphoric Acid Production Phosphate Rock->Phosphoric Acid Production Sulfuric Acid Sulfuric Acid Sulfuric Acid->Phosphoric Acid Production Ammonia Ammonia Pre-neutralizer Pre-neutralizer Ammonia->Pre-neutralizer Drum Granulator Drum Granulator Ammonia->Drum Granulator Phosphoric Acid Production->Pre-neutralizer Pre-neutralizer->Drum Granulator Slurry Dryer Dryer Drum Granulator->Dryer Cooler Cooler Dryer->Cooler Screening Screening Cooler->Screening DAP Product DAP Product Screening->DAP Product Recycled Fines Recycled Fines Screening->Recycled Fines Recycled Fines->Drum Granulator Pipe_Reactor_DAP_Workflow cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_output Output Phosphoric Acid Phosphoric Acid Pipe Reactor Pipe Reactor Phosphoric Acid->Pipe Reactor Ammonia Ammonia Ammonia->Pipe Reactor Drum Granulator Drum Granulator Pipe Reactor->Drum Granulator Melt/Slurry Cooler Cooler Drum Granulator->Cooler Screening Screening Cooler->Screening DAP Product DAP Product Screening->DAP Product Recycled Fines Recycled Fines Screening->Recycled Fines Recycled Fines->Drum Granulator Green_DAP_Workflow cluster_source Phosphorus Source cluster_recovery Recovery Process cluster_conversion Conversion Process cluster_dap_production DAP Production cluster_output Output Wastewater Wastewater Struvite Precipitation Struvite Precipitation Wastewater->Struvite Precipitation Struvite Conversion Struvite Conversion Struvite Precipitation->Struvite Conversion Recovered Struvite Ammoniation & Granulation Ammoniation & Granulation Struvite Conversion->Ammoniation & Granulation Phosphate Solution Green DAP Green DAP Ammoniation & Granulation->Green DAP

References

Comparative fire retardancy performance of diammonium phosphate and other agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the fire retardancy performance of diammonium phosphate (B84403) (DAP) with other commonly used agents, including ammonium (B1175870) sulfate (B86663) (AS), huntite/hydromagnesite minerals, ammonium polyphosphate (APP), and expandable graphite (B72142) (EG). The information is intended for researchers, scientists, and drug development professionals, presenting objective data from various experimental studies to facilitate informed decisions in material science and safety.

Quantitative Performance Data

The fire retardancy efficacy of these agents has been evaluated across various materials, including polymers and cellulosic substrates like wood and textiles. Key performance indicators such as the Limiting Oxygen Index (LOI), UL-94 vertical burn ratings, cone calorimetry data, and thermogravimetric analysis (TGA) results are summarized below.

Limiting Oxygen Index (LOI) and UL-94 Ratings

The LOI indicates the minimum oxygen concentration required to sustain combustion, with higher values signifying better fire resistance.[1][2][3] The UL-94 is a standard test for the flammability of plastic materials.

Fire Retardant AgentPolymer/MaterialConcentration (wt%)LOI (%)UL-94 RatingSource
Diammonium Phosphate (DAP) Epoxy Resin (DAP@SiO2)1233.2V-0[4]
Ammonium Polyphosphate (APP) Epoxy Resin1534.4V-1[5]
Modified APP (DDP) Epoxy Resin1537.1V-0[5][6]
Ammonium Sulfate (AS) Pistacia lentiscus L.Not SpecifiedEffectiveNot Specified
Huntite/Hydromagnesite Pistacia lentiscus L.Not SpecifiedLess Effective than DAP/ASNot Specified
Cone Calorimetry Data

Cone calorimetry measures key fire behavior parameters such as the peak Heat Release Rate (pHRR) and Total Heat Release (THR). Lower values indicate better fire retardancy.

Fire Retardant AgentPolymer/MaterialConcentration (wt%)pHRR (kW/m²)THR (MJ/m²)Source
Diammonium Phosphate (DAP) Wood-based decking10-~1.4[7]
Ammonium Polyphosphate (APP) Wood Flour/PP Composite15Lower than neat polymerLower than neat polymer[8]
Expandable Graphite (EG) Wood Flour/PP Composite15Lower than neat polymerLower than neat polymer[8]
EG + APP (Synergistic) Wood Flour/PP Composite10 (EG) + 5 (APP)Lowest among testedLowest among tested[8]
Modified APP (DDP) Epoxy Resin15Reduced by 32.3% vs neat EPReduced by 32.3% vs neat EP[5][6]
Thermogravimetric Analysis (TGA) Data

TGA evaluates the thermal stability of materials by measuring weight loss as a function of temperature. A higher char yield at elevated temperatures is indicative of better fire retardant performance.

| Fire Retardant Agent | Polymer/Material | Temperature (°C) | Char Yield (%) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Diammonium Phosphate (DAP) | Flax Fibers | Not Specified | Increased |[9] | | Ammonium Polyphosphate (APP) | - | 800 | 28.1 |[5] | | Modified APP (DDP) | - | 800 | 44.6 |[5] | | Untreated Cotton | Cotton Fibers | Not Specified | Lower |[10] | | DAP-treated Cotton | Cotton Fibers | Not Specified | Higher |[10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and a clear understanding of the presented data.

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863 / ISO 4589-2.

  • Apparatus: A heat-resistant glass tube, a specimen holder, gas supply (oxygen and nitrogen), and an ignition source.

  • Procedure:

    • A vertically oriented specimen is placed inside the glass column.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the column.

    • The top of the specimen is ignited.

    • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion is determined.[2]

UL-94 Vertical Burn Test
  • Standard: UL-94.

  • Apparatus: A test chamber, a specimen holder, a Bunsen burner, and a cotton patch.

  • Procedure:

    • A rectangular test specimen is held vertically.

    • A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • The flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.

    • Observations are made regarding the dripping of flaming particles that might ignite the cotton patch below.

    • Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and dripping behavior.

Cone Calorimeter Test
  • Standard: ASTM E1354 / ISO 5660-1.

  • Apparatus: A conical radiant heater, a specimen holder, an exhaust system with gas analysis, and a load cell.[11]

  • Procedure:

    • A 100mm x 100mm specimen is placed horizontally under the conical heater.[11][12]

    • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[11][12]

    • An electric spark ignites the gases emitted from the decomposing material.

    • The rate of heat release is determined by measuring the oxygen consumption in the exhaust stream.[11]

    • Other parameters like mass loss, time to ignition, and smoke production are also recorded.[12]

Thermogravimetric Analysis (TGA)
  • Apparatus: A high-precision balance with a furnace.

  • Procedure:

    • A small sample of the material is placed in a crucible.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as weight loss versus temperature, from which thermal stability and char yield are determined.

Mechanisms of Fire Retardancy

The fire retardant mechanisms of DAP and the compared agents involve different chemical and physical actions in both the gas and condensed phases.

Diammonium Phosphate (DAP)

DAP functions in both the condensed and gas phases. Upon heating, it decomposes to release ammonia (B1221849) (NH₃) and phosphoric acid (H₃PO₄). The ammonia gas dilutes the flammable gases and oxygen in the gas phase. In the condensed phase, the phosphoric acid catalyzes the dehydration of the polymer, promoting the formation of a protective char layer that insulates the underlying material from heat and fuel.[13][14]

DAP_Mechanism DAP Diammonium Phosphate (DAP) Decomposition Thermal Decomposition DAP->Decomposition Heat Heat Heat->DAP Ammonia Ammonia (NH₃) Decomposition->Ammonia Phosphoric_Acid Phosphoric Acid (H₃PO₄) Decomposition->Phosphoric_Acid Gas_Phase Gas Phase Action Dilution Dilution of Flammable Gases & Oxygen Gas_Phase->Dilution Condensed_Phase Condensed Phase Action Catalysis Catalytic Dehydration Condensed_Phase->Catalysis Ammonia->Gas_Phase Phosphoric_Acid->Condensed_Phase Char_Formation Protective Char Layer Catalysis->Char_Formation Insulation Thermal Insulation & Fuel Barrier Char_Formation->Insulation

Fire retardant mechanism of Diammonium Phosphate (DAP).
Ammonium Polyphosphate (APP)

Similar to DAP, APP acts in both the gas and condensed phases. It thermally decomposes to produce ammonia and polyphosphoric acid. The polyphosphoric acid promotes char formation, creating a barrier. The release of non-flammable gases like ammonia dilutes the fuel in the gas phase.[15][16]

APP_Mechanism APP Ammonium Polyphosphate (APP) Decomposition Thermal Decomposition APP->Decomposition Heat Heat Heat->APP Ammonia Ammonia (NH₃) Decomposition->Ammonia Polyphosphoric_Acid Polyphosphoric Acid Decomposition->Polyphosphoric_Acid Gas_Phase Gas Phase Action Dilution Dilution of Flammable Gases Gas_Phase->Dilution Condensed_Phase Condensed Phase Action Char_Promotion Char Formation Condensed_Phase->Char_Promotion Ammonia->Gas_Phase Polyphosphoric_Acid->Condensed_Phase Barrier Insulating Barrier Char_Promotion->Barrier

Fire retardant mechanism of Ammonium Polyphosphate (APP).
Huntite and Hydromagnesite

These mineral fire retardants act primarily through endothermic decomposition. When heated, they release water and carbon dioxide. This process absorbs heat, cooling the material, and the released gases dilute the flammable vapors and oxygen in the surrounding atmosphere. Huntite can also form a stable, insulating residue.[17][18][19]

Minerals_Mechanism Minerals Huntite & Hydromagnesite Decomposition Endothermic Decomposition Minerals->Decomposition Heat Heat Heat->Minerals Gas_Release Gas Release Decomposition->Gas_Release Residue_Formation Residue Formation Decomposition->Residue_Formation Water_Vapor Water (H₂O) Gas_Release->Water_Vapor Carbon_Dioxide Carbon Dioxide (CO₂) Gas_Release->Carbon_Dioxide Insulating_Layer Insulating Residue (Huntite) Residue_Formation->Insulating_Layer Cooling Cooling Effect Water_Vapor->Cooling Dilution Dilution of Flammable Gases Carbon_Dioxide->Dilution

Fire retardant mechanism of Huntite and Hydromagnesite.
Expandable Graphite (EG)

Expandable graphite is an intumescent fire retardant. Upon heating, the layers of graphite expand significantly, forming a thick, insulating char layer ("worm-like" structure). This layer acts as a physical barrier, preventing heat transfer to the polymer and limiting the release of flammable gases.[8][20][21][22][23]

EG_Mechanism EG Expandable Graphite (EG) Expansion Exfoliation & Expansion EG->Expansion Heat Heat Heat->EG Intumescent_Layer Intumescent Char Layer Expansion->Intumescent_Layer Physical_Barrier Physical Barrier Intumescent_Layer->Physical_Barrier Heat_Insulation Heat Insulation Physical_Barrier->Heat_Insulation Gas_Barrier Flammable Gas Barrier Physical_Barrier->Gas_Barrier

Fire retardant mechanism of Expandable Graphite (EG).

Experimental Workflow

The general workflow for evaluating the fire retardancy of a material treated with a fire retardant agent is outlined below.

Experimental_Workflow Start Start: Select Material & Fire Retardant Preparation Sample Preparation (e.g., compounding, coating) Start->Preparation Conditioning Specimen Conditioning (e.g., ASTM standards) Preparation->Conditioning Testing Fire Retardancy Testing Conditioning->Testing LOI LOI Test (ASTM D2863) Testing->LOI UL94 UL-94 Test Testing->UL94 Cone Cone Calorimetry (ASTM E1354) Testing->Cone TGA TGA Testing->TGA Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis TGA->Data_Analysis Conclusion Conclusion on Performance Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Diamine Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handle a wide array of chemical substances daily. Understanding the proper disposal procedures for each is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of diamine phosphate (B84403) ((NH₄)₂HPO₄), also known as diammonium phosphate (DAP).

Key Disposal Considerations

The primary principle for the disposal of diamine phosphate is to prevent its release into the environment, particularly into waterways, drains, and sewers.[1][2][3] this compound is an inorganic salt, and while not classified as hazardous waste, its introduction into aquatic environments can lead to eutrophication due to its nutrient content (ammonia and phosphate). Therefore, disposal must always comply with local, regional, and national regulations.[1][4][5][6][7]

ParameterRecommendationSource
Regulatory Compliance Disposal must adhere to all applicable local, regional, and national environmental protection and waste disposal legislation.[1][4][6][7]
Environmental Protection Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[1][2][3]
Reuse/Recycling If the material is uncontaminated, the preferred option is to reuse or recycle it for its intended purpose, such as a fertilizer.[2][5][8]
Waste Contractor For surplus or non-recyclable products, disposal should be handled by a licensed waste disposal contractor.[1][2]
Spill Management Spills should be contained, swept or vacuumed, and placed in a designated, labeled container for disposal or reuse.[1][2][3][6]
Container Disposal Empty containers may retain product residues and should be disposed of in a safe way, often through a licensed contractor.[1][8]

Step-by-Step Disposal Procedures

The following steps provide a general guideline for the proper disposal of this compound. Specific institutional protocols should always be followed.

1. Assessment of the Waste Material

  • Contaminated vs. Uncontaminated: Determine if the this compound is contaminated with other chemicals.

    • Uncontaminated: If the material is pure and unused, consider beneficial reuse.[5] It can be used as a fertilizer where appropriate and in accordance with local regulations.[8]

    • Contaminated: If contaminated, it must be treated as chemical waste. The nature of the contaminant will dictate the precise disposal route.

2. Small Quantity Disposal (Laboratory Scale)

For small quantities of uncontaminated this compound solution:

  • Neutralization (if necessary): While this compound solutions are generally not highly acidic or basic, it is good practice to check the pH. If required by your facility's procedures, adjust the pH to a neutral range (typically 6-8) using a suitable acid or base.

  • Dilution: For very small, neutralized quantities, some institutional guidelines may permit disposal down the drain with copious amounts of water. However, always consult and adhere to your institution's specific wastewater disposal regulations and local ordinances. Many sources advise against sewer disposal.[1]

  • Collection for Contractor Disposal: The safest and most universally compliant method is to collect all this compound waste (solid and liquid) in a designated, properly labeled waste container for pickup by a licensed waste disposal contractor.[1][2]

3. Large Quantity and Spill Disposal

  • Containment: In the event of a spill, prevent the material from entering drains, sewers, or waterways.[2][3][6] For large spills, create a dike around the area.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, goggles, and respiratory protection if dust is generated.[4][6][8]

  • Cleanup:

    • For solid spills, sweep or vacuum the material and place it into a designated and labeled waste container.[1][2][3][6] Avoid generating dust.[6]

    • The collected material can then be recovered for reuse if uncontaminated or disposed of via a licensed waste disposal contractor.[2]

  • Final Cleaning: After the bulk of the material has been removed, the area can be flushed with water, and the runoff collected for proper disposal.[3][7]

4. Disposal of Empty Containers

  • Empty containers may retain product residue and should be handled as part of the waste stream.[1]

  • Rinse containers thoroughly before reuse.[8] If not reused, they should be rendered unusable and disposed of through an approved waste disposal contractor.[8]

Note on Experimental Protocols: The disposal of chemical waste like this compound is governed by regulatory and safety protocols, not experimental procedures. Therefore, experimental protocols in the traditional scientific sense are not applicable to this topic. The provided information is based on established safety data and regulatory guidance.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_waste Assess Waste Material start->assess_waste is_contaminated Is it contaminated? assess_waste->is_contaminated uncontaminated Uncontaminated is_contaminated->uncontaminated No contaminated Contaminated is_contaminated->contaminated Yes reuse Beneficial Reuse (e.g., as fertilizer) uncontaminated->reuse collect_waste Collect in Labeled Waste Container contaminated->collect_waste end End: Proper Disposal reuse->end disposal_contractor Dispose via Licensed Waste Contractor collect_waste->disposal_contractor disposal_contractor->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Guidance for Handling Diammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for handling Diammonium Phosphate (DAP), including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling Diammonium Phosphate, the following personal protective equipment is recommended to ensure personal safety and prevent exposure.[1][2][3][4][5][6][7][8][9][10][11]

PPE CategoryRecommended EquipmentSpecification Examples
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1-compliant
Hand Protection Impermeable/chemical-resistant glovesNitrile, neoprene, PVC, or rubber gloves[1][4][5][6][10]
Body Protection Laboratory coat, long-sleeved clothing, and long pantsStandard cotton or flame-resistant material
Respiratory Protection Air-purifying respirator with a particulate filter (if dust is generated)NIOSH-approved respirator for dusts[1]
Exposure Limits

Below are the occupational exposure limits for particulates not otherwise regulated, which applies to Diammonium Phosphate dust.

OrganizationExposure LimitValue
OSHA Permissible Exposure Limit (PEL) - Total Dust15 mg/m³
OSHA Permissible Exposure Limit (PEL) - Respirable Fraction5 mg/m³
ACGIH Threshold Limit Value (TLV) - Inhalable Particulates10 mg/m³
ACGIH Threshold Limit Value (TLV) - Respirable Particulates3 mg/m³

Data sourced from Safety Data Sheets.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of Diammonium Phosphate.

Preparation
  • Ensure a well-ventilated work area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][3][5]

  • Have an emergency eyewash station and safety shower readily accessible.[1]

  • Assemble all necessary equipment and reagents before commencing work.

Handling
  • Wear the recommended personal protective equipment at all times.[1][2][3][4][5]

  • Avoid direct contact with the skin, eyes, and clothing.[2][4][8]

  • Minimize the generation of dust when handling the solid compound.[2][4] Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Wash hands thoroughly after handling.[1][2][4][9][10]

Storage
  • Store in a dry, well-ventilated area in a tightly closed container.[2][8]

  • Keep away from incompatible materials such as strong acids, strong bases, and alkalis.[1][8] Material may be corrosive to iron, aluminum, zinc, and copper.[2][5]

Emergency Response Plan

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][8][10][12][13] Seek medical attention if irritation persists.[8][12]

  • Skin Contact: Wash contaminated skin with mild soap and water.[2][8][12] Remove contaminated clothing and wash it before reuse.[1][4][8]

  • Inhalation: Move the victim to fresh air. If respiratory symptoms develop, seek medical attention.[2][3][12]

  • Ingestion: Do NOT induce vomiting.[9][10][12] If large amounts are swallowed, seek emergency medical attention.[2]

In Case of a Spill:
  • Stay upwind and away from the spill.[2]

  • Wear appropriate personal protective equipment, including respiratory protection.[2]

  • Minimize dust generation.[2]

  • Sweep up the spilled material and place it in a suitable, labeled container for disposal.[2][8]

  • Prevent the spilled material from entering sewers, storm drains, and natural waterways.[2]

Disposal Plan

Proper disposal of Diammonium Phosphate and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused Diammonium Phosphate as chemical waste in accordance with local, state, and federal regulations.[2][4][5][8] Do not dispose of it down the drain.[7] Beneficial reuse, if uncontaminated, is a preferred option.[4]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.[7]

  • Solutions: Solutions containing Diammonium Phosphate should be collected in a labeled, sealed waste container for hazardous waste disposal.

Safety and Handling Workflow

Diammonium Phosphate: Safety and Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_emergency 3. Emergency Procedures cluster_disposal 4. Disposal prep_area Ensure Well-Ventilated Area prep_ppe Don Personal Protective Equipment (PPE) prep_area->prep_ppe prep_emergency Verify Emergency Equipment Accessibility prep_ppe->prep_emergency handle_solid Minimize Dust Generation prep_emergency->handle_solid handle_contact Avoid Skin and Eye Contact handle_solid->handle_contact spill Spill Response handle_solid->spill handle_wash Wash Hands After Handling handle_contact->handle_wash exposure Exposure Response handle_contact->exposure storage Store in a Dry, Well-Ventilated Area handle_wash->storage waste_collection Collect Waste in Labeled Containers storage->waste_collection dispose Dispose According to Regulations waste_collection->dispose

Caption: Workflow for the safe handling of Diammonium Phosphate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.